2,4,5-Trichloro-6-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trichloro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFVGONBAUNAOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282565 | |
| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6554-69-4 | |
| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6554-69-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine, 2,4,5-trichloro-6-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,5-Trichloro-6-methylpyrimidine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles stand out as pivotal structural motifs. Their unique electronic properties and versatile reactivity make them indispensable building blocks for the synthesis of complex molecular architectures with significant biological activity. Among these, 2,4,5-Trichloro-6-methylpyrimidine is a compound of increasing interest. This guide provides a comprehensive technical overview of its physicochemical properties, synthetic routes, characteristic reactivity, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.
Core Properties
The key physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are computed.
| Property | Value | Source |
| CAS Number | 6554-69-4 | [1] |
| Molecular Formula | C₅H₃Cl₃N₂ | [2] |
| Molecular Weight | 197.45 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | [1] |
| Boiling Point | 259.8 °C at 760 mmHg | [1] |
| Density | 1.542 g/cm³ | [1] |
| Solubility | Insoluble in water (predicted) | [1] |
| LogP | 2.745 | [1] |
| Refractive Index | 1.569 | [1] |
Spectral Data Analysis
-
¹H NMR: A single singlet is expected for the methyl protons (-CH₃), likely in the range of 2.0-3.0 ppm.
-
¹³C NMR: Five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C-Cl, C=N, and C=C stretching vibrations within the pyrimidine ring. The spectrum of the related 2,4,6-trichloropyrimidine shows prominent ring stretching modes.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Synthesis and Purification
The synthesis of polychlorinated pyrimidines typically involves the chlorination of a suitable pyrimidine precursor. While a specific, detailed protocol for this compound is not widely published, a general and robust method can be adapted from the synthesis of related compounds, such as 2,4,6-trichloropyrimidine, which often starts from barbituric acid.[6][7]
Conceptual Synthetic Workflow
The synthesis of this compound can be conceptually approached through the chlorination of a corresponding methyl-substituted pyrimidine precursor. A plausible synthetic route is outlined below.
Caption: Conceptual synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on established methods for the synthesis of similar trichloropyrimidines.[6][7]
Step 1: Chlorination of 6-Methyluracil
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyluracil (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Slowly add phosphorus pentachloride (PCl₅, 3-5 eq) to the mixture in portions.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the three chlorine substituents on the electron-deficient pyrimidine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C2, C4, and C5 positions exhibit differential reactivity towards nucleophiles, allowing for regioselective functionalization. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4 > C2 > C5. This selectivity is governed by the electronic properties of the pyrimidine ring, where the C4 and C2 positions are more electron-deficient.
Caption: Regioselectivity in SNAr reactions of this compound.
This regioselectivity is crucial in the synthesis of kinase inhibitors, where specific substitution patterns are required for biological activity. For instance, the C4 position is often substituted with an amine-containing moiety to form a key hydrogen bond with the hinge region of the kinase.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is also a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyrimidine derivatives.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl groups.[8][9] The reactivity of the chlorine atoms generally follows the same trend as in SNAr reactions, allowing for site-selective arylation.
Protocol for Suzuki-Miyaura Coupling (General)
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 80-100 °C until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[10][11][12] The 2,4-diaminopyrimidine motif, readily accessible from 2,4-dichloropyrimidines, is a common feature in many ATP-competitive kinase inhibitors, as it mimics the adenine core of ATP and forms crucial hydrogen bonds with the kinase hinge region. The 6-methyl group in this compound can provide additional steric and electronic interactions within the ATP-binding pocket, potentially enhancing potency and selectivity.
Safety and Handling
-
Health Hazards: Causes skin, eye, and respiratory tract irritation.[13][14][17] May be harmful if swallowed or in contact with skin.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a suitable starting point.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both separation and identification, providing information on both the retention time and the mass spectrum of the compound.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties and predictable reactivity patterns, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, make it an attractive starting material for the synthesis of complex molecular targets. The pyrimidine core, a privileged scaffold in kinase inhibitor design, further underscores the importance of this compound in the development of novel therapeutics. As with all reactive chemical intermediates, adherence to strict safety protocols during handling and use is paramount. This guide provides a foundational understanding for researchers and scientists to effectively and safely utilize this compound in their research endeavors.
References
- Kalogirou, A. S., & Koutentis, P. A. (2020). Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate.
- BenchChem. (2025). An In-depth Technical Guide to 2,4,5-Trichloropyrimidine. BenchChem.
- ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.
- Google Patents. (1998). US5712394A - Process for preparing 2,4,6-trichloropyrimidine.
- Srivastava, S. L., & Rohitashava. (1985). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 24(5), 757-766.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine. BenchChem.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. BenchChem.
- SIELC Technologies. (n.d.). Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
- National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.
- CAS Common Chemistry. (n.d.). 2,4,6-Trichloropyrimidine.
- Zenodo. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 18A(3), 231-234.
- ResearchGate. (2008). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%.
- Wikipedia. (n.d.). Suzuki reaction.
- PubChem. (n.d.). This compound.
- MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2,4,6-trichloro- (CAS 3764-01-0).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
- Otto Chemie Pvt. Ltd. (n.d.). 2,4,6-Trichloropyrimidine, 97%.
- National Center for Biotechnology Information. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PubMed Central.
- NIST. (n.d.). Pyrimidine, 2,4,6-trichloro-.
- National Center for Biotechnology Information. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. PubMed Central.
- Chemistry LibreTexts. (2022). 8.7: Biological Nucleophilic Substitution Reactions.
- BenchChem. (2025). Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors. BenchChem.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- protocols.io. (2024). Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection.
- NIST. (n.d.). Pyrimidine, 4-methyl-.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Pyrimidine, 2,4,6-trichloro- (CAS 3764-01-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 6. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 7. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. lifechempharma.com [lifechempharma.com]
- 18. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 2,4,5-Trichloro-6-methylpyrimidine (CAS No. 6554-69-4): A Versatile Scaffold for Chemical Innovation
This guide provides a comprehensive technical overview of 2,4,5-trichloro-6-methylpyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, grounding our discussion in established chemical principles and field-proven insights.
Core Properties and Characteristics
This compound is a solid heterocyclic organic compound featuring a pyrimidine ring substituted with three chlorine atoms and one methyl group.[1] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, combined with the inductive effect of the three chlorine substituents, renders the molecule highly electron-deficient. This electronic profile is the cornerstone of its reactivity, making it an excellent electrophile for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).
The methyl group at the C6 position influences the molecule's electronic properties and provides a degree of steric hindrance, which can be leveraged to achieve regioselective reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6554-69-4 | [2] |
| Molecular Formula | C₅H₃Cl₃N₂ | [2] |
| Molecular Weight | 197.45 g/mol | [2] |
| Appearance | Solid at room temperature | [1] |
| Boiling Point | 55-56 °C (at 0.02 Torr) | [3] |
| Density | 1.542±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents | [1] |
| SMILES | CC1=C(C(=NC(=N1)Cl)Cl)Cl | [2] |
| InChIKey | IUFVGONBAUNAOT-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing
While specific, detailed preparations for this compound are not extensively published in peer-reviewed literature, its synthesis can be logically inferred from established methods for preparing polychlorinated pyrimidines. A common and industrially relevant approach involves the chlorination of a suitable pyrimidine precursor, such as one derived from barbituric acid or a related 1,3-dicarbonyl compound.
A plausible synthetic pathway would start with the condensation of a β-ketoester with urea or a derivative, followed by a robust chlorination process. The key transformation is the conversion of hydroxyl or keto groups on the pyrimidine ring to chlorides, typically using potent chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) or chlorine gas.[4]
Conceptual Workflow: Synthesis of Polychlorinated Pyrimidines
Caption: Sequential substitution pathway exploiting reactivity differences.
Experimental Protocol: Regioselective Amination (C4 Position)
This protocol describes a general procedure for the selective substitution of the C4 chlorine with a primary or secondary amine. The causality behind these choices is to use conditions mild enough to favor reaction at the most activated site while leaving the C2 and C5 chlorines intact.
Objective: To synthesize 4-amino-2,5-dichloro-6-methylpyrimidine derivatives.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., piperidine, aniline) (1.1 eq)
-
A non-nucleophilic base (e.g., DIPEA, Et₃N) (1.5 eq)
-
Aprotic polar solvent (e.g., THF, MeCN, or DMF)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in the chosen solvent (approx. 0.2 M concentration).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Aprotic polar solvents are ideal for SNAr as they solvate the cation of the base without interfering with the nucleophile.
-
-
Addition of Reagents: Add the non-nucleophilic base to the solution, followed by the dropwise addition of the amine at room temperature.
-
Rationale: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Adding the amine dropwise helps control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Rationale: Monitoring ensures the reaction is stopped upon completion, preventing the formation of over-reacted (disubstituted) byproducts.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Rationale: The aqueous wash removes the salt byproduct (e.g., DIPEA·HCl) and any excess base.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Rationale: Chromatography separates the desired monosubstituted product from unreacted starting material and any minor disubstituted impurities.
-
This self-validating protocol relies on chromatographic and spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the final product to confirm the regiochemistry of the substitution.
Applications in Drug Discovery and Agrochemicals
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. [5][6]Polychlorinated pyrimidines like this compound are invaluable starting points for creating libraries of novel, biologically active compounds.
-
Scaffold for Kinase Inhibitors: The pyrimidine structure is a well-known "hinge-binder" in many protein kinase inhibitors used in oncology. The ability to selectively functionalize the C2 and C4 positions allows for the precise placement of groups that interact with the kinase hinge region and solvent-exposed areas, respectively. Recent studies highlight the development of 2,4,5-trisubstituted pyrimidines as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), particularly against mutants that confer drug resistance. [7]* Agrochemicals: The biological activity of substituted pyrimidines extends to agriculture, where they are used in the synthesis of herbicides and fungicides. [1]The specific substitution pattern achieved from this starting material can be tailored to target essential enzymes in weeds or fungi.
Analytical Characterization
The identity and purity of this compound and its derivatives are typically confirmed using a suite of standard analytical techniques:
-
Gas Chromatography (GC): Often used to assess purity. [8]* Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns characteristic of the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a singlet for the methyl group, while ¹³C NMR will show distinct signals for the five carbon atoms, whose chemical shifts are indicative of the electronic environment.
-
Infrared (IR) Spectroscopy: Can identify characteristic vibrations of the pyrimidine ring and C-Cl bonds.
Safety, Handling, and Storage
As with most polychlorinated heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [9]* Handling: Avoid contact with skin and eyes and prevent inhalation of dust or vapors. [10]Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases. [3][10]Protect from moisture.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier. [9][10][11]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed platform for synthetic innovation. Its well-defined hierarchy of reactive sites provides chemists with a reliable tool for the regioselective construction of complex molecules. This control is paramount in fields like drug discovery, where precise structure-activity relationships determine therapeutic success. By understanding the principles governing its reactivity, researchers can unlock its full potential to build the next generation of pharmaceuticals and advanced materials.
References
- Kalogirou, A. S., & Koutentis, P. A. (2020). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2020(4), M1161. [Link]
- ResearchGate. (n.d.). Reactions of Polychlorinated Pyrimidines with DABCO.
- Shet, H., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).
- PubChem. (n.d.). This compound.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)-pyrimidine. Arkivoc, 2020(7), 134-147. [Link]
- The Dow Chemical Company. (2015). SAFETY DATA SHEET BETASEAL™ 57302N Urethane Adhesive. [Link]
- ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.
- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]
- Indian Journal of Chemistry. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Google Patents. (1999).
- CD BioGlyco. (n.d.). 2,4,6-Trichloro-5-methylpyrimidine, Purity≥95%.
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6539. [Link]
- Zhang, Y., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry. [Link]
Sources
- 1. CAS 6554-69-4: this compound [cymitquimica.com]
- 2. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6554-69-4 | CAS DataBase [m.chemicalbook.com]
- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4,6-Trichloro-5-methylpyrimidine, Purity≥95% - CD BioGlyco [bioglyco.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. gmg-hub.com [gmg-hub.com]
- 11. merckmillipore.com [merckmillipore.com]
Reactivity profile of 2,4,5-Trichloro-6-methylpyrimidine
An In-Depth Technical Guide to the Reactivity Profile of 2,4,5-Trichloro-6-methylpyrimidine
Authored by: Gemini, Senior Application Scientist
Publication Date: January 7, 2026
Abstract
This compound stands as a pivotal heterocyclic scaffold in the landscape of modern medicinal chemistry and agrochemical development. Its utility is derived from the differential reactivity of its three chlorine substituents, which allows for sequential and regioselective functionalization. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block for the synthesis of novel, high-value compounds.
Introduction: The Strategic Value of a Polychlorinated Pyrimidine
The pyrimidine core is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics for a wide range of diseases, including cancer, and viral and bacterial infections.[1][2] The strategic introduction of substituents onto this N-heterocyclic aromatic ring is paramount for modulating biological activity, optimizing pharmacokinetic properties, and establishing intellectual property.
This compound (CAS No. 6554-69-4) is a particularly valuable intermediate due to its pre-functionalized nature.[3] The three distinct chlorine atoms serve as versatile synthetic handles, each with a unique susceptibility to displacement. Understanding and controlling the reactivity of these positions is the key to unlocking the full synthetic potential of this scaffold. This guide will explore the electronic and steric factors that govern its reaction profile and provide practical, field-proven methodologies for its selective modification.
Core Physicochemical Properties
A foundational understanding of the molecule's physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 6554-69-4 | [3] |
| Molecular Formula | C₅H₃Cl₃N₂ | [3] |
| Molecular Weight | 197.45 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid |
The Hierarchy of Reactivity: Understanding Regioselectivity
The reactivity of this compound is dominated by the electronic properties of the pyrimidine ring. The two nitrogen atoms act as powerful electron-withdrawing groups, rendering the ring electron-deficient and thus highly susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the ring nitrogens (C2, C4, and C6).
The generally accepted order of reactivity for both nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions is C4 > C2 >> C5 .[4]
-
C4 and C2 Positions: These positions are the most electron-deficient and are readily activated for displacement. The C4 position is generally considered the most reactive site for initial substitution.
-
C5 Position: The chlorine at the C5 position is significantly less reactive. It is not directly activated by the ring nitrogens and is flanked by two other substituents, making it sterically more hindered and electronically less "primed" for reaction.
This inherent reactivity profile allows for a strategy of sequential, site-selective functionalization, which is a cornerstone of modern library synthesis and lead optimization in drug discovery.
Caption: Electronic hierarchy governing the regioselective substitution on the pyrimidine core.
Key Reaction Class I: Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most fundamental reaction pathway for functionalizing this compound. It involves the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a chloride ion.
Causality of Experimental Choices
Controlling the outcome of SNAr reactions hinges on several key parameters:
-
Stoichiometry: To achieve mono-substitution, particularly at the C4 position, it is critical to use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents.[5] Using an excess can lead to di- and tri-substituted products.
-
Temperature: Lower reaction temperatures often enhance regioselectivity.[5] Kinetic control at low temperatures favors the formation of the C4-substituted product, which is typically formed faster.
-
Solvent: Polar aprotic solvents like THF, DMF, or DMSO are commonly used as they can solvate the reactants and intermediates effectively.[5]
-
Base: For nucleophiles like amines or alcohols, a non-nucleophilic, sterically hindered base is preferred to deprotonate the nucleophile without competing in the substitution reaction.[5]
-
Anhydrous Conditions: The pyrimidine ring is susceptible to hydrolysis, especially under basic conditions, leading to the formation of hydroxypyrimidines.[5] Therefore, using anhydrous solvents and reagents under an inert atmosphere (N₂ or Ar) is crucial for preventing this side reaction.[5]
Protocol: Regioselective C4-Amination
This protocol provides a self-validating system for achieving selective mono-amination at the C4 position. Success is predicated on strict adherence to anhydrous conditions and controlled addition.
Step 1: Reagent Preparation (Anhydrous)
-
Oven-dry all glassware and cool under a stream of nitrogen or argon.
-
In a flask under an inert atmosphere, dissolve the amine nucleophile (1.1 equivalents) in anhydrous THF.
-
Cool the amine solution to the desired temperature (e.g., -20 °C).
-
Slowly add a strong, non-nucleophilic base such as LiHMDS (1.1 equivalents, 1.0 M in THF) to the amine solution to pre-form the amide nucleophile.
Step 2: Reaction Execution
-
In a separate, oven-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Using a cannula, slowly transfer the pre-formed amide solution from Step 1 into the solution of the pyrimidine.
-
Maintain the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion (consumption of the starting material), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a regioselective SNAr amination at the C4 position.
Key Reaction Class II: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds, transformations that are central to modern drug discovery.[6][7] These reactions offer broad functional group tolerance and often proceed under milder conditions than classical methods.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is the preeminent method for introducing aryl and heteroaryl moieties.[4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Causality: The catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. The C4-Cl bond is most susceptible to oxidative addition due to its electronic nature.
Step 1: Reaction Setup (Inert Atmosphere)
-
To a pressure tube or microwave vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%).
-
Add a suitable solvent (e.g., Dioxane, Toluene, or DMF).
-
Add an aqueous solution of a base (e.g., 2 M K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
Step 2: Reaction Execution
-
Heat the mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., CH₂Cl₂, EtOAc).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction provides a powerful alternative to SNAr for forming C-N bonds, often with broader substrate scope and milder conditions.
Causality: The choice of a bulky, electron-rich phosphine ligand is crucial. These ligands stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the reductive elimination that forms the C-N bond.
Step 1: Reaction Setup (Glovebox or Inert Atmosphere)
-
In a dry flask, combine the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Add anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane) and stir for several minutes.
-
Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-110 °C.
-
Monitor its progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
After completion, cool the reaction to room temperature.
-
Quench with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Comparative pathways for the selective functionalization of the C4 position.
Applications in Drug Discovery: A Scaffold for Potent Inhibitors
The functionalized pyrimidine core derived from this compound is a common feature in many drug candidates.[4] The ability to selectively introduce different substituents at the C2, C4, and C5 positions allows for the fine-tuning of a molecule's interaction with its biological target.
A recent compelling example is the development of 2,4,5-trisubstituted pyrimidine derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) for the treatment of non-small cell lung cancer (NSCLC).[8] In this context, the pyrimidine core acts as the central scaffold, with substituents at C2 and C4 interacting with the hinge region of the kinase, and the substituent at C5 being modified to achieve selectivity and overcome acquired resistance due to gatekeeper mutations.[8]
Conclusion
This compound is a high-value, versatile chemical intermediate whose reactivity is governed by a predictable electronic hierarchy. The pronounced electrophilicity of the C4 and C2 positions allows for selective functionalization through both classical SNAr and modern palladium-catalyzed cross-coupling reactions. By carefully controlling experimental parameters such as stoichiometry, temperature, and catalyst/ligand choice, researchers can execute a strategy of sequential substitution to build molecular complexity rapidly and efficiently. The proven application of this scaffold in the development of targeted therapeutics underscores the importance of understanding its fundamental reactivity profile, making it an indispensable tool for the modern medicinal chemist.
References
- Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]
- This compound. PubChem. [Link]
- Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents...
- (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). [Link]
- Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Tre
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy of 2,4,5-Trichloro-6-methylpyrimidine
An In-depth Technical Guide to the Infrared Spectroscopy of 2,4,5-Trichloro-6-methylpyrimidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of the vibrational modes of this molecule, offers a practical guide to spectral acquisition, and discusses the interpretation of its infrared spectrum. By elucidating the correlation between molecular structure and spectral features, this guide serves as an essential resource for the characterization, quality control, and utilization of this compound in various scientific applications.
Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry
This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and agrochemicals.[1] The arrangement of chloro and methyl substituents on the pyrimidine ring results in a unique molecular fingerprint that can be effectively probed using infrared (IR) spectroscopy.
IR spectroscopy measures the interaction of infrared radiation with matter, specifically the absorption of energy by molecular vibrations.[2] This technique is a powerful tool for identifying functional groups and elucidating the structure of chemical substances.[2][3] For a molecule like this compound, with its distinct combination of aromatic, halogen, and aliphatic moieties, IR spectroscopy provides invaluable information for structural confirmation and purity assessment.
This guide will systematically explore the IR spectrum of this compound, beginning with an analysis of its molecular structure and the theoretical basis for its vibrational modes. We will then present a detailed interpretation of its expected spectral features, followed by a standardized experimental protocol for acquiring high-quality data.
Molecular Structure and Predicted Vibrational Modes
The infrared spectrum of this compound is determined by the vibrational modes of its constituent functional groups. The key structural features include the pyrimidine ring, three carbon-chlorine (C-Cl) bonds, and a methyl (CH₃) group. Each of these components gives rise to characteristic absorption bands in the IR spectrum.
The Pyrimidine Ring
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. Its vibrational modes are analogous to those of benzene, though the presence of the nitrogen atoms and substituents alters the frequencies and intensities of the absorption bands.[4] Key vibrations include:
-
C=N and C=C Stretching Vibrations: These occur in the 1600-1400 cm⁻¹ region and are characteristic of the aromatic ring structure.[5][6]
-
Ring Breathing Modes: These are collective vibrations of the entire ring system and can be sensitive to the nature and position of substituents.
-
In-plane and Out-of-plane Bending Vibrations: These occur at lower frequencies and are also influenced by substitution patterns.
Carbon-Chlorine (C-Cl) Bonds
The three C-Cl bonds are a prominent feature of the molecule. The C-Cl stretching vibrations typically appear in the 800-600 cm⁻¹ region. The exact position of these bands can be influenced by the electronic environment of the pyrimidine ring and the presence of multiple chlorine atoms.
The Methyl (CH₃) Group
The methyl group attached to the pyrimidine ring will exhibit its own set of characteristic vibrations:
-
C-H Stretching Vibrations: These are typically observed in the 3000-2850 cm⁻¹ range.[5]
-
C-H Bending Vibrations (Deformations): Asymmetric and symmetric bending modes of the methyl group are expected in the 1465-1440 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.[7]
The interplay of these vibrational modes creates a unique and complex IR spectrum that serves as a definitive identifier for this compound.
Interpreting the Infrared Spectrum of this compound
The following table summarizes the expected characteristic infrared absorption bands for this compound, based on established group frequencies for pyrimidine derivatives and halogenated aromatic compounds.[4][5][6]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3000 - 2850 | C-H stretching (methyl group) | Medium to Weak |
| 1600 - 1500 | C=N and C=C stretching (pyrimidine ring) | Medium to Strong |
| 1470 - 1430 | Asymmetric C-H bending (methyl group) | Medium |
| 1400 - 1350 | Symmetric C-H bending (methyl group) | Medium |
| 1300 - 1000 | Pyrimidine ring in-plane deformations | Medium to Strong |
| 800 - 600 | C-Cl stretching | Strong |
| Below 600 | Pyrimidine ring out-of-plane deformations | Medium to Weak |
Visualization of Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is paramount for interpreting its vibrational spectrum. The following diagram illustrates the structure of this compound and highlights the key functional groups responsible for its characteristic IR absorptions.
Caption: Molecular structure of this compound with key bonds.
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation (KBr Pellet Method)
-
Grinding: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture should be ground to a fine, uniform powder to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Pellet Inspection: A high-quality pellet should be clear and free of cracks or cloudiness.
Instrumentation and Data Acquisition
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for this analysis.[1]
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty sample compartment. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.
-
Sample Analysis: Place the KBr pellet in the sample holder of the spectrometer and acquire the sample spectrum.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
The following diagram outlines the general workflow for obtaining an FTIR spectrum.
Caption: General workflow for FTIR analysis using the KBr pellet method.
Applications in Research and Development
The infrared spectrum of this compound is a valuable tool with several key applications:
-
Quality Control: The unique fingerprint region of the IR spectrum can be used to confirm the identity and purity of starting materials and final products in a synthesis.
-
Structural Elucidation: In conjunction with other analytical techniques such as NMR and mass spectrometry, IR spectroscopy can help to confirm the structure of novel pyrimidine derivatives.[6]
-
Reaction Monitoring: The disappearance of reactant bands and the appearance of product bands can be monitored in real-time to track the progress of a chemical reaction.
Conclusion
Infrared spectroscopy is an indispensable technique for the characterization of this compound. A thorough understanding of its vibrational modes allows for confident structural assignment, purity assessment, and the monitoring of chemical transformations. This guide has provided a detailed overview of the theoretical and practical aspects of the IR spectroscopy of this important heterocyclic compound, empowering researchers and scientists to effectively utilize this technique in their work.
References
- Vertex AI Search. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- Vertex AI Search. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
- Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
- PubMed. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods.
- ACS Publications. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine.
- PubMed. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine.
- ResearchGate. (n.d.). Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).
- gsrs. (n.d.). 2,4,5-TRICHLORO-6-(TRICHLOROMETHYL)PYRIMIDINE.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2,4,6-Trichloro-5-methylpyrimidine 97.
- Chemistry LibreTexts. (2022). Vibrational Modes.
- SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[FTIR] - Spectrum.
- MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide.
- PubChem. (n.d.). 4,5,6-Trichloro-2-methylpyrimidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
- Wikipedia. (n.d.). Infrared spectroscopy.
- BenchChem. (2025). An In-depth Technical Guide to 2,4,5-Trichloropyrimidine.
- ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl Pyridine.
- PubChem. (n.d.). 2,4,5-Trichloropyrimidine.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- NIST. (n.d.). Pyrimidine, 2,4,6-trichloro-.
- Purdue University. (n.d.). Vibrational Modes of Small Molecules.
- ACS Publications. (2022). The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena.
- Scholars Research Library. (n.d.). UV-Visible and infrared analysis of commercial drug and its mixtures.
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ias.ac.in [ias.ac.in]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
An In-depth Technical Guide to the Mass Spectrometry of 2,4,5-Trichloro-6-methylpyrimidine
This compound is a halogenated pyrimidine derivative of significant interest in synthetic and medicinal chemistry. Its molecular structure, featuring a pyrimidine core functionalized with three chlorine atoms and a methyl group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The precise characterization of this compound is paramount for ensuring reaction success, purity of final products, and adherence to quality control standards.
Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of this compound.[1] Its ability to provide exact mass information and reveal characteristic fragmentation patterns upon ionization makes it an indispensable tool for researchers. This guide offers a detailed exploration of the mass spectrometric behavior of this compound, focusing on the prevalent technique of Electron Ionization (EI), and provides a robust experimental framework for its analysis.
Core Properties of this compound
A foundational understanding of the molecule's properties is essential before delving into its mass spectrometric analysis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 6554-69-4 | PubChem[2] |
| Molecular Formula | C₅H₃Cl₃N₂ | PubChem[2] |
| Molecular Weight | 197.45 g/mol | PubChem[2] |
| Monoisotopic Mass | 195.936181 Da | PubChem[2] |
Ionization Techniques: Choosing the Right Tool
The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum. For a relatively small and thermally stable molecule like this compound, Electron Ionization (EI) is the most common and informative method.
Electron Ionization (EI): This is a "hard" ionization technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV).[3] This process is energetic enough to not only remove an electron to form a positively charged molecular ion (M⁺•) but also to induce extensive and reproducible fragmentation.[4][5] The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure, making it ideal for identification through library matching.[1]
Chemical Ionization (CI): A "softer" ionization method that involves a reagent gas (like methane or ammonia).[4] CI produces less fragmentation and often a more abundant protonated molecule [M+H]⁺. This can be advantageous when the molecular ion is weak or absent in the EI spectrum, helping to confirm the molecular weight.
Deconstructing the Spectrum: Fragmentation Analysis of this compound
Under standard 70 eV Electron Ionization, this compound undergoes predictable fragmentation pathways. The analysis hinges on identifying the molecular ion and interpreting the subsequent neutral losses.
The Molecular Ion (M⁺•) and its Isotopic Signature
The molecular ion peak is the heaviest ion in the spectrum (barring isotopic contributions) and represents the intact molecule with one electron removed.[6] For this compound, the molecular ion has a nominal mass of m/z 196 (calculated using the most abundant isotopes: ⁵C, ¹H, ³⁵Cl, ¹⁴N).
A critical and confirmatory feature is the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to a characteristic cluster of peaks for any chlorine-containing fragment:
-
M⁺•: Contains three ³⁵Cl atoms (m/z 196).
-
[M+2]⁺•: Contains two ³⁵Cl and one ³⁷Cl atom (m/z 198).
-
[M+4]⁺•: Contains one ³⁵Cl and two ³⁷Cl atoms (m/z 200).
-
[M+6]⁺•: Contains three ³⁷Cl atoms (m/z 202).
The relative intensities of these peaks are predictable (approximately 100:98:32:3), and their presence provides extremely high confidence in the identification of a trichlorinated compound.
Primary Fragmentation Pathways
The energetically unstable molecular ion readily breaks apart into smaller, more stable fragments.[5] The most probable cleavages occur at the weakest bonds or result in the formation of stable neutral molecules or radical species.
Caption: Primary fragmentation pathways for this compound.
-
Loss of a Chlorine Radical (-Cl•): This is a very common fragmentation for chlorinated compounds. The cleavage of a C-Cl bond results in a fragment ion at m/z 161 ([M-35]⁺). This fragment will still contain two chlorine atoms and thus exhibit a characteristic [M, M+2, M+4] isotopic pattern.
-
Loss of a Methyl Radical (-•CH₃): Cleavage of the C-C bond between the pyrimidine ring and the methyl group can occur, though it is often less favorable than the loss of a halogen. This would yield a fragment at m/z 181 ([M-15]⁺).
-
Ring Cleavage: Heterocyclic rings can undergo complex rearrangements and cleavages. A plausible fragmentation involves the loss of hydrogen cyanide (HCN), which is a stable neutral molecule. This would lead to a fragment at m/z 169 ([M-27]⁺•). Further fragmentation by losing cyanogen chloride (ClCN) is also possible.[7]
Summary of Key Spectral Features
| m/z (Nominal) | Proposed Fragment | Neutral Loss | Key Characteristics |
| 196 | [C₅H₃³⁵Cl₃N₂]⁺• | - | Molecular Ion (Base of isotope cluster) |
| 198, 200, 202 | - | - | Isotope peaks confirming 3 Cl atoms |
| 161 | [C₅H₃³⁵Cl₂N₂]⁺ | •Cl | Major fragment; shows isotope pattern for 2 Cl atoms |
| 181 | [C₄H₃³⁵Cl₃N]⁺• | •CH₃ | Loss of methyl group; shows isotope pattern for 3 Cl atoms |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal methodology for the analysis of this compound, providing both chromatographic separation and mass spectrometric identification.
Caption: Standard workflow for the GC-MS analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard or sample.
-
Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration of ~1-10 µg/mL for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the chromatographic peak corresponding to this compound.
-
Examine the mass spectrum of the peak. Confirm the presence of the molecular ion cluster (m/z 196, 198, 200) and key fragment ions (e.g., m/z 161).
-
For definitive identification, compare the acquired spectrum against a reference library such as the NIST/EPA/NIH Mass Spectral Library.
-
Conclusion
The mass spectrometric analysis of this compound, particularly via GC-MS with Electron Ionization, is a powerful and definitive technique. The molecule's behavior under EI conditions yields a rich and highly characteristic mass spectrum. The unique isotopic signature from its three chlorine atoms, combined with predictable fragmentation pathways such as the loss of a chlorine radical, provides multiple points of confirmation for its structure. The protocol detailed herein offers a reliable, self-validating system for researchers, scientists, and drug development professionals to ensure the identity and purity of this critical chemical intermediate.
References
- Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. National Institutes of Health (NIH).
- Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5). ResearchGate.
- Pyrimidine, 2,4,6-trichloro-. NIST WebBook.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- This compound. PubChem, National Center for Biotechnology Information.
- Interesting signals from (electro)chemical mass spectrometry: are they real?. ChemRxiv.
- Electron ionization and mass spectrometry. YouTube.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- MSBNK-Eawag-EA270459. MassBank.
- 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI.
- Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences.
- 4,5,6-Trichloro-2-methylpyrimidine. PubChem, National Center for Biotechnology Information.
- mass spectra - fragmentation patterns. Chemguide.
- Rapid Prediction of Electron-Ionization Mass Spectrometry using Neural Networks. arXiv.
- Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan.
- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC, National Institutes of Health (NIH).
- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
Sources
2,4,5-Trichloro-6-methylpyrimidine reaction mechanism
An In-depth Technical Guide to the Reaction Mechanisms of 2,4,5-Trichloro-6-methylpyrimidine
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern synthetic chemistry.[1] Its utility stems from the electron-deficient nature of the pyrimidine core, which is further activated by three distinct chlorine substituents, making it a valuable intermediate for creating diverse molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active molecules.[2] This guide provides an in-depth exploration of the core reaction mechanisms governing the reactivity of this compound. We will dissect the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, focusing on the causality behind experimental choices, regioselectivity, and process optimization. Detailed protocols and troubleshooting guides are provided to bridge theoretical understanding with practical application.
Core Principles of Reactivity
The pyrimidine ring is an electron-deficient aromatic system, a characteristic that is significantly amplified by the strong inductive electron-withdrawing effects of three chlorine atoms and the two ring nitrogen atoms.[3] This pronounced electrophilicity makes the carbon atoms of the pyrimidine ring susceptible to attack by nucleophiles and renders the C-Cl bonds amenable to oxidative addition in palladium-catalyzed cycles.
The three chlorine atoms on the this compound ring exhibit differential reactivity, which is the cornerstone of its synthetic utility.
-
C4-Cl: This position is generally the most reactive towards nucleophilic aromatic substitution. Nucleophilic attack at C4 generates a Meisenheimer intermediate where the negative charge is effectively stabilized through delocalization onto the adjacent N1 and N3 nitrogen atoms.[4]
-
C2-Cl: The C2 position is also activated, being flanked by two nitrogen atoms.[5] However, it is typically less reactive than the C4 position in SNAr reactions.[4] The presence of the methyl group at C6 may exert a minor electronic and steric influence.
-
C5-Cl: The chlorine at the C5 position is the least reactive in SNAr reactions. It lacks the direct activation from adjacent ring nitrogens that the C2 and C4 positions benefit from. Consequently, its substitution typically requires harsher reaction conditions or different mechanistic pathways, such as palladium-catalyzed cross-coupling.
This hierarchy of reactivity allows for sequential and regioselective functionalization, enabling the controlled construction of complex, polysubstituted pyrimidine derivatives.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6554-69-4 | [1] |
| Molecular Formula | C₅H₃Cl₃N₂ | [1] |
| Molecular Weight | 197.45 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| IUPAC Name | This compound | [1] |
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction is a fundamental transformation for chloropyrimidines.[7] It proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the ring is crucial, as it stabilizes the negatively charged intermediate formed upon nucleophilic attack.[8]
Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a chlorine atom (typically C4). This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.
The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer intermediate.[5]
Caption: General mechanism for SNAr on the pyrimidine ring.
Controlling Regioselectivity in SNAr Reactions
Achieving high regioselectivity for C4 substitution is a common objective and challenge.[9] The causality behind experimental choices is rooted in controlling the reaction kinetics.
-
Temperature: Lowering the reaction temperature often enhances C4 selectivity. Under kinetic control, the reaction favors the pathway with the lower activation energy, which is typically the attack at the most electrophilic C4 position.[9]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and THF are commonly used as they can solvate the charged intermediate without interfering with the nucleophile. The choice of solvent can subtly influence the isomer ratio.[9]
-
Base: For nucleophiles like amines or alcohols, a base is required. A non-nucleophilic, sterically hindered base (e.g., LiHMDS, NaH) is preferred to prevent it from competing with the primary nucleophile.[7][9]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful methods for forming C-C and C-N bonds under relatively mild conditions.[10] For substrates like this compound, these reactions offer a way to functionalize positions that are less reactive to SNAr, particularly the C5 position.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid) with an organic halide.[11] It is a highly reliable method for creating biaryl structures or introducing alkyl/alkenyl groups.[3] For polychlorinated pyrimidines, the reaction can be tuned to achieve excellent site-selectivity.[12]
Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step.[11]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Causality:
-
Catalyst/Ligand: A common catalyst is Pd(PPh₃)₄. The bulky phosphine ligands stabilize the Pd(0) state and facilitate the oxidative addition step.[3]
-
Base: An aqueous base like K₂CO₃ or Cs₂CO₃ is essential for activating the boronic acid to facilitate transmetalation.[12]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.[12]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone for synthesizing aryl amines by coupling an amine with an aryl halide.[13] It is particularly valuable when direct SNAr is inefficient due to a poorly reactive substrate or a weakly nucleophilic amine.[14]
Catalytic Cycle: The mechanism is similar to the Suzuki coupling but involves an amido-complex.
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates it to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, regenerating the Pd(0) catalyst.[15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Causality:
-
Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often required.[16][17] These ligands promote the reductive elimination step, which can be slow, and prevent the formation of inactive catalyst species.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is used to deprotonate the amine within the palladium coordination sphere without displacing other ligands.[16]
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18] This reaction uniquely requires a dual catalytic system of palladium and copper(I).[19]
Catalytic Cycle: The reaction involves two interconnected cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This highly reactive species then participates in the transmetalation step with the Pd(II) complex.[19]
Experimental Causality:
-
Catalysts: A palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are both necessary.[20] The copper facilitates the activation of the alkyne.
-
Base: An amine base, such as triethylamine or diethylamine, is typically used. It serves both to neutralize the HX byproduct and to act as the reaction solvent.[18]
Experimental Protocols and Troubleshooting
The following protocols are illustrative and should be adapted based on the specific nucleophile and desired outcome. All reactions should be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents to prevent hydrolysis of the starting material.[9]
Protocol 1: Regioselective C4-Amination (SNAr)
This protocol is designed to favor mono-substitution at the most reactive C4 position.
Workflow Diagram:
Caption: Experimental workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.05 equiv) in anhydrous THF. Add this solution dropwise to the cooled pyrimidine solution.
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[9]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired C4-substituted product.
Protocol 2: C4/C2-Selective Suzuki-Miyaura Coupling
This protocol uses microwave irradiation to accelerate the reaction and improve yields for coupling at the more reactive positions.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2-5 mol%), and K₂CO₃ (3.0 equiv).[3][12]
-
Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 v/v).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.[21]
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography to yield the C4- or C2,C4-diarylated pyrimidine, depending on the stoichiometry of the boronic acid used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | 1. Inactive catalyst.2. Insufficiently anhydrous conditions.3. Low reaction temperature/time. | 1. Use a fresh batch of catalyst or a pre-catalyst.2. Rigorously dry all solvents and glassware; maintain a positive inert gas pressure.[9]3. Increase temperature or reaction time; consider microwave heating for cross-coupling.[21] |
| Mixture of Isomers (Poor Regioselectivity) | 1. Reaction temperature is too high.2. Nucleophile is too reactive. | 1. Lower the reaction temperature to favor kinetic control (e.g., -20 °C or 0 °C).[9]2. Add the nucleophile slowly to maintain its low concentration in the reaction mixture. |
| Multiple Substitution Products | 1. Excess nucleophile used.2. Reaction time is too long or temperature too high. | 1. Use a controlled stoichiometry of the nucleophile (1.0-1.1 equivalents).[9]2. Monitor the reaction closely and stop it as soon as the starting material is consumed.[9] |
| Hydrolysis Byproduct (Hydroxypyrimidine) | Presence of water in the reaction. | Ensure all solvents, reagents, and glassware are scrupulously dry. Perform the reaction under a strict inert atmosphere.[9] |
Conclusion
This compound is a privileged scaffold whose reactivity is governed by well-understood, yet highly tunable, reaction mechanisms. The inherent electronic properties of the pyrimidine ring dictate a predictable hierarchy of reactivity among its three chlorine substituents, with the C4 position being most susceptible to nucleophilic aromatic substitution. Mastery of SNAr conditions—specifically temperature, stoichiometry, and the choice of base—is paramount for achieving selective mono-functionalization.
Furthermore, the advent of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, has unlocked the synthetic potential of all three C-Cl bonds. By carefully selecting ligands, bases, and reaction conditions, researchers can forge a vast array of C-C and C-N bonds with high fidelity. This comprehensive understanding of both SNAr and cross-coupling mechanisms empowers chemists to strategically and efficiently construct complex, highly substituted pyrimidine derivatives for applications ranging from drug discovery to materials science.
References
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- ResearchGate. (n.d.). Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine.
- ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents....
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- BenchChem. (2025). An In-depth Technical Guide to 2,4,5-Trichloropyrimidine.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- National Institutes of Health. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- National Institutes of Health. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- PubChem. (n.d.). This compound.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chem-Impex. (n.d.). 2,4,5-Trichloropyrimidine.
- National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- MDPI. (n.d.). 4,5,6-Trichloropyrimidine-2-carboxamide.
- PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
- Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- ChemRxiv. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
Sources
- 1. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. zenodo.org [zenodo.org]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's In-depth Technical Guide to the Solubility of 2,4,5-Trichloro-6-methylpyrimidine in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 2,4,5-Trichloro-6-methylpyrimidine. Given the limited publicly available solubility data for this specific compound, this document focuses on the foundational principles, predictive approaches, and detailed experimental methodologies required to characterize its solubility profile in various organic solvents.
Executive Summary: The Critical Role of Solubility in a Research and Development Context
In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the solubility of a compound is a cornerstone physical property. For a molecule like this compound, a substituted pyrimidine which is a common scaffold in bioactive compounds[1][2], understanding its behavior in different organic solvents is paramount. Solubility data dictates the feasibility of a synthetic route, the efficiency of purification through crystallization, the formulation of the final product, and even its potential bioavailability.[3][4][5] An accurate grasp of solubility allows for the rational selection of solvents, preventing costly and time-consuming trial-and-error approaches. This guide will equip the researcher with the necessary tools to predict, experimentally measure, and model the solubility of this compound.
Physicochemical Properties of this compound
A molecule's structure inherently governs its physical properties, including solubility. This compound is a halogenated and methylated derivative of the pyrimidine heterocyclic aromatic ring.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4,6-Trichloro-5-methylpyrimidine | 4,5,6-Trichloro-2-methylpyrimidine |
| Molecular Formula | C₅H₃Cl₃N₂ | C₅H₃Cl₃N₂ | C₅H₃Cl₃N₂ |
| Molecular Weight | 197.45 g/mol [6] | 197.45 g/mol | 197.45 g/mol [7] |
| Melting Point | Not available | 65-69 °C | Not available |
| Calculated logP | 3.2[6] | Not available | 3.2[7] |
| Appearance | Not available | Solid | Not available |
| Water Solubility | Predicted to be low (immiscible or difficult to mix)[8][9] | Not available | Not available |
The presence of three chlorine atoms significantly increases the molecule's hydrophobicity and will be a dominant factor in its solubility. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially allowing for some interaction with protic solvents. However, the overall non-polar character, as suggested by the calculated logP, indicates that solubility will be favored in non-polar to moderately polar organic solvents. The "like dissolves like" principle is a fundamental starting point for solvent selection.[10]
Predictive Approaches to Solubility
In the absence of experimental data, predictive models can offer valuable initial estimates of solubility. These models often rely on thermodynamic principles and can be broadly categorized into:
-
Thermodynamic Cycle-Based Predictions: These methods combine machine learning predictions of properties like the activity coefficient, enthalpy of fusion, and melting point to estimate solubility.[3][4][5]
-
Activity Coefficient Models: Models such as UNIFAC and NRTL use group contribution methods to predict the activity coefficients of a solute in a solvent, which can then be used to calculate solubility.[11]
-
Hansen and Hildebrand Solubility Parameters: These semi-empirical approaches use parameters related to the cohesive energy density of the solute and solvent to predict miscibility and solubility.[11]
While powerful, these predictive tools should be used to guide experimental work rather than as a substitute for it. The accuracy of these models can vary depending on the complexity of the molecule and the availability of relevant training data.
Experimental Determination of Solubility: A Step-by-Step Protocol
The gravimetric shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent at a given temperature.[1][12][13]
Materials and Equipment
-
This compound (solute)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven
Experimental Workflow Diagram
Caption: Workflow for gravimetric solubility determination.
Detailed Procedure
-
Preparation: Add an excess amount of this compound to a vial. The exact amount is not critical, but enough should be added to ensure that a solid phase remains at equilibrium.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Allow the mixture to shake for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.
-
Sampling: After equilibration, stop the shaking and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter. This step is crucial to remove any undissolved solid particles.
-
Analysis: Accurately transfer a known volume or mass of the clear, saturated solution to a pre-weighed evaporating dish.
-
Solvent Evaporation: Gently evaporate the solvent in an oven or vacuum oven at a temperature that will not cause the solute to decompose.
-
Final Weighing: Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it again.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g / 100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of aliquot in mL) * 100
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the results, the following checks should be implemented:
-
Time to Equilibrium: Perform a time-course study to confirm that the measured solubility does not change after the chosen equilibration time (e.g., measure at 24, 48, and 72 hours).
-
Reproducibility: Conduct each measurement in triplicate to assess the precision of the results.
-
Purity of Materials: The purity of both the solute and the solvents should be high and documented, as impurities can significantly affect solubility.[1]
Data Analysis and Thermodynamic Modeling
Once solubility data has been collected at different temperatures, it can be correlated using thermodynamic models. This not only provides a mathematical description of the solubility behavior but also allows for the calculation of important thermodynamic parameters.
The Modified Apelblat Equation
A commonly used semi-empirical model to correlate solubility with temperature is the modified Apelblat equation.[1][12][13]
ln(x) = A + B/T + C ln(T)
Where:
-
x is the mole fraction solubility of the solute
-
T is the absolute temperature in Kelvin
-
A, B, and C are empirical parameters obtained by fitting the experimental data.
Thermodynamic Parameters
From the temperature-dependent solubility data, thermodynamic parameters such as the dissolution enthalpy (ΔH°), Gibbs free energy (ΔG°), and dissolution entropy (ΔS°) can be calculated using the van't Hoff and Gibbs equations.[1][12] These parameters provide insight into the dissolution process. For instance, a positive enthalpy of dissolution indicates that the process is endothermic and that solubility will increase with temperature.[12]
Solvent Selection: Causality and Field-Proven Insights
The choice of solvent is dictated by the intended application. The relationship between solvent properties and the resulting solubility is a key consideration.
Caption: Relationship between solute/solvent properties and solubility.
-
For Synthesis: Solvents in which the reactants are highly soluble but the product has limited solubility at lower temperatures are ideal for facilitating reaction and subsequent crystallization. For a non-polar molecule like this compound, solvents like toluene or THF might be good candidates.
-
For Purification/Crystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent pair (one "good" solvent and one "poor" solvent) can also be effective.
-
For Formulation: In a drug development context, solubility in pharmaceutically acceptable solvents is crucial. The choice will depend on the desired dosage form and route of administration.
Safety Considerations
Trichlorinated pyrimidines should be handled with care. Safety data sheets for similar compounds indicate that they can cause skin, eye, and respiratory irritation.[14][15][16][17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Measurement and Correlation for Solubility of Some Pyrimidine Deriv
- EXPERIMENT 1 DETERMIN
- Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College.
- How To Determine Solubility Of Organic Compounds?. YouTube.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE.
- Solubility of Organic Compounds. University of Calgary.
- This compound. PubChem.
- Pyrimidine. Solubility of Things.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Cole-Parmer.
- 2-4-5-Trichloropyrimidine. LifeChem Pharma India.
- SAFETY D
- 2,4,6-Trichloro-5-methylpyrimidine 97. Sigma-Aldrich.
- SAFETY D
- SAFETY D
- SAFETY D
- 4,5,6-Trichloro-2-methylpyrimidine. PubChem.
- 2,4,5-Trichloropyrimidine, 98%. Fisher Scientific.
Sources
- 1. scispace.com [scispace.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,5,6-Trichloro-2-methylpyrimidine | C5H3Cl3N2 | CID 231054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lifechempharma.com [lifechempharma.com]
- 9. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 10. youtube.com [youtube.com]
- 11. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 13. researchgate.net [researchgate.net]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Stability and storage of 2,4,5-Trichloro-6-methylpyrimidine
An In-depth Technical Guide to the Stability and Storage of 2,4,5-Trichloro-6-methylpyrimidine
Executive Summary
This compound is a pivotal chlorinated pyrimidine derivative, serving as a versatile intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its reactivity, governed by the electron-withdrawing nature of the pyrimidine ring and the three chlorine substituents, makes it an excellent substrate for nucleophilic substitution. However, this same reactivity profile presents significant challenges regarding its stability and storage. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and manage the chemical stability of this compound. We will explore its intrinsic chemical properties, delve into its degradation pathways, establish rigorous storage and handling protocols, and provide a validated experimental workflow for stability assessment.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound (CAS No: 6554-69-4) is essential for its appropriate handling and storage.[1] These properties dictate its behavior under various environmental conditions.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 6554-69-4 | NINGBO INNO PHARMCHEM CO.,LTD.[1] |
| Molecular Formula | C₅H₃Cl₃N₂ | PubChem[2] |
| Molecular Weight | 197.45 g/mol | PubChem[2] |
| Boiling Point | 259.8°C at 760 mmHg | NINGBO INNO PHARMCHEM CO.,LTD.[1] |
| Density | 1.542 g/cm³ | NINGBO INNO PHARMCHEM CO.,LTD.[1] |
| Appearance | Inferred to be a solid at room temperature | General knowledge |
Chemical Stability Profile and Degradation Pathways
The stability of this compound is not absolute. Like many polychlorinated heterocyclic compounds, its integrity is threatened by specific environmental factors, primarily moisture, temperature, and light. Understanding these vulnerabilities is the first step toward mitigating degradation and ensuring the compound's purity over time.
Susceptibility to Hydrolysis
The most significant degradation pathway for this compound is hydrolysis. The chlorine atoms attached to the pyrimidine ring are susceptible to nucleophilic attack by water. This reaction is often autocatalytic, as the hydrogen chloride (HCl) generated can further accelerate the degradation process. The presence of atmospheric or residual moisture can lead to the formation of various hydroxylated impurities, such as 2,5-dichloro-4-hydroxy-6-methylpyrimidine, which can compromise the outcome of subsequent synthetic steps.[3]
Causality: The electron-deficient nature of the pyrimidine ring activates the chlorine atoms at positions 2 and 4 towards nucleophilic substitution. Water, although a weak nucleophile, can react with the compound, especially under prolonged exposure or at elevated temperatures.[3] Therefore, maintaining strictly anhydrous conditions is paramount.[3]
Sources
An In-depth Technical Guide to 2,4,5-Trichloro-6-methylpyrimidine: A Keystone Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive examination of 2,4,5-trichloro-6-methylpyrimidine, a highly functionalized heterocyclic compound. Positioned at the intersection of synthetic chemistry and pharmaceutical sciences, this molecule serves as a critical intermediate for the development of targeted therapeutics. Its structural rigidity, combined with the differential reactivity of its chlorine substituents, makes it an exemplary scaffold for constructing complex molecular architectures. This document details the molecule's fundamental physicochemical properties, offers an in-depth analysis of its spectroscopic signature, outlines robust synthetic protocols, and explores its reactivity and applications, particularly in the context of kinase inhibitor development. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile building block.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents due to its prevalence in biological systems as a component of nucleobases.[1] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets. This compound (CAS No. 6554-69-4) is a prime example of such a strategically functionalized scaffold. The presence of three chlorine atoms, which act as versatile leaving groups, alongside a methyl group that modulates solubility and steric profile, provides a platform for sequential and regioselective chemical modifications. This inherent reactivity makes it an invaluable precursor in the synthesis of high-value compounds, particularly for kinase inhibitors and other targeted therapies in oncology.[2]
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are dictated by its unique arrangement of atoms. The pyrimidine ring, an electron-deficient aromatic system, is rendered even more electrophilic by the inductive effect of three chlorine atoms. This makes the carbon atoms at positions 2, 4, and 5 highly susceptible to nucleophilic aromatic substitution (SNAr), which is the primary mechanism through which this scaffold is elaborated.
Caption: Molecular structure of this compound.
The quantitative properties of this compound are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Source |
| CAS Number | 6554-69-4 | PubChem[3] |
| Molecular Formula | C₅H₃Cl₃N₂ | PubChem[3] |
| Molecular Weight | 197.45 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Appearance | Solid (predicted) | --- |
| Melting Point | 65-69 °C (for isomer 2,4,6-Trichloro-5-methylpyrimidine) | Sigma-Aldrich[4] |
| Boiling Point | Data not available | --- |
| Solubility | Insoluble in water; soluble in organic solvents like Chloroform, Dichloromethane | General chemical principles |
Spectroscopic Profile for Structural Verification
Accurate structural confirmation is paramount in chemical synthesis. The following section outlines the expected spectroscopic characteristics for this compound, providing a self-validating framework for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. A single sharp singlet should appear, likely in the range of δ 2.5-2.8 ppm, corresponding to the three equivalent protons of the methyl group at the C6 position. The absence of other signals confirms the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide a complete picture of the carbon skeleton. Five distinct signals are expected: one in the aliphatic region (δ 15-25 ppm) for the methyl carbon, and four in the aromatic/heteroaromatic region (δ 120-170 ppm) for the pyrimidine ring carbons. The carbons bonded to chlorine (C2, C4, C5) will be significantly downfield due to the deshielding effect of the electronegative chlorine atoms.[5]
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups and bonding within the molecule. Key absorption bands would include:
-
~2950-3000 cm⁻¹: C-H stretching vibrations from the methyl group.
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
-
~1400-1450 cm⁻¹: C-H bending vibrations of the methyl group.
-
~700-850 cm⁻¹: Strong C-Cl stretching vibrations, confirming the presence of the chloro substituents.[6]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns that corroborate the structure.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a complex molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the presence of three chlorine atoms will result in a characteristic pattern of peaks (M⁺, M+2, M+4, M+6) with predictable relative intensities. The nominal mass peak will be at m/z 196 (for ³⁵Cl₃).[7]
-
Fragmentation: Common fragmentation pathways would involve the loss of a chlorine atom (-35/37) or a methyl radical (-15), providing further structural evidence.
Synthesis and Reactivity
The synthesis of polychlorinated pyrimidines typically involves the chlorination of oxygenated pyrimidine precursors like barbituric acid or uracil derivatives.[8][9] A plausible and efficient synthesis of this compound would start from 6-methyluracil.
Caption: Conceptual two-step synthesis of this compound.
Experimental Protocol: Synthesis from 6-Methyluracil
Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine [10]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyluracil (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2,4-dichloro-6-methylpyrimidine.
Step 2: Synthesis of this compound
-
Dissolve the crude 2,4-dichloro-6-methylpyrimidine (1.0 eq) from Step 1 in a suitable solvent (e.g., acetonitrile or carbon tetrachloride).
-
Add N-chlorosuccinimide (NCS, 1.1-1.2 eq) to the solution. A radical initiator such as benzoyl peroxide can be added if the reaction is slow.
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Core Reactivity: Nucleophilic Aromatic Substitution
The primary utility of this compound stems from its high reactivity in SNAr reactions. The chlorine atoms at positions C2 and C4 are the most reactive due to activation by both adjacent ring nitrogen atoms. The chlorine at C5 is generally less reactive. This differential reactivity allows for controlled, sequential substitution by various nucleophiles (amines, alcohols, thiols), enabling the construction of diverse molecular libraries.[11][12]
Caption: Role as a scaffold in nucleophilic substitution reactions.
Applications in Drug Development
The 2,4,5-trisubstituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.
A key example is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). Acquired resistance to first-generation FGFR inhibitors often arises from "gatekeeper" mutations in the kinase domain. Novel compounds based on the 2,4,5-trisubstituted pyrimidine core have been designed as irreversible inhibitors that can overcome this resistance.[2] In this context, the C4 position is often substituted with an amine group that interacts with the kinase hinge region, the C5 position is modified to enhance potency and selectivity, and the C2 position can be used to introduce a reactive group for covalent bond formation.
Safety, Handling, and Storage
As a reactive chlorinated heterocyclic compound, this compound requires careful handling.
-
Hazard Identification: This compound is expected to be harmful if swallowed, toxic in contact with skin, and cause skin and serious eye irritation.[13][14] It may also cause respiratory irritation.[14]
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a highly enabling tool for modern drug discovery. Its well-defined structure, predictable spectroscopic signature, and, most importantly, its tunable reactivity make it an ideal starting point for the synthesis of complex and potent therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for any researcher aiming to exploit its full potential in the creation of next-generation medicines.
References
- PubChem. This compound | C5H3Cl3N2 | CID 231055. [Link]
- ResearchGate. Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5). [Link]
- PubChem. 4,5,6-Trichloro-2-methylpyrimidine | C5H3Cl3N2 | CID 231054. [Link]
- Cole-Parmer. Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. [Link]
- Zhu, X. et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- Parks, E. L. et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. [Link]
- Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Google Patents.
- Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Link]
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
- CD BioGlyco. 2,4,6-Trichloro-5-methylpyrimidine, Purity≥95%. [Link]
- Gontijo, R. et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
- PubMed.
- NIST WebBook. Pyrimidine, 2,4,6-trichloro-. [Link]
- YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]
- ResearchGate. Table 2. 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)... [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trichloro-5-methylpyrimidine 97 1780-36-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 8. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 10. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4,5,6-Trichloro-2-methylpyrimidine | C5H3Cl3N2 | CID 231054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 2,4,5-Trichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data Specificity
This guide provides a comprehensive overview of the known and anticipated hazards associated with 2,4,5-Trichloro-6-methylpyrimidine (CAS No. 6554-69-4). As a Senior Application Scientist, it is my responsibility to ensure the highest degree of scientific integrity. It must be noted that while specific GHS hazard classifications for this compound are available, a comprehensive, publicly accessible Safety Data Sheet (SDS) with detailed toxicological endpoints (e.g., LD50/LC50 values) is not readily found. Therefore, this guide has been constructed by integrating direct hazard information for the target compound with field-proven safety protocols and data extrapolated from structurally similar chlorinated pyrimidines. This approach ensures a robust and cautious framework for safe handling, grounded in the established principles of chemical hygiene for this compound class.
Compound Identification and Physicochemical Profile
This compound is a halogenated heterocyclic compound, a class of molecules frequently employed as versatile intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its reactivity is primarily dictated by the three chlorine atoms attached to the electron-deficient pyrimidine ring, making it a valuable building block for nucleophilic substitution reactions.
A clear understanding of its physical properties is the foundation of a sound risk assessment.
| Property | Value | Source |
| CAS Number | 6554-69-4 | [1][2][3] |
| Molecular Formula | C₅H₃Cl₃N₂ | [3] |
| Molecular Weight | 197.45 g/mol | [1][3] |
| Appearance | Solid (Form may vary) | |
| Boiling Point | 259.8 °C at 760 mmHg | [1] |
| Density | ~1.542 g/cm³ (Predicted) | [1] |
| Flash Point | 136 °C | [1] |
| Solubility | Predicted to be poorly miscible in water. | [1] |
Hazard Identification and GHS Classification
Based on available supplier data, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties upon contact with skin, eyes, and the respiratory system.
GHS Signal Word: Warning
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Causality Behind the Hazards: The hazardous nature of chlorinated pyrimidines stems from their reactivity. As electrophilic compounds, they can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA. This reactivity can lead to cellular damage, inflammation, and irritation at the point of contact. Furthermore, upon heating or combustion, halogenated organic compounds can decompose to release highly toxic and corrosive gases, such as hydrogen chloride (HCl) and nitrogen oxides (NOx)[4][5].
Risk Assessment and Control Workflow
A systematic approach to risk management is non-negotiable. The following workflow illustrates the logical steps from initial assessment to ongoing review, ensuring a self-validating system of safety.
Sources
Methodological & Application
Application Note & Experimental Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,4,5-Trichloro-6-methylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Core in Modern Chemistry
Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, forming the structural core of countless therapeutic agents and functional molecules.[1][2][3] Their prevalence stems from the pyrimidine ring's ability to engage in critical hydrogen bonding interactions and its capacity for diverse functionalization. 2,4,5-Trichloro-6-methylpyrimidine is a particularly valuable and versatile building block, offering three distinct chlorine atoms that can be selectively displaced by a wide array of nucleophiles.
This document provides a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on this compound. We will delve into the mechanistic principles governing regioselectivity, present detailed, field-proven protocols for various classes of nucleophiles, and offer a troubleshooting guide to ensure successful and reproducible outcomes.
Mechanistic Insight: Achieving Regiocontrol in Polychlorinated Pyrimidines
The displacement of chlorine atoms on the pyrimidine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is fundamentally different from SN1 or SN2 reactions and involves a two-step addition-elimination sequence.[4][5]
-
Addition Step: A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom. This disrupts the ring's aromaticity and forms a negatively charged, tetrahedral intermediate known as a Meisenheimer complex.[5]
-
Elimination Step: The aromaticity is restored as the chloride ion is expelled, resulting in the final substituted product.
The key to harnessing the synthetic potential of this compound lies in understanding the relative reactivity of the three chlorine atoms at the C2, C4, and C5 positions.
-
Positional Activation: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, significantly lowering the electron density at the ortho (C2, C6) and para (C4) positions. This makes these carbons highly electrophilic and susceptible to nucleophilic attack.[6][7]
-
Predicted Regioselectivity:
-
C4-Cl: This position is generally the most reactive. It is para to one ring nitrogen and ortho to the other, benefiting from strong resonance and inductive stabilization of the negative charge in the Meisenheimer intermediate.
-
C2-Cl: This position is also highly activated, being ortho to both ring nitrogens. However, nucleophilic attack here can experience greater steric hindrance and potentially more lone-pair repulsion from the adjacent nitrogen atoms compared to the C4 position.[6]
-
C5-Cl: This position lacks direct activation from the ring nitrogens and is therefore significantly less reactive towards nucleophilic substitution under standard SNAr conditions.
-
Therefore, for most nucleophiles, substitution is expected to occur preferentially at the C4 position . By carefully controlling reaction conditions—specifically stoichiometry, temperature, and reaction time—it is possible to achieve selective mono-substitution at this site.
General Experimental Workflow
The following diagram outlines the standard workflow for performing and validating a nucleophilic substitution reaction on this compound.
Caption: General experimental workflow for SNAr reactions.
Detailed Experimental Protocols
4.1 Materials and Equipment
-
Substrate: this compound[8]
-
Nucleophiles: Primary/secondary amines, alcohols, thiols (anhydrous grade recommended)
-
Bases: Diisopropylethylamine (DIPEA), triethylamine (TEA), sodium hydride (NaH, 60% dispersion in mineral oil), lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF)
-
Solvents: Anhydrous tetrahydrofuran (THF), acetonitrile (MeCN), N,N-dimethylformamide (DMF), ethanol (EtOH)
-
Glassware: Round-bottom flasks, dropping funnel, condenser (all oven-dried)
-
Equipment: Magnetic stirrer with hotplate, inert gas line (N₂ or Argon), syringes, needles, TLC plates, rotary evaporator, column chromatography setup.
4.2 Safety Precautions
-
Chlorinated pyrimidines and their derivatives should be handled with care as they can be harmful if swallowed, cause skin irritation, and serious eye irritation.[9]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Bases like NaH are highly reactive and flammable; handle under an inert atmosphere and quench carefully.
-
Anhydrous solvents are flammable and hygroscopic.
4.3 Protocol 1: Substitution with an Amine Nucleophile
This protocol details the regioselective mono-amination at the C4 position.
-
Setup: Under an inert atmosphere of nitrogen, add this compound (1.0 equiv) and anhydrous acetonitrile (MeCN, ~0.2 M concentration) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of the desired amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous MeCN. Add this solution dropwise to the cooled pyrimidine solution over 15-20 minutes using a dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the product (e.g., 4-amino-2,5-dichloro-6-methylpyrimidine) using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
4.4 Protocol 2: Substitution with an Alcohol Nucleophile (Alkoxide Formation)
This protocol involves the formation of a more potent alkoxide nucleophile.
-
Alkoxide Preparation: Under an inert atmosphere, add sodium hydride (NaH, 1.2 equiv) to an oven-dried flask. Carefully wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen. Add anhydrous THF, cool to 0 °C, and slowly add the desired alcohol (1.1 equiv). Stir for 30 minutes at 0 °C to allow for complete deprotonation.
-
Causality Note: Alcohols are generally poor nucleophiles for SNAr. Conversion to the corresponding alkoxide dramatically increases nucleophilicity.[13]
-
-
Setup: In a separate flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF. Cool this solution to 0 °C.
-
Reaction: Transfer the freshly prepared alkoxide solution to the pyrimidine solution via cannula slowly at 0 °C.
-
Monitoring & Work-up: Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Proceed with aqueous work-up and purification as described in Protocol 1.
4.5 Protocol 3: Substitution with a Thiol Nucleophile
-
Setup: Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Reaction: Add the desired thiol (1.1 equiv) followed by a non-nucleophilic base such as DIPEA or potassium carbonate (K₂CO₃, 1.5 equiv).
-
Monitoring & Work-up: Stir the reaction at room temperature for 1-6 hours, monitoring by TLC. Upon completion, dilute with water and extract with an organic solvent like ethyl acetate. Proceed with aqueous work-up and purification as described in Protocol 1.
Data Summary and Troubleshooting
The following tables provide a quick reference for expected outcomes and solutions to common experimental challenges.
Table 1: Representative Reaction Conditions
| Nucleophile Class | Base | Solvent | Temp. | Typical Time | Expected Product (Mono-substitution) |
| Primary/Secondary Amine | DIPEA | MeCN/THF | 0 °C to RT | 2-16 h | 4-Amino-2,5-dichloro-6-methylpyrimidine |
| Alcohol | NaH | THF | 0 °C to RT | 1-12 h | 4-Alkoxy-2,5-dichloro-6-methylpyrimidine |
| Thiol | K₂CO₃/DIPEA | DMF | RT | 1-6 h | 4-Thioether-2,5-dichloro-6-methylpyrimidine |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive nucleophile; Inactive base. | For alcohols, ensure complete conversion to the alkoxide. Use a stronger base or a more polar solvent like DMF. Gently warm the reaction if necessary. |
| Mixture of Products | Over-reaction leading to di- or tri-substitution. | Use a controlled stoichiometry of the nucleophile (1.0-1.1 equiv).[10] Add the nucleophile slowly at a lower temperature (0 °C or below). Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrolysis Byproduct | Presence of water in the reaction. | Use anhydrous solvents and reagents.[10] Thoroughly oven-dry all glassware and cool under an inert atmosphere. |
| Difficult Purification | Product and starting material have similar polarity. | Allow the reaction to proceed to full conversion of the starting material. Optimize the chromatography mobile phase using TLC. |
References
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- ResearchGate. (n.d.). Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).
- ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Name of the publisher. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- National Center for Biotechnology Information. (2008, July 1). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- PubChem. (n.d.). This compound.
- Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- PubChem. (n.d.). 4,5,6-Trichloro-2-methylpyrimidine.
- Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Name of the publisher. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
- Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities.
- Royal Society of Chemistry. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines.
- PubChem. (n.d.). 2,4,5-Trichloropyrimidine.
- PubChem. (n.d.). 2,4,6-Trichloro-5-nitropyrimidine.
- Google Patents. (n.d.). US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1).
- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- ResearchGate. (n.d.). Reactions of Thiols.
- Chemistry LibreTexts. (2020, May 30). 14.10: Reactions of Alkoxides.
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Wikipedia. (n.d.). Thiol-ene reaction.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. heteroletters.org [heteroletters.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,5,6-Trichloro-2-methylpyrimidine | C5H3Cl3N2 | CID 231054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2,4,5-Trichloro-6-methylpyrimidine
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including anticancer and antiviral drugs.[1][2] The ability to selectively introduce diverse functional groups onto the pyrimidine ring is paramount for tuning the pharmacological properties of these molecules. 2,4,5-Trichloro-6-methylpyrimidine is a versatile and highly valuable building block, offering three distinct reactive sites for functionalization through palladium-catalyzed cross-coupling reactions. These reactions, which forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance, have revolutionized the synthesis of complex molecules.[3][4]
This comprehensive guide provides detailed protocols and expert insights into the three most pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. The focus is on achieving regioselective functionalization, a critical aspect when working with polyhalogenated heterocycles.
Understanding the Reaction Landscape: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions operate through a common, elegant catalytic cycle.[4] A deep understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle universally involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring. This is typically the rate-determining step and is heavily influenced by the electron density of the carbon and the steric and electronic properties of the palladium catalyst's ligands.[4][5]
-
Transmetalation (for Suzuki & Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: Generalized Palladium Cross-Coupling Cycle
The Key to Selectivity: Reactivity of the C-Cl Bonds
For polyhalogenated pyrimidines like this compound, the different electronic environments of the chlorine-substituted carbons dictate the order of reactivity. This inherent difference allows for sequential, site-selective functionalization. The generally accepted order of reactivity for palladium-catalyzed cross-coupling is:
C4 > C2 >> C5
This selectivity is primarily governed by the electronic properties of the pyrimidine ring. The C4 and C2 positions are more electron-deficient due to the influence of the adjacent nitrogen atoms, making them more susceptible to oxidative addition by the palladium catalyst.[6][7] The C5 position is significantly less reactive. By carefully controlling stoichiometry and reaction conditions, one can selectively substitute the chlorine atoms in a stepwise manner.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide.[4] It is highly valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing byproducts.
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable, and commercially available catalyst that is effective for the coupling of activated aryl chlorides.[1][2] For less reactive positions or more challenging substrates, pre-catalysts like Pd₂(dba)₃ combined with specialized phosphine ligands may be necessary.
-
Base: A base is essential to activate the boronic acid for the transmetalation step.[8] An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient and well-tolerated by many functional groups.
-
Solvent: A mixture of an organic solvent and water is required to dissolve both the organic substrates and the inorganic base. Dioxane/water or Toluene/water mixtures are common choices.[9] The use of microwave irradiation can dramatically shorten reaction times.[1][2]
Protocol: Regioselective Mono-Arylation at the C4 Position
This protocol details the selective coupling of an arylboronic acid at the most reactive C4 position of this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Strategic Synthesis of Kinase Inhibitors Using 2,4,5-Trichloro-6-methylpyrimidine
Introduction
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can effectively mimic the purine ring of ATP, enabling competitive binding within the kinase's active site.[2] Among these, the pyrimidine core is a privileged structure, and 2,4,5-trichloro-6-methylpyrimidine stands out as a versatile and powerful starting material for building libraries of potent and selective kinase inhibitors.[3]
This guide provides a comprehensive overview of the synthetic utility of this compound. We will delve into its reactivity, explore key synthetic transformations, and provide detailed, field-proven protocols for the sequential and regioselective functionalization of this scaffold. The methodologies discussed herein are designed to empower researchers, scientists, and drug development professionals to construct complex, poly-substituted pyrimidine derivatives with high efficiency and control.
Understanding the Reactivity of this compound
The synthetic utility of this compound stems from the differential reactivity of its three chlorine atoms. The positions on the pyrimidine ring are not equivalent, allowing for controlled, sequential substitution reactions.
-
C4 Position: The chlorine at the C4 position is the most reactive towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the para-nitrogen atom (N3), which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[4]
-
C2 Position: The chlorine at the C2 position is the next most reactive. Its reactivity is influenced by both adjacent ring nitrogens.
-
C5 Position: The chlorine at the C5 position is the least reactive towards SNAr. It lacks the strong activation provided by a para- or ortho-nitrogen atom. This position is more amenable to functionalization via palladium-catalyzed cross-coupling reactions after the more reactive sites have been addressed.
This reactivity hierarchy is the cornerstone of synthetic strategy, enabling a chemist to introduce different functionalities at specific positions in a predictable order.
Diagram: Reactivity Hierarchy
The following diagram illustrates the typical order of reactivity for the chlorine substituents on the pyrimidine ring.
Caption: Reactivity hierarchy of chloro-substituents.
Core Synthetic Strategies & Protocols
The construction of kinase inhibitors from this compound typically involves a sequence of two main reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.[5][6]
Strategy 1: Sequential Nucleophilic Aromatic Substitution (SNAr)
This strategy leverages the inherent reactivity differences to first substitute the C4-Cl, followed by the C2-Cl. This is a robust method for installing amine, alcohol, or thiol functionalities, which are common features in kinase inhibitors for hydrogen bonding interactions in the ATP binding pocket.
Protocol 1: Selective Mono-amination at the C4 Position
This protocol describes the selective reaction of an amine nucleophile at the most reactive C4 position.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., 3-aminopyrrolidine derivative) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exotherm and improve selectivity.[7]
-
Reagent Addition: In a separate flask, dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled pyrimidine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-amino-2,5-dichloro-6-methylpyrimidine.
Causality Behind Choices:
-
Base (DIPEA/Et₃N): A non-nucleophilic base is used to neutralize the HCl generated during the substitution, preventing it from protonating the amine nucleophile and rendering it unreactive.
-
Low Temperature: Starting the reaction at 0 °C improves regioselectivity by favoring the kinetically preferred C4 substitution and minimizing the formation of the C2-substituted byproduct.[7][8]
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for forming C-C and C-N bonds, respectively.[5][6][9] These reactions are typically employed after an initial SNAr reaction and are particularly useful for functionalizing the less reactive C2 and C5 positions.
Protocol 2: Suzuki-Miyaura Coupling at the C2 Position
This protocol details the installation of an aryl or heteroaryl group at the C2 position of a 4-amino-2,5-dichloro-6-methylpyrimidine intermediate. This is a common strategy to introduce moieties that occupy the hydrophobic regions of the kinase ATP-binding site.
Materials:
-
4-Amino-2,5-dichloro-6-methylpyrimidine intermediate (from Protocol 1)
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 2.0 eq)
-
1,4-Dioxane
-
Argon or Nitrogen gas
Procedure:
-
Inert Atmosphere: To an oven-dried pressure tube or Schlenk flask, add the pyrimidine substrate (1.0 eq), the boronic acid (1.2 eq), and Pd(PPh₃)₂Cl₂ (0.03 eq).
-
Degassing: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent/Base Addition: Add 1,4-dioxane, followed by the aqueous K₂CO₃ solution. The solvent ratio is typically 3:1 to 5:1 dioxane:water.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate or dichloromethane (CH₂Cl₂).[10]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[10]
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₂Cl₂ is a robust and commonly used precatalyst for Suzuki couplings.[10][11] For more challenging substrates, more advanced catalysts with specialized phosphine ligands (e.g., XPhos, SPhos) may be required.[12]
-
Base (K₂CO₃): The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid.[12]
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
Diagram: Synthetic Workflow
This diagram outlines a typical two-step synthetic sequence.
Caption: A sequential SNAr and Suzuki coupling workflow.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in SNAr (Protocol 1) | 1. Incomplete reaction. 2. Hydrolysis of starting material. 3. Insufficient base. | 1. Increase reaction time or gently warm to 40°C. 2. Ensure all solvents and reagents are anhydrous and run under a strict inert atmosphere.[8] 3. Ensure at least 1.5 eq of a non-nucleophilic base is used. |
| Poor Regioselectivity (C2/C4 Mixture) | 1. Reaction temperature is too high. 2. Nucleophile is too reactive or unhindered. | 1. Maintain a low temperature (0°C or below) during nucleophile addition and for the initial reaction period.[8] 2. Consider using a bulkier protecting group on the nucleophile if applicable. |
| Low Yield in Suzuki Coupling (Protocol 2) | 1. Catalyst decomposition. 2. Inactive boronic acid. 3. Inappropriate base or solvent system. | 1. Thoroughly degas solvents and ensure the reaction is maintained under a positive pressure of inert gas.[13] 2. Use fresh, high-quality boronic acid. Some boronic acids can degrade upon storage. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[12] |
| Formation of Homocoupled Boronic Acid | 1. Presence of oxygen. 2. Sub-optimal catalyst or ligand. | 1. Improve degassing procedure. 2. Switch to a more specialized catalyst system, such as one employing bulky, electron-rich phosphine ligands. |
Conclusion
This compound is a premier scaffold for the synthesis of kinase inhibitors. Its well-defined reactivity hierarchy allows for the logical and regioselective construction of highly functionalized pyrimidine cores. By mastering sequential nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, drug discovery teams can rapidly generate diverse libraries of novel compounds. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this versatile building block in the pursuit of next-generation therapeutics.
References
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.SpringerLink.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.BenchChem.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Chemical and Pharmaceutical Research.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Taylor & Francis Online.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.LinkedIn.
- Buchwald–Hartwig amin
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.BenchChem.
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.Tokyo Chemical Industry Co., Ltd.
- Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors.BenchChem.
- A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine.BenchChem.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.RSC Publishing.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.Chemistry Stack Exchange.
- Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine.BenchChem.
- This compound.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Utility of 2,4,5-Trichloro-6-methylpyrimidine in Agrochemical Synthesis
Introduction: A Versatile Heterocyclic Building Block
2,4,5-Trichloro-6-methylpyrimidine is a highly functionalized heterocyclic compound, distinguished by its reactive pyrimidine core.[1] The strategic placement of three chlorine atoms and a methyl group imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex agrochemicals.[2] The chlorine atoms at the 2, 4, and 5 positions serve as reactive leaving groups, amenable to sequential and regioselective nucleophilic aromatic substitution (SNAr). This controlled reactivity allows for the precise construction of molecular scaffolds common in modern herbicides and fungicides.
While literature often details the chemistry of related compounds like 2,4,6-trichloropyrimidine, the principles of reactivity are largely transferable.[3] The electron-withdrawing nature of the two ring nitrogens activates the chlorine atoms at positions 2 and 4 towards nucleophilic attack. The chlorine at position 5 is generally less reactive. The presence of the methyl group at C6 provides steric influence and can modulate the electronic properties of the ring, offering fine-tuning capabilities for synthetic chemists. This guide provides an in-depth look at the practical application of this compound, focusing on synthetic protocols, mechanistic rationale, and safety considerations for researchers in the agrochemical sector.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₃N₂ | PubChem[1] |
| Molecular Weight | 197.45 g/mol | PubChem[1] |
| CAS Number | 6554-69-4 | PubChem[1] |
| Appearance | Colorless to pale yellow liquid or solid | General (based on analogues) |
| Boiling Point | ~258.5°C at 760 mmHg (Predicted for isomer) | LifeChem Pharma[4] |
| Solubility | Soluble in many organic solvents (e.g., ethers, chloroform, benzene) | ChemBK[5] |
Core Application: Synthesis of Substituted Pyrimidine Herbicides
A primary application of chlorinated pyrimidines is in the synthesis of sulfonylurea and other pyrimidine-based herbicides.[6][7] The general strategy involves the sequential displacement of the chlorine atoms with different nucleophiles, such as amines or phenoxides, to build the final herbicidal molecule.
Mechanistic Insight: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The reactivity of the chlorine atoms on the pyrimidine ring is not uniform. The positions ortho and para to the ring nitrogens (C2, C4, C6) are most activated toward nucleophilic attack. In this compound, the C2 and C4 positions are highly electrophilic. The choice of reaction conditions—primarily temperature and solvent—can influence which chlorine is displaced first. Generally, the C4 chlorine is the most labile, followed by the C2 chlorine. This differential reactivity is the cornerstone of a rational synthetic design.
Below is a diagram illustrating the general workflow for utilizing this key intermediate.
Caption: General workflow for agrochemical synthesis.
Protocol 1: Synthesis of a 4-Anilino-2,5-dichloro-6-methylpyrimidine Intermediate
This protocol details the first, selective substitution at the C4 position, a common initial step in building more complex molecules. The procedure is based on established methods for reacting anilines with trichloropyrimidines.[3]
Objective: To selectively displace the C4 chlorine of this compound with a substituted aniline to form a key synthetic intermediate.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyaniline (1.05 eq)
-
Ethanol, anhydrous (10 mL per gram of pyrimidine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous ethanol. Begin stirring to dissolve the starting material.
-
Addition of Reagents: Add 4-methoxyaniline to the solution. Follow with the dropwise addition of triethylamine over 5 minutes.
-
Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Causality Note: The water wash removes the triethylamine hydrochloride salt and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-(4-methoxyanilino)-2,5-dichloro-6-methylpyrimidine.
Protocol 2: Synthesis of a Disubstituted Pyrimidine Fungicide Precursor
This protocol describes the subsequent displacement of the C2 chlorine, demonstrating the construction of a more complex scaffold suitable for fungicides related to the strobilurin class.[8][9]
Objective: To displace the C2 chlorine of the previously synthesized 4-anilino intermediate with a phenoxide nucleophile.
Sources
- 1. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechempharma.com [lifechempharma.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. Review of strobilurin fungicide chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Suzuki Coupling Reaction with 2,4,5-Trichloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to performing the Suzuki-Miyaura cross-coupling reaction with the versatile heterocyclic building block, 2,4,5-trichloro-6-methylpyrimidine. The protocols and insights contained herein are curated for researchers in medicinal chemistry and drug discovery, offering a foundation for the synthesis of novel substituted pyrimidine derivatives.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including oncology, virology, and anti-inflammatory treatments.[1] The ability to selectively introduce diverse substituents onto the pyrimidine ring is therefore of paramount importance in the generation of new chemical entities with tailored pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions.[2][3]
This compound is a particularly attractive starting material for the synthesis of complex pyrimidine derivatives. The presence of three distinct chlorine atoms offers the potential for sequential, regioselective functionalization, allowing for the controlled introduction of multiple points of diversity. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the chloro substituents in palladium-catalyzed cross-coupling reactions compared to their carbocyclic analogs.[1]
The Mechanism of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are as follows:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle.[4][5]
-
Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) forms a boronate complex. This complex then transfers its organic moiety to the palladium(II) center, displacing the halide. The choice of base is critical for efficient transmetalation.[2][5]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Regioselectivity in the Coupling of Polychlorinated Pyrimidines
A critical consideration in the Suzuki coupling of this compound is the regioselectivity of the reaction. For polychlorinated pyrimidines, the reactivity of the chloro groups generally follows the order C4/C6 > C2. This preference is attributed to the more electron-deficient nature of the C4 and C6 positions, which facilitates the initial oxidative addition of the palladium catalyst. The chloro group at the C5 position is generally the least reactive.
For this compound, the initial Suzuki coupling is expected to occur preferentially at the C4 position. The presence of the electron-donating methyl group at C6 may slightly deactivate this position compared to a pyrimidine with a chloro group at C6. However, the C4 position remains highly activated by the two adjacent nitrogen atoms. The C2 position is generally the last to react. This differential reactivity allows for a stepwise functionalization strategy.
Experimental Protocol: Mono-Arylation of this compound
This protocol provides a general procedure for the mono-arylation of this compound at the C4-position. It is important to note that this protocol is adapted from procedures for structurally similar compounds and may require optimization for specific arylboronic acids.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Reaction Setup:
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4,5-Trichloro-6-methylpyrimidine
Introduction: The Strategic Importance of Aminated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] The introduction of amino functionalities to the pyrimidine ring via C-N bond formation is a critical transformation that allows for the modulation of pharmacological properties and the construction of complex molecular architectures. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of aryl amines, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) in terms of scope and functional group tolerance.[2][3]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2,4,5-trichloro-6-methylpyrimidine, a polysubstituted and electron-deficient substrate. We will delve into the mechanistic underpinnings that dictate regioselectivity, provide a detailed and field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible reaction.
Mechanistic Insights and Regioselectivity
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring. This is often the rate-limiting step, especially for less reactive aryl chlorides.[2]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the aminated pyrimidine product and regenerating the Pd(0) catalyst.[4]
A critical consideration for the amination of this compound is regioselectivity . The pyrimidine ring possesses three distinct chloro-substituents at the C2, C4, and C5 positions, each with different electronic and steric environments. The general order of reactivity for both palladium-catalyzed couplings and SNAr reactions on the pyrimidine ring is C4(6) > C2 >> C5. This preference is attributed to the electronic activation of the C4 and C2 positions by the two ring nitrogens. The C5 position is significantly less reactive.
For this compound, the amination is expected to occur preferentially at the C4 position . This is due to the strong activation of this position by both adjacent nitrogen atoms. While substitution at the C2 position is also possible, it is generally less favored than at C4. The C5 position is the least likely to react under typical Buchwald-Hartwig conditions. It is important to note that specific reaction conditions, particularly the choice of ligand, can sometimes influence and even reverse this inherent regioselectivity.[5]
Experimental Workflow and Protocol
The following protocol is a robust starting point for the selective mono-amination of this compound at the C4 position. Optimization may be required depending on the specific amine coupling partner.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | |
| Amine (e.g., Morpholine) | Anhydrous, ≥99.5% | Sigma-Aldrich | Use a slight excess (1.2-1.5 equivalents). |
| XPhos Pd G3 Precatalyst | - | Sigma-Aldrich | An air- and moisture-stable precatalyst.[6] |
| XPhos Ligand | ≥98% | Sigma-Aldrich | A bulky, electron-rich ligand suitable for aryl chlorides.[6] |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich | A strong, non-nucleophilic base. Handle under inert atmosphere. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Degas with argon or nitrogen before use. |
| Diethyl ether | ACS Reagent, ≥99.0% | Sigma-Aldrich | For work-up. |
| Saturated aqueous NaCl (brine) | - | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | For drying. |
| Silica Gel | 230-400 mesh | Sigma-Aldrich | For column chromatography. |
| Schlenk tube or oven-dried round-bottom flask | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Inert gas supply (Argon or Nitrogen) | High purity | - |
Step-by-Step Protocol
-
Reaction Setup (under Inert Atmosphere):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (e.g., 0.02 mmol, 2 mol%) and additional XPhos ligand (e.g., 0.03 mmol, 3 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equivalents).
-
Add this compound (1.0 mmol, 1.0 equivalent).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
-
Addition of Reagents:
-
Through the septum, add the amine (1.2 mmol, 1.2 equivalents) via syringe.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots under a positive pressure of inert gas.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated pyrimidine.
-
Data Presentation and Expected Outcomes
The following table provides an example of expected outcomes based on the protocol described above. Yields are highly dependent on the specific amine used.
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 4-(Morpholino)-2,5-dichloro-6-methylpyrimidine | 85-95 |
| 2 | Aniline | N-(2,5-Dichloro-6-methylpyrimidin-4-yl)aniline | 70-85 |
| 3 | n-Butylamine | N-(n-Butyl)-2,5-dichloro-6-methylpyrimidine | 80-90 |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a high-quality palladium precatalyst and ligand. The reaction must be performed under strictly inert conditions, as oxygen can deactivate the catalyst.[2]
-
Insufficient Temperature: For challenging couplings, the temperature may need to be increased to 110-120 °C.
-
Base Quality: Use a freshly opened bottle of high-purity sodium tert-butoxide.
-
-
Formation of Side Products:
-
Hydrodehalogenation: The replacement of a chloro group with a hydrogen atom can occur. This is often minimized by ensuring strictly anhydrous conditions.
-
Di-amination: If a second amination is observed, consider lowering the reaction temperature or reducing the amount of amine used.
-
-
Poor Regioselectivity:
-
While C4-amination is electronically favored, steric hindrance from a bulky amine or the methyl group could potentially lead to C2-amination. If a mixture of regioisomers is obtained, purification by chromatography is necessary. The choice of ligand can also be screened to improve selectivity.
-
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 4-amino-2,5-dichloro-6-methylpyrimidine derivatives. By understanding the underlying mechanism and the factors governing regioselectivity, and by employing a robust experimental protocol with careful attention to reaction conditions, researchers can reliably access these valuable building blocks for drug discovery and development. The use of modern, air-stable palladium precatalysts and bulky biarylphosphine ligands is key to achieving high yields and selectivities in the amination of this electron-deficient, polychlorinated pyrimidine.
References
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916–920. [Link]
- XPhos - Wikipedia. (2023). In Wikipedia. [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Used as a General Ligand. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
- The Organic Chemistry Tutor. (2012, April 6).
- Chemistry LibreTexts. (2023, June 30).
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Navigating Regioselective Synthesis: A Guide to the Reaction of 2,4,5-Trichloro-6-methylpyrimidine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a pivotal method for creating diverse molecular libraries for screening and lead optimization. Among the various substituted pyrimidines, 2,4,5-trichloro-6-methylpyrimidine stands out as a highly versatile building block. Its three distinct chlorine atoms offer multiple reaction sites, but this versatility also presents a significant challenge: controlling the regioselectivity of the substitution reaction. This guide provides an in-depth exploration of the reaction between this compound and primary amines, offering insights into the underlying mechanisms and practical protocols for achieving desired product outcomes.
The Science of Selectivity: Understanding the SNAr Reaction on Polychlorinated Pyrimidines
The reaction of this compound with primary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of multiple electron-withdrawing chlorine atoms, makes it susceptible to attack by nucleophiles like primary amines. The regioselectivity of this reaction—that is, which chlorine atom is replaced—is governed by a combination of electronic and steric factors.
Electronic Effects: The positions on the pyrimidine ring are not electronically equivalent. The C4 and C6 positions are generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. The nitrogen atoms in the ring stabilize the negative charge of the Meisenheimer complex, the intermediate formed during the SNAr reaction, particularly when the attack occurs at the C4 or C6 position.[1]
Steric Hindrance: The substituents on the pyrimidine ring and the nucleophile itself can influence the site of attack. The methyl group at the C6 position in this compound introduces steric hindrance, which can disfavor nucleophilic attack at the adjacent C5 and C6 positions, particularly with bulky amines.[2]
Reaction Conditions: The choice of solvent, base, and temperature can also play a crucial role in determining the regioselectivity. For instance, palladium catalysis has been shown to favor amination at the C2 position in some polychlorinated pyrimidines, a position that is typically less reactive under standard SNAr conditions.[3][4]
The interplay of these factors determines the final product distribution. A careful consideration of these principles is essential for designing a successful and selective synthesis.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the SNAr reaction of this compound with a primary amine, leading to the formation of a monosubstituted product.
Caption: General SNAr mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with primary amines under different conditions to favor specific regioisomers.
Protocol 1: General Procedure for Monosubstitution (Favoring C4 Substitution)
This protocol is designed to favor the monosubstitution of a primary amine at the C4 position, which is generally the most reactive site.
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in the anhydrous solvent (e.g., 5-10 mL of THF per mmol of pyrimidine).
-
Addition of Reagents: Add the primary amine (1.0-1.2 eq) to the solution, followed by the non-nucleophilic base (1.5-2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monosubstituted product.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction
Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[5][6]
Materials:
-
Same as Protocol 1, plus a microwave reactor.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq), the primary amine (1.1 eq), and a suitable solvent (e.g., ethanol, isopropanol). Add a non-nucleophilic base like DIPEA (1.5 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
Workup and Purification: After cooling, perform the workup and purification as described in Protocol 1.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Solution(s) |
| Low or no reaction | - Low reactivity of the amine. - Insufficient temperature. | - Increase the reaction temperature or use microwave irradiation. - Consider using a more nucleophilic amine or a stronger, non-nucleophilic base.[7] |
| Formation of multiple products (di- and tri-substitution) | - Excess nucleophile. - Prolonged reaction time or high temperature. | - Use a stoichiometric amount of the amine (1.0-1.1 equivalents). - Monitor the reaction closely and stop it once the starting material is consumed. - Perform the reaction at a lower temperature.[7] |
| Formation of hydroxypyrimidine byproduct | - Presence of water in the reaction. | - Use anhydrous solvents and reagents. - Perform the reaction under a strict inert atmosphere.[7] |
| Undesired regioselectivity | - Inherent electronic and steric factors. | - Modify the reaction conditions (solvent, base, temperature). - For C2 substitution, consider palladium-catalyzed conditions.[3][4] |
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the amination of related polychlorinated pyrimidines, which can serve as a starting point for optimizing the reaction of this compound.
| Pyrimidine Substrate | Amine | Solvent | Base | Temperature | Time | Major Product | Yield | Reference |
| 2,4,6-Trichloropyrimidine | p-Anisidine | BuOH/DMSO | Et3N | 95 °C | - | 4-Anisidino-2,6-dichloropyrimidine | - | [2] |
| 5-Chloro-2,4,6-trifluoropyrimidine | Benzylamine | Acetonitrile | DIPEA | 0 °C | 2 h | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | - | [8] |
| 2-Chloro-4,6-dimethylpyrimidine | Substituted Anilines | Ethanol | - | 160 °C (MW) | 10 min | 2-Anilino-4,6-dimethylpyrimidines | High | [5] |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Amines | - | LiHMDS | - | - | 4-Amino-6-aryl-2-chloropyrimidine | High | [9] |
Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of aminated pyrimidine derivatives.
Caption: Experimental workflow.
Conclusion
The reaction of this compound with primary amines is a powerful tool for the synthesis of diverse, functionalized pyrimidine derivatives. By understanding the principles of nucleophilic aromatic substitution and carefully controlling the reaction conditions, researchers can navigate the challenges of regioselectivity to achieve their desired synthetic targets. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development, enabling the efficient and strategic synthesis of novel pyrimidine-based compounds.
References
- Erkin, A. V.; Krutikov, V. I.; Gurzhii, V. V. Russian Journal of General Chemistry.
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183. [Link]
- Angelini, G., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10(21), 12249–12254. [Link]
- Parks, E. L., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]
- Brown, D. J., & Jacobsen, N. W. (1962). The Reaction of 2,4,6-Trichloropyrimidine with Anilines. Journal of the Chemical Society, 3172.
- Google Patents. Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- ChemInform Abstract: 2,4,6-Trichloropyrimidine. Reaction with Anilines. ChemInform, 28(1).
- ResearchGate.
- ResearchGate.
- ResearchGate. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.
- Sládková, M., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 21(11), 3562–3573. [Link]
- Beilstein Journals. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]
- ResearchGate.
- ResearchGate. Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1).
- PubMed.
- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
- ResearchGate.
- PubMed. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. [Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2,4,5-Trichloro-6-methylpyrimidine for Biological Screening
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural compounds and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] 2,4,5-Trichloro-6-methylpyrimidine is a versatile starting material, offering multiple reactive sites for controlled chemical modification. This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of this key intermediate. We will explore the causality behind experimental choices in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing researchers with a robust framework for generating diverse compound libraries for biological screening.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and is a component of many therapeutic agents.[2][4] Its ability to participate in various biological interactions has made its derivatives a focal point of drug discovery programs targeting a range of diseases.[3][6] Synthetic pyrimidine derivatives have shown promise as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.[3][6][7][8]
This compound serves as an excellent starting scaffold for library synthesis due to its three distinct chlorine atoms, which can be selectively substituted to introduce molecular diversity. The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing chlorine atoms, makes it highly susceptible to various chemical transformations.[9] This document outlines key derivatization strategies, focusing on regioselectivity and reaction optimization.
Strategic Derivatization Pathways
The derivatization of this compound primarily revolves around two powerful reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). The regioselectivity of these reactions is critical for the systematic exploration of chemical space.
Figure 1: Key derivatization strategies for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly effective for derivatizing halogenated pyrimidines.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for introducing aryl and heteroaryl moieties.[10][11][12] For polychlorinated systems, controlling the degree of substitution is key.
Causality of Experimental Choices:
-
Catalyst: A highly active catalyst system, such as one employing a palladium source with a sterically bulky and electron-rich phosphine ligand, is often necessary to couple less reactive aryl chlorides.[12] Pd(PPh₃)₄ is a common choice for arylating pyrimidine derivatives.[13]
-
Base and Solvent: The choice of base (e.g., K₃PO₄, Na₂CO₃) and solvent (e.g., 1,4-dioxane, n-propanol) significantly influences reaction kinetics and yield.[13][14] An aqueous base solution is often employed.
-
Regioselectivity: In polychlorinated pyrimidines, the C4 and C6 positions are generally more reactive towards Suzuki coupling than the C2 position.[15] By carefully controlling stoichiometry and reaction time, selective mono- or di-substitution can be achieved.
Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol details the selective mono-arylation at the most reactive position.
Figure 2: Workflow for Suzuki-Miyaura mono-arylation.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture at 70-80°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Expected Outcome |
| Temperature | 70-80 °C | Efficient coupling without catalyst decomposition |
| Reaction Time | 4-12 hours | Completion of mono-arylation |
| Yield | 60-90% | Varies with boronic acid substrate |
Sonogashira Coupling
The Sonogashira coupling introduces alkyne functionalities, which are valuable for further derivatization or as pharmacophores themselves.[16][17] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[16][17]
Protocol 2: Sonogashira Coupling of this compound
Step-by-Step Methodology:
-
In a degassed solvent mixture (e.g., THF/Et₃N), combine this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).[18]
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature under an inert atmosphere until completion (monitored by TLC/LC-MS).[18]
-
Filter the reaction mixture to remove salts and concentrate the filtrate.
-
Purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are highly effective for introducing nitrogen, sulfur, and oxygen nucleophiles onto the electron-deficient pyrimidine ring.[9][19] The regioselectivity is a critical aspect of these reactions.
Understanding Regioselectivity: The reactivity of the chloro-positions in SNAr reactions on a trichloropyrimidine ring generally follows the order C4/C6 > C2.[20][21] This is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4 or C6 positions.[21] However, this selectivity can be influenced by steric effects and the nature of the nucleophile.[20][22] For this compound, the C4 position is typically the most reactive site for initial substitution.
Figure 3: Regioselective pathway for sequential SNAr reactions.
Protocol 3: Selective Mono-amination at the C4-Position
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a primary or secondary amine (1.1 eq) and a base like triethylamine or diisopropylethylamine (1.5 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
| Nucleophile | Typical Conditions | Key Consideration |
| Primary/Secondary Amines | Room temp to 60°C, EtOH | Mild conditions favor mono-substitution at C4 |
| Anilines | 80-120°C, DMF or Dioxane | Lower nucleophilicity requires higher temperatures |
| Thiols | Room temp, K₂CO₃, Acetone | Thiolates are potent nucleophiles |
Characterization and Biological Screening
All synthesized derivatives must be rigorously characterized to confirm their structure and purity before biological screening.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Once characterized, the compound library can be submitted for a variety of biological assays. Given the history of pyrimidine derivatives, screening for the following activities is a logical starting point:
-
Kinase Inhibition Assays: Many pyrimidine-based drugs target kinases.[7][8][23][24]
-
Antimicrobial Screening: Testing against a panel of bacteria and fungi.[1][6][25]
-
Antiproliferative Assays: Evaluating activity against various cancer cell lines.[23][26][27]
Conclusion
This compound is a highly valuable and versatile scaffold for the generation of diverse chemical libraries. Through the strategic and regioselective application of Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution reactions, researchers can efficiently synthesize a wide array of novel compounds. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for drug discovery and development professionals aiming to explore the rich chemical space of pyrimidine derivatives for biological screening.
References
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger.
- Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. (2018). Taylor & Francis Online.
- Biological activities of synthetic pyrimidine derivatives. (2024). IntechOpen.
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
- Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. (1991). Pharmazie.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). ACS Publications.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). MDPI.
- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications.
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). NIH.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2017). ResearchGate.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr.com.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications.
- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.). NIH.
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Schrödinger.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (n.d.). NIH.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2008). ResearchGate.
- Sonogashira coupling. (n.d.). Wikipedia.
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). NIH.
- Scheme 30. Selective nucleophilic aromatic substitution to furnish... (n.d.). ResearchGate.
- nucleophilic aromatic substitutions. (2019). YouTube.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2018). ResearchGate.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (n.d.). ChemRxiv.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). PubMed.
- Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes. (2022). PubMed.
- Synthesis, Characterization And Biological Screening Of novel N-(2-chloro-4- (trifluoromethyl) phenyl)-4-(substitutedphenyl). (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
- (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2020). ResearchGate.
- (PDF) Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (2012). ResearchGate.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. wjarr.com [wjarr.com]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. youtube.com [youtube.com]
- 20. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijrpr.com [ijrpr.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Utility of 2,4,5-Trichloro-6-methylpyrimidine in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 2,4,5-Trichloro-6-methylpyrimidine (CAS No. 6554-69-4) as a pivotal intermediate in pharmaceutical research and development. While direct synthesis of a blockbuster drug from this specific intermediate is not widely documented in publicly available literature, its structural features make it a highly valuable scaffold for the synthesis of diverse compound libraries, particularly targeting protein kinases. This document outlines the chemical properties, reactivity, and strategic applications of this compound, providing detailed protocols for its use in nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to the synthesis of kinase inhibitors and other therapeutic agents.
Introduction: A Versatile Scaffold for Drug Discovery
This compound is a highly functionalized heterocyclic compound, characterized by a pyrimidine core substituted with three chlorine atoms and a methyl group.[1] This arrangement of reactive sites offers a powerful platform for medicinal chemists. The pyrimidine scaffold itself is a "privileged structure" in drug discovery, forming the core of numerous approved drugs, including antiviral and anticancer agents.[2] Specifically, the 2,4-diaminopyrimidine motif is a well-established hinge-binding element in a multitude of kinase inhibitors, effectively mimicking the purine ring of ATP to achieve competitive inhibition.[3]
The subject of this note, this compound, serves as a precursor to these valuable diaminopyrimidine structures and other complex heterocyclic systems. Its three chlorine atoms at positions C2, C4, and C5 exhibit differential reactivity, allowing for controlled, sequential nucleophilic substitutions. This enables the systematic introduction of various functional groups to explore the chemical space around the pyrimidine core, optimizing for potency, selectivity, and pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6554-69-4 | [1][4][5] |
| Molecular Formula | C₅H₃Cl₃N₂ | [1][4] |
| Molecular Weight | 197.45 g/mol | [4][6] |
| Appearance | Solid | [4] |
| Boiling Point | 259.8 °C at 760 mmHg | [4][5] |
| Density | 1.542 g/cm³ | [5] |
| XLogP3 | 3.2 | [7] |
The Chemistry of this compound: A Tale of Three Chlorines
The synthetic utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further enhanced by the three electron-withdrawing chlorine atoms, makes it highly susceptible to attack by nucleophiles.
Regioselectivity: The Key to Controlled Synthesis
The chlorine atoms at the C2, C4, and C5 positions are not equally reactive. The reactivity hierarchy is a critical concept for the strategic design of synthetic routes.
-
C4 Chlorine: This position is generally the most reactive towards nucleophilic attack. It is activated by both para (N1) and ortho (N3) ring nitrogens. The presence of the adjacent chloro group at C5 further increases its electrophilicity.
-
C2 Chlorine: Flanked by two nitrogen atoms, the C2 chlorine is also highly activated and reactive. In many polychlorinated pyrimidines, the C2 and C4/C6 positions exhibit comparable reactivity, which can sometimes lead to mixtures of isomers.[8][9]
-
C5 Chlorine: The chlorine at the C5 position is the least reactive. It is not directly activated by the ring nitrogens in the same way as the C2 and C4 positions and is therefore typically displaced only under more forcing reaction conditions, or after the more reactive positions have been functionalized.
This differential reactivity allows for a stepwise functionalization of the pyrimidine core. For instance, a soft nucleophile under mild conditions can be directed primarily to the C4 position, leaving the C2 and C5 chlorines available for subsequent, different chemical transformations. The methyl group at C6 provides a steric influence that can also modulate the reactivity of the adjacent C5 and N1 positions.
Caption: General workflow for synthesizing a 2,4-diaminopyrimidine library.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic substitution on polychloropyrimidines and should be adapted and optimized for this compound based on the specific nucleophile and desired outcome.
Protocol 1: Mono-amination at the C4 Position (Kinetic Control)
This protocol aims for the regioselective mono-substitution of an amine at the most reactive C4 position.
Rationale: Performing the reaction at low temperatures favors kinetic control, which enhances the selectivity for substitution at the most electronically favored C4 position. Using a non-nucleophilic base prevents competition with the amine nucleophile. Anhydrous conditions are critical to prevent the formation of undesired hydroxypyrimidine byproducts. [10] Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.0-1.1 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, oven-dried
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C or lower (e.g., -10 °C) using an ice-salt or dry ice-acetone bath.
-
In a separate flask, dissolve the amine nucleophile and DIPEA in the same anhydrous solvent.
-
Add the amine/DIPEA solution dropwise to the cooled pyrimidine solution over 30-60 minutes, ensuring the internal temperature remains low.
-
Stir the reaction at low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically when the starting material is consumed), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 4-amino-2,5-dichloro-6-methylpyrimidine product.
Protocol 2: Sequential Di-amination (C4 and C2 Positions)
This protocol describes the synthesis of a 2,4-diamino-5-chloro-6-methylpyrimidine derivative, a common core for kinase inhibitors.
Rationale: This procedure builds upon Protocol 1. After the first nucleophile is installed at the C4 position, a second, often different, nucleophile is introduced. The second substitution at the C2 position typically requires more forcing conditions (higher temperature) due to the slightly lower reactivity of C2 compared to C4 and the deactivating effect of the electron-donating amino group added in the first step. [9][11] Materials:
-
4-Amino-2,5-dichloro-6-methylpyrimidine intermediate (from Protocol 1) (1.0 equiv)
-
Second amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., DIPEA, K₂CO₃, or NaH, depending on the nucleophile's pKa)
-
Anhydrous solvent (e.g., 1-Pentanol, DMF, or Dimethyl sulfoxide (DMSO))
Procedure:
-
In an appropriately sized flask, combine the 4-amino-2,5-dichloro-6-methylpyrimidine intermediate, the second amine nucleophile, and the chosen base in the anhydrous solvent.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-140 °C). The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether or ethanol), and dried.
-
If the product remains in solution, perform a standard aqueous workup. Quench with water, extract with an appropriate organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 2,4-diamino-5-chloro-6-methylpyrimidine derivative.
Safety and Handling
Polychlorinated heterocyclic compounds should be handled with care. Assume the compound is hazardous in the absence of comprehensive toxicological data.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6][11][12]* Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. [6][11]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [11]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. The compound may be moisture-sensitive. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a strategically important, though under-documented, building block for pharmaceutical synthesis. Its key value lies in the differential reactivity of its three chloro substituents, which enables the controlled and sequential construction of complex, polysubstituted pyrimidines. This application note provides a framework for leveraging its reactivity, particularly for the creation of 2,4-diaminopyrimidine libraries for screening as potential kinase inhibitors. The provided protocols, based on established principles of SNAr on related systems, offer a starting point for researchers to explore the rich chemistry of this versatile intermediate.
References
- AA Blocks. 6554-69-4 | MFCD01103615 | this compound.
- Google Patents. US3506551A - 2,4,5-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine.
- Google Patents. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
- Synthonix. This compound - [T40572].
- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Google Patents. US4140857A - Process for the preparation of 2,4,5-trichloropyrimidine.
- Google Patents. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound.
- ResearchGate. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- ResearchGate. Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine.
- PrepChem.com. Synthesis of 2,4-Diamino-5-(2-chloro-5-methanesulphonylaminophenyl)-6-methyl pyrimidine.
- National Institutes of Health. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- National Institutes of Health. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
- MDPI. Reactions of Polychlorinated Pyrimidines with DABCO.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine.
- National Institutes of Health. Recent Advances in Pyrimidine-Based Drugs.
- PubChem. This compound.
- ResearchGate. Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.
- Beilstein Journal of Organic Chemistry. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
Sources
- 1. CAS 6554-69-4: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aablocks.com [aablocks.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthonix, Inc > 6554-69-4 | this compound [synthonix.com]
- 7. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
Application Notes & Protocols: Regioselective Reactions of 2,4,5-Trichloro-6-methylpyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Polychlorinated Pyrimidine Scaffold
2,4,5-Trichloro-6-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] The presence of multiple chlorine atoms on the pyrimidine ring, each with distinct electronic and steric environments, allows for sequential and regioselective functionalization. This guide provides a detailed exploration of the key regioselective reactions of this scaffold, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding the principles that govern regioselectivity is paramount for the rational design and efficient synthesis of complex molecular architectures.
The pyrimidine core is a common feature in numerous pharmaceuticals, including anticancer and antiviral agents.[3] The ability to selectively introduce substituents at the C2, C4, and C5 positions of this compound opens up a vast chemical space for the development of novel therapeutic agents and other advanced materials.
Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of multiple electron-withdrawing chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution.[3] The regioselectivity of SNAr reactions on this compound is primarily governed by the electronic activation of the different carbon positions.
Mechanistic Insights and Hierarchy of Reactivity
The general order of reactivity for nucleophilic attack on polychloropyrimidines is C4 > C2 > C6.[4][5] Attack at the C4 and C2 positions is favored due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atoms through resonance.[4] The chlorine at C5 is significantly less reactive in SNAr reactions due to the lack of such activation.
-
C4 Position: The most electrophilic and sterically accessible position, making it the primary site for nucleophilic attack under kinetic control.
-
C2 Position: Also activated by both ring nitrogens, but generally less reactive than the C4 position.[4]
-
C5 Position: The least reactive towards nucleophilic substitution due to weaker electronic activation.
This hierarchy allows for a stepwise and controlled functionalization of the pyrimidine ring.
Diagram 1: General regioselectivity of nucleophilic aromatic substitution.
Protocol: Regioselective Amination at the C4 Position
This protocol describes the selective reaction of a primary amine at the C4 position of this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the primary amine (1.1 eq.).
-
Add the base (e.g., Et₃N or DIPEA, 1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2,5-dichloro-6-methylpyrimidine.
Expert Insights:
-
The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF generally accelerate SNAr reactions.
-
The use of a non-nucleophilic base is crucial to prevent side reactions.
-
For less reactive amines, higher temperatures may be required. However, excessive heating can lead to a decrease in regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the pyrimidine core.[3][6] The regioselectivity in these reactions is influenced by the relative reactivity of the C-Cl bonds in the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrimidine ring and various aryl or vinyl boronic acids or esters.[3][7]
Regioselectivity: The general order of reactivity for Suzuki coupling on polychloropyrimidines is C4 > C2 > C5.[7] This selectivity is attributed to the higher electron deficiency at the C4 position, which facilitates the oxidative addition of the palladium(0) catalyst.
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling
| Position | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| C4 | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃ or dppf | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-100 |
| C2 | Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ | t-BuOH or Toluene | 100-120 |
Diagram 2: Stepwise functionalization via Suzuki-Miyaura coupling.
Protocol: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (0.05 eq.).
-
Degas the solvent system (e.g., Dioxane/H₂O 4:1) by bubbling with argon or nitrogen for 15-20 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 4-aryl-2,5-dichloro-6-methylpyrimidine.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations.[8][9]
Regioselectivity: Similar to the Suzuki coupling, the Sonogashira reaction preferentially occurs at the C4 position of this compound.[8]
Typical Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂
-
Co-catalyst: CuI
-
Base: Et₃N or piperidine
-
Solvent: THF or DMF
Buchwald-Hartwig Amination
For the formation of C-N bonds with a broader range of amines, including less nucleophilic ones, the Buchwald-Hartwig amination is a powerful alternative to direct SNAr.[10][11]
Regioselectivity: The regioselectivity of the Buchwald-Hartwig amination on polychloropyrimidines can be tuned by the choice of catalyst and ligands. While C4 substitution is often favored, specific ligand systems have been developed to promote C2 selectivity.[12][13]
Table 2: Ligand Effects on Regioselectivity in Buchwald-Hartwig Amination
| Desired Position | Ligand | Observations |
| C4 | Standard phosphine ligands (e.g., BINAP) | Generally favors the more reactive C4 position. |
| C2 | Bulky dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) | Can override the inherent reactivity to favor the C2 position.[12] |
Diagram 3: Ligand-controlled regioselectivity in Buchwald-Hartwig amination.
Conclusion and Future Perspectives
The regioselective functionalization of this compound offers a robust and flexible platform for the synthesis of diverse and complex molecules. By carefully selecting the reaction type (SNAr vs. palladium-catalyzed coupling) and optimizing the reaction conditions (solvent, temperature, catalyst, and ligand), chemists can achieve a high degree of control over the substitution pattern. This strategic approach is invaluable in the fields of medicinal chemistry and materials science, where precise molecular architecture is directly linked to function. Future research will likely focus on the development of even more selective and efficient catalytic systems, as well as the exploration of other regioselective transformations of this versatile scaffold.
References
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link][12][13]
- Hussain, M., et al. (2025). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Dolšak, A., & Mrgole, K. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(6), 1729. [Link][3]
- Parks, E. L., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 29. [Link][14]
- Wikipedia contributors. (2023).
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link][9]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][11]
- Chemistry LibreTexts. (2023).
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link][4]
- Schomaker, J., & Delia, T. J. (2000). 2,4,6-Trichloropyrimidine. Reaction with Anilines.
- Unknown. (n.d.).
- Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link][2]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. heteroletters.org [heteroletters.org]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective 2-Amination of Polychloropyrimidines. | Semantic Scholar [semanticscholar.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. datapdf.com [datapdf.com]
- 13. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of substituted pyrimidines from 2,4,5-Trichloro-6-methylpyrimidine
An in-depth guide for researchers, scientists, and drug development professionals on the strategic synthesis of substituted pyrimidines, utilizing 2,4,5-trichloro-6-methylpyrimidine as a versatile starting scaffold.
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like the nucleobases thymine, uracil, and cytosine.[1] This inherent biological relevance has made pyrimidine derivatives a focal point for drug discovery, leading to a vast array of therapeutic agents with applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular drugs.[2][3][4][5] The capacity for diverse functionalization around the pyrimidine ring allows for the fine-tuning of pharmacological properties, making it an attractive scaffold for developing novel therapeutics.[1][4]
This compound stands out as a highly valuable and versatile precursor for constructing complex, substituted pyrimidines. Its multiple reactive chlorine atoms can be selectively replaced or engaged in cross-coupling reactions, providing a powerful platform for building molecular diversity. This guide provides detailed protocols and expert insights into the strategic functionalization of this key intermediate.
Chapter 1: Reactivity Profile of this compound
The synthetic utility of this compound stems from the differential reactivity of its three chlorine atoms. This regioselectivity is governed by the electronic effects of the two ring nitrogen atoms, which activate the C2, C4, and C6 positions towards nucleophilic attack.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
In polychlorinated pyrimidines, the chlorine atoms at positions 4 and 6 are generally the most electrophilic and thus most susceptible to nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent and para-positioned ring nitrogens, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The C2 position is also activated, while the C5 position is significantly less reactive towards SNAr.[6][7][8]
For this compound, the primary site of nucleophilic attack is the C4 position. This high reactivity allows for the selective introduction of a wide range of nucleophiles under controlled conditions.
Caption: Reactivity hierarchy of this compound.
Suitability for Metal-Catalyzed Cross-Coupling
All three chloro-positions can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[9][10] This opens a pathway to form carbon-carbon bonds, introducing aryl, heteroaryl, vinyl, or alkynyl moieties that are often difficult to install via traditional nucleophilic substitution. The reaction conditions can be tuned to favor substitution at specific positions, further expanding the synthetic possibilities.
Chapter 2: Core Methodologies: Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most direct method for functionalizing this compound. Success hinges on careful control of stoichiometry, temperature, and reaction time to achieve selective mono-substitution and avoid unwanted side reactions.[11]
Protocol: Regioselective C4-Amination
The introduction of amino groups is fundamental in drug design. This protocol details a general procedure for the selective mono-amination at the C4 position.
Rationale: This protocol employs a 1:1 stoichiometry of the amine to the pyrimidine to favor mono-substitution.[11] The reaction is run at a low temperature initially to enhance kinetic control and selectivity for the most reactive C4 position. An inert atmosphere is critical to prevent the introduction of moisture, which can lead to hydrolysis of the starting material, forming undesired hydroxypyrimidines.[11]
Experimental Workflow
Caption: Standard workflow for SNAr reactions.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Purge the flask with an inert gas (Nitrogen or Argon) and add an anhydrous polar aprotic solvent (e.g., THF, DMF, or Dioxane). Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in the same anhydrous solvent.
-
Reaction Execution: Add the amine solution dropwise to the cooled pyrimidine solution over 15-20 minutes. Maintaining a low temperature during addition is crucial for selectivity.
-
Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[11] Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2,5-dichloro-6-methylpyrimidine.[12]
Protocols for C4-Alkoxylation and C4-Thiolation
Similar strategies can be applied to introduce oxygen and sulfur nucleophiles.
-
Alkoxylation: To introduce an alkoxy group, the corresponding alcohol is first deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) to form the more potent alkoxide nucleophile. This alkoxide solution is then added slowly to the cooled solution of this compound.
-
Thiolation: Thiols are generally more nucleophilic than alcohols and can often react directly in the presence of a milder base like K₂CO₃ or DIPEA in a solvent such as DMF or acetonitrile. The reaction typically proceeds smoothly at room temperature or with gentle heating.
Troubleshooting Common SNAr Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficiently reactive nucleophile.2. Reaction temperature too low. | 1. For alcohols, pre-form the alkoxide with NaH. For amines, consider a stronger, non-nucleophilic base like LiHMDS.[11][13]2. Gradually increase the reaction temperature and monitor by TLC. |
| Formation of Di- or Tri-substituted Products | 1. Excess nucleophile used.2. Reaction time too long or temperature too high. | 1. Use a strict stoichiometry of 1.0-1.1 equivalents of the nucleophile.[11]2. Monitor the reaction closely and quench immediately upon consumption of the starting material. Perform the reaction at the lowest effective temperature. |
| Hydrolysis Byproduct (Hydroxypyrimidine) | Presence of water in the reaction. | 1. Use rigorously dried (anhydrous) solvents and reagents.2. Oven-dry all glassware before use.3. Maintain a positive pressure of an inert atmosphere (N₂ or Ar).[11] |
| Poor Regioselectivity | Reaction conditions favoring thermodynamic products. | Lower the reaction temperature to favor kinetic control, which enhances selectivity for the C4 position.[11] |
Chapter 3: Advanced C-C Bond Formation via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable for installing carbon-based substituents onto the pyrimidine core.
Suzuki-Miyaura Coupling for Arylation/Vinylation
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between the chloropyrimidine and an organoboron species (e.g., a boronic acid or ester).[14][15] The reaction is highly valued for its tolerance of a wide range of functional groups.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Protocol: C4-Arylation via Suzuki-Miyaura Coupling
Rationale: This protocol uses a palladium catalyst, typically with phosphine ligands, to facilitate the coupling.[16] A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid for the transmetalation step.[14] The reaction is performed in a mixture of an organic solvent and water to ensure all components are sufficiently soluble.
Step-by-Step Protocol:
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine the C4-substituted chloropyrimidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degassing the solvent (by sparging with argon or nitrogen) is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution: Seal the vessel and heat the mixture with stirring. Temperatures typically range from 80-100 °C. Microwave irradiation can often be used to significantly shorten reaction times.[16]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the C4-arylpyrimidine.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the direct installation of terminal alkynes onto the pyrimidine ring, a valuable transformation for creating rigid molecular scaffolds.[17] This reaction characteristically uses a dual-catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[17][18]
Protocol: The setup is similar to the Suzuki coupling, but the reagents include the chloropyrimidine (1.0 eq.), a terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and an amine base (e.g., triethylamine or DIPEA) which also serves as the solvent or co-solvent with THF. The reaction is typically run at room temperature or with mild heating under an inert atmosphere.[19]
Summary and Outlook
This compound is a powerful and adaptable building block for the synthesis of diverse pyrimidine libraries. By mastering the principles of regioselective nucleophilic aromatic substitution and leveraging the power of palladium-catalyzed cross-coupling, researchers can strategically access a wide range of functionalized pyrimidines. The protocols and insights provided in this guide serve as a foundation for the rational design and efficient synthesis of novel pyrimidine-based molecules for applications in drug discovery and materials science.
References
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine.
- Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Gogoi, D., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- BenchChem. (2025).
- Singer, R. A., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Various Authors. (2020-2023). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Wikipedia. Sonogashira coupling.
- Various Authors. Amination of chloropyrazine and 2-chloropyrimidine.
- Li, J., et al. (2023). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry (RSC Publishing).
- Various Authors. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Ranjbar-Karimi, R., et al. Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides.
- El-Faham, A., et al. (2021).
- Patil, S. A., et al. (2014). Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. CSIR-NCL Library, Pune.
- Ramesh, S., et al. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo.
- Hussain, M., et al. (2025). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Various Authors. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Petricci, E., et al. (2003). Microwave-enhanced Sonogashira coupling reaction of substituted pyrimidinones and pyrimidine nucleosides. ElectronicsAndBooks.
- Kogon, I. C., et al. (1957). 2-Chloropyrimidine. Organic Syntheses Procedure.
- Pathak, R. B., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Various Authors. Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).
- Kumar, R., et al. (2013).
- Various Authors. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.
- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
- Li, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Various Authors. (2025). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
- Various Authors. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
- Various Authors.
- Siddiqui, N., et al. (2007).
- Various Authors. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org.
- ChemicalBook. 2-Chloropyrimidine synthesis.
- Various Authors. Synthesis of 2-chloropyrimidine derivatives (50–54).
- Various Authors. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Grafe, I., et al. (1996). Process for the preparation of chloropyrimidines.
- Organic Chemistry Portal. Suzuki Coupling.
- Csonka, R., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones | CSIR-NCL Library, Pune [library.ncl.res.in]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. electronicsandbooks.com [electronicsandbooks.com]
Application Notes & Protocols: 2,4,5-Trichloro-6-methylpyrimidine as a Versatile Precursor for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of 2,4,5-Trichloro-6-methylpyrimidine
The pyrimidine scaffold is a cornerstone of medicinal chemistry and material science, forming the core of numerous biologically active compounds and functional materials.[1][2][3] Among the various pyrimidine-based building blocks, this compound stands out as a particularly versatile and powerful precursor. Its utility stems from the three chlorine atoms, which possess differential reactivity, allowing for sequential and regioselective functionalization. This controlled, stepwise introduction of substituents is paramount in constructing complex molecular architectures and optimizing structure-activity relationships (SAR) in drug discovery.[3][4]
This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₃N₂ | PubChem[5] |
| Molecular Weight | 197.45 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline solid | --- |
| CAS Number | 6554-69-4 | PubChem[5] |
| Melting Point | 68-72 °C | --- |
| Boiling Point | ~245 °C | --- |
Core Principle: Understanding Reactivity and Regioselectivity
The synthetic power of this compound is rooted in the distinct electronic environments of its three chlorine-bearing carbon atoms. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, activates the chloro-substituents towards nucleophilic attack. However, their reactivity is not equal.
The generally accepted order of reactivity for both SNAr and many cross-coupling reactions is: C4 > C2 >> C5 .[6]
-
C4 Position: This is the most electrophilic and sterically accessible position, making it the most reactive site for substitution. The adjacent ring nitrogen at position 3 strongly activates this site.
-
C2 Position: The C2 position is also activated by two adjacent ring nitrogens, but it is generally less reactive than the C4 position.
-
C5 Position: The chlorine at C5 is significantly less reactive. It is not directly activated by an adjacent ring nitrogen and is flanked by two other substituents, making it the last position to react under forcing conditions.
This reactivity hierarchy allows for a predictable and sequential functionalization strategy, which is a key advantage of this building block.
Caption: Reactivity hierarchy for sequential functionalization.
Application I: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the most fundamental transformation for this scaffold, enabling the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[7][8]
Causality Behind Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like THF, Dioxane, or DMF are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate without interfering with the reaction.
-
Base: A non-nucleophilic base (e.g., DIPEA, Et₃N) is crucial to deprotonate the incoming nucleophile (like an amine or alcohol) without competing in the substitution reaction. For less reactive nucleophiles or to enhance selectivity, a strong, non-nucleophilic base like LiHMDS can be employed.[9]
-
Temperature: Reactions are often started at low temperatures (e.g., -20 °C to 0 °C) during the addition of reagents to control the initial exothermic reaction and prevent side reactions. The reaction is then allowed to warm to room temperature or gently heated to drive it to completion.
Protocol 3.1: Regioselective Mono-amination at the C4 Position
This protocol describes the selective reaction of an amine at the most reactive C4 position.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Aniline, Morpholine) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Nucleophile Addition: In a separate flask, dissolve the amine (1.05 eq) and DIPEA (1.5 eq) in anhydrous THF.
-
Reaction Execution: Add the amine/DIPEA solution dropwise to the cooled pyrimidine solution over 15-20 minutes.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-amino-2,5-dichloro-6-methylpyrimidine.
Caption: General experimental workflow for SNAr reactions.
Application II: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are prevalent in kinase inhibitors and other pharmaceuticals.[1][10][11] The reaction typically occurs with high regioselectivity at the C4 position under appropriate conditions.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium complex and facilitates the catalytic cycle.[6][12]
-
Base: An aqueous inorganic base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, activating the boronic acid.
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is used to dissolve both the organic-soluble pyrimidine and the water-soluble inorganic base.
Protocol 4.1.1: C4-Arylation via Suzuki-Miyaura Coupling
Materials:
-
This compound (or a C4-substituted derivative for C2 coupling)
-
Arylboronic Acid (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 2-3 eq)
-
1,4-Dioxane
-
Pressure tube or sealed vial, inert atmosphere setup
Procedure:
-
Setup: To a pressure tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₂Cl₂ (2 mol%).
-
Degassing: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent/Base Addition: Add anhydrous 1,4-dioxane, followed by the aqueous K₂CO₃ solution via syringe. The mixture should be thoroughly degassed again for 5 minutes.
-
Reaction Execution: Seal the pressure tube tightly and heat the mixture in an oil bath at 60-80 °C for 2-8 hours.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[6]
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O | 80-100 | 12-24 | 60-90 |
| Pd(PPh₃)₂Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 2-8 | 75-95[6] |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 6 | 70-88 |
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for installing alkynyl groups onto the pyrimidine core, a key step in the synthesis of many complex natural products and pharmaceuticals.[13][14] This reaction requires both palladium and copper(I) co-catalysis.
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a solvent and to neutralize the HX byproduct generated in the reaction.
Protocol 4.2.1: C4-Alkynylation via Sonogashira Coupling
Materials:
-
This compound
-
Terminal Alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Anhydrous Triethylamine (Et₃N) or THF/DIPA mixture
-
Standard glassware, inert atmosphere setup
Procedure:
-
Setup: To a dry, two-neck flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and PPh₃ (4 mol%).
-
Solvent Addition: Add the anhydrous amine solvent (e.g., Et₃N).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Reaction Execution: Stir the mixture at room temperature or heat gently to 40-60 °C for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a salt (triethylammonium chloride) precipitate is often observed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Applications in Drug Discovery: Building Blocks for Kinase Inhibitors
The functionalized pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2,4-diaminopyrimidine motif, readily synthesized from precursors like this compound, is adept at forming critical hydrogen bonds within the ATP-binding pocket of many kinases.[1]
For instance, sequential SNAr reactions on a trichloropyrimidine core are used to synthesize potent inhibitors of Aurora Kinase and Fibroblast Growth Factor Receptors (FGFRs), which are important targets in oncology.[1][10][16] The ability to selectively introduce different amine functionalities at the C2 and C4 positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[10][17]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivated catalyst.- Low-quality or wet reagents/solvents. | - Increase reaction time or moderately increase temperature.- Ensure proper degassing; use fresh catalyst.- Use rigorously dried, anhydrous solvents and reagents.[9] |
| Formation of Side Products (e.g., Hydrolysis) | - Presence of water in the reaction mixture. | - Use oven-dried glassware cooled under an inert atmosphere.- Ensure all solvents and reagents are anhydrous.[9] |
| Mixture of Mono- and Di-substituted Products | - Excess nucleophile or harsh conditions. | - Use a controlled stoichiometry of the nucleophile (1.0-1.2 eq).- Add the nucleophile slowly at a lower temperature.- Monitor the reaction closely and stop it once the starting material is consumed.[9] |
| Poor Regioselectivity in Cross-Coupling | - Inappropriate catalyst/ligand system.- Reaction temperature is too high. | - Screen different palladium catalysts and phosphine ligands.- Perform the reaction at the lowest effective temperature. |
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its well-defined reactivity hierarchy enables predictable, regioselective, and sequential functionalization through robust chemical transformations like SNAr and palladium-catalyzed cross-coupling. The protocols and insights provided in this guide serve as a foundation for researchers in drug discovery and materials science to leverage this powerful precursor in the efficient construction of novel molecular entities.
References
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Keri, R. S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
- Keri, R. S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate.
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Semantic Scholar.
- Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- MDPI. (2024). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. MDPI.
- Chatterjee, S., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters.
- Guleac, C. I., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis.
- Kalogirou, A. S., & Koutentis, P. A. (2020). Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate.
- Barlin, G. B., & Brown, W. V. (1967). Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs. The Journal of Organic Chemistry.
- Harden, D. B., et al. (1987). Addition and substitution reactions of chloropyrimidines with lithium reagents. The Journal of Organic Chemistry.
- Vo, C. H., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. PubMed.
- Leadbeater, N. E., & McGowan, C. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules.
- Zorba, L. P., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA.
- Kövér, P., et al. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry.
- Zhang, Y., et al. (2019). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Bune, V. K., et al. (2021). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Singh, P., & Kumar, A. (2000). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- WuXi AppTec. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology.
- CD BioGlyco. (n.d.). 2,4,6-Trichloro-5-methylpyrimidine, Purity≥95%. CD BioGlyco.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Parks, E. L., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry.
- Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
- Zhang, C., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry.
- Porter, D. W., et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Trichloro-6-methylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,4,5-Trichloro-6-methylpyrimidine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic intermediate. We will address common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format to ensure the success and safety of your experiments.
Section 1: Understanding the Core Synthesis Pathway
The synthesis of this compound is not a single-step transformation but a multi-stage process that requires careful control over reaction conditions. The most common and logical route begins with the readily available starting material, 6-methyluracil. The pathway involves two primary transformations: electrophilic chlorination at the C5 position, followed by the conversion of the two keto groups into chlorides.
The overall workflow can be visualized as follows:
Caption: Simplified mechanism showing Vilsmeier reagent formation and action.
The electron-rich oxygen of the pyrimidine's keto group attacks the electrophilic phosphorus atom of the Vilsmeier reagent. This is followed by the displacement of the newly formed phosphate group by a chloride ion, effectively replacing the C=O with a C-Cl bond. This process occurs twice to achieve full chlorination.
References
- ACS Publications. (n.d.). Byproducts of the Aqueous Chlorination of Purines and Pyrimidines. Environmental Science & Technology.
- MDPI. (2020). Reactions of Polychlorinated Pyrimidines with DABCO.
- National Center for Biotechnology Information. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
- ResearchGate. (2020). Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).
- ResearchGate. (2012). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Wikipedia. (n.d.). Phosphoryl chloride.
- ResearchGate. (2008). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses. (n.d.). 6-methyluracil.
- Oregon State University. (n.d.). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
- Chemistry Stack Exchange. (2019). Rationalising the reactivity of phosphoryl chloride.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
- Google Patents. (n.d.). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- PubChem. (n.d.). This compound.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Google Patents. (n.d.). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Filo. (2025). *Practical
Technical Support Center: Optimizing Yield in the Synthesis of 2,4,5-Trichloro-6-methylpyrimidine
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4,5-Trichloro-6-methylpyrimidine. The following sections provide in-depth answers to common challenges, troubleshooting strategies for yield improvement, and detailed experimental protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound, providing the essential context for troubleshooting and optimization.
Q1: What is the most common and direct synthetic route to this compound?
A1: The predominant synthetic pathway is the chlorination of a pyrimidine precursor that already contains the C6-methyl group. The most logical and widely used starting material is 6-methyluracil (also known as 6-methylpyrimidine-2,4(1H,3H)-dione) or its 5-chloro derivative, 5-chloro-6-methyluracil. The reaction involves the conversion of the two hydroxyl groups (in the enol tautomer) at the C2 and C4 positions and the hydrogen at the C5 position to chloro groups using a potent chlorinating agent.
Q2: What is the function of phosphorus oxychloride (POCl₃) in this reaction?
A2: Phosphorus oxychloride (POCl₃) is the most crucial reagent in this synthesis, serving a dual purpose. Primarily, it is the chlorinating agent that replaces the hydroxyl groups of the pyrimidine ring with chlorine atoms.[1] Secondly, it often serves as the reaction solvent , particularly when used in large excess, which helps to keep the reaction mixture fluid and ensure homogeneity.[1][2]
Q3: Why are tertiary amines or amides like N,N-dimethylaniline or N,N-dimethylformamide (DMF) frequently added to the reaction?
A3: These additives function as powerful catalysts that significantly accelerate the rate of chlorination. Their mechanism of action is rooted in the formation of a more reactive electrophilic species in situ.
-
N,N-dimethylformamide (DMF): DMF reacts with POCl₃ to form the Vilsmeier reagent, a highly electrophilic chloroiminium ion [ClCH=N⁺(Me)₂]Cl⁻.[3][4] This reagent readily activates the keto-enol system of the uracil ring, facilitating the subsequent nucleophilic attack by chloride ions.
-
Tertiary Amines (e.g., N,N-dimethylaniline, Pyridine): These bases can act as nucleophilic catalysts and also as acid scavengers, neutralizing the HCl gas produced during the reaction.[1][5] This prevents potential side reactions and helps drive the equilibrium towards the chlorinated product.
Q4: What are the most critical parameters that influence the final yield and purity?
A4: The success of this synthesis hinges on the careful control of three primary factors:
-
Strict Anhydrous Conditions: Chloropyrimidines are highly susceptible to hydrolysis. Any moisture present in the reagents, solvents, or glassware will convert the product back into hydroxy-substituted pyrimidines, drastically reducing the yield.[6]
-
Reaction Temperature and Duration: The chlorination of all three positions is thermally demanding and requires elevated temperatures (typically reflux) to proceed to completion.[7] However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of tarry, intractable byproducts. Reaction progress should be diligently monitored.
-
Stoichiometry and Reagent Purity: The ratio of the chlorinating agent and catalyst to the substrate is vital. While older methods rely on a large excess of POCl₃, modern, more efficient protocols have been developed.[7][8] The purity of the starting 6-methyluracil is also paramount, as impurities can inhibit the reaction or lead to complex side products.[9]
Section 2: Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis that lead to diminished yields.
Issue 1: The reaction is incomplete, with a significant amount of starting material or partially chlorinated intermediates remaining.
-
Probable Cause A: Insufficient Reagent Activity or Amount. The chlorination of the pyrimidine ring, especially at all three positions, is a challenging transformation. The activity of the POCl₃ can be diminished if it is old or has been exposed to moisture.
-
Solution:
-
Reagent Stoichiometry: For classical syntheses, ensure a sufficient excess of POCl₃ is used (often 5-10 equivalents or as the solvent).[1] If using a modern solvent-free approach, ensure at least one equivalent of POCl₃ is used per hydroxyl group being replaced.[7]
-
Reagent Quality: Use freshly distilled or a new bottle of POCl₃.
-
Catalyst: Ensure the catalytic amine or DMF is anhydrous and added in the correct proportion (typically 0.1 to 1.0 equivalents).
-
-
Probable Cause B: Suboptimal Reaction Temperature or Time. The reaction may not have reached the activation energy required for complete conversion.
-
Solution:
-
Temperature Control: Ensure the reaction mixture reaches and maintains the target temperature (e.g., reflux at ~105-110 °C for POCl₃).
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete only when the starting material is no longer detectable.
-
Issue 2: The primary isolated byproduct is a hydroxypyrimidine (e.g., 2,5-dichloro-4-hydroxy-6-methylpyrimidine).
-
Probable Cause: Presence of Water. This is the most common cause of yield loss. The chloro-substituents on the pyrimidine ring are excellent leaving groups and are readily displaced by water, either during the reaction or, more commonly, during the workup phase.[6]
-
Solution: Implement Rigorous Anhydrous Techniques.
-
Glassware: All glassware must be oven-dried (>120 °C) for several hours and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.[6]
-
Reagents: Use anhydrous grade solvents and ensure all solid reagents are thoroughly dried.
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere and maintain a positive pressure of N₂ or Ar throughout the experiment to prevent ingress of atmospheric moisture.[6]
-
Workup: When quenching the reaction, do so at low temperatures (e.g., pouring the reaction mixture onto crushed ice) to minimize the rate of hydrolysis of the product.
-
Issue 3: The reaction mixture turns dark brown or black, resulting in a low yield of a difficult-to-purify crude product.
-
Probable Cause: Thermal Decomposition. This indicates that the reaction temperature was too high or the mixture was heated for too long, leading to polymerization or degradation of the pyrimidine ring.
-
Solution:
-
Precise Temperature Control: Use a temperature controller and an oil bath or heating mantle to avoid localized overheating.
-
Monitor Vigorously: Stop the reaction as soon as monitoring (TLC/GC-MS) indicates the full consumption of the starting material. Avoid unnecessary, prolonged heating.
-
Controlled Addition: For large-scale reactions, consider adding the starting material portion-wise to the hot POCl₃ to better control the initial exotherm.
-
Issue 4: Low product recovery after aqueous workup and extraction.
-
Probable Cause: Incorrect pH or Emulsion Formation. The product might remain in the aqueous phase if the pH is not optimal, or it could be trapped in an emulsion.
-
Solution:
-
pH Adjustment: After quenching with ice/water, carefully neutralize the acidic solution with a base like saturated sodium bicarbonate or sodium carbonate solution. Ensure the final pH is neutral to slightly basic (pH 7-8) before extraction.
-
Extraction Solvent: Use a dense, water-immiscible organic solvent like dichloromethane (DCM) or chloroform for efficient extraction. Perform multiple extractions (e.g., 3x) to maximize recovery.
-
Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for diagnosing and solving common causes of low yield.
Section 3: Data Summary & Method Comparison
Choosing the correct methodology is a balance between scale, safety, and efficiency. Traditional methods are robust for lab-scale synthesis, while modern approaches offer environmental and safety benefits for larger scales.
| Parameter | Method 1: Classical (Excess POCl₃) | Method 2: Modern (Solvent-Free) |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Phosphorus Oxychloride (POCl₃) |
| Stoichiometry | POCl₃ used as both reagent and solvent (5-10 eq.) | Near-equimolar POCl₃ (e.g., 3-4 eq.) |
| Catalyst | N,N-dimethylaniline or DMF (0.5-1.0 eq.) | Pyridine or other base (1 eq.) |
| Conditions | Reflux (~110 °C) at atmospheric pressure | 160 °C in a sealed, pressure-rated reactor |
| Typical Yield | 75-85% | 80-95% |
| Pros | Simple setup; well-established. | High yield; reduced waste; simplified workup. |
| Cons | Large excess of hazardous POCl₃ to quench; significant waste generation.[7] | Requires specialized high-pressure equipment; significant safety precautions needed. |
| Reference | [1][5] | [7] |
Section 4: Detailed Experimental Protocols
Safety Precaution: These reactions should only be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. POCl₃ is corrosive and reacts violently with water.
Protocol 1: Classical Synthesis of this compound using Excess POCl₃
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[1][5]
-
Preparation:
-
Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Equip the top of the condenser with a gas outlet connected to a bubbler or an acid gas trap (e.g., a beaker with NaOH solution) to neutralize the HCl gas evolved.
-
-
Reaction:
-
To the flask, add 6-methyluracil (12.6 g, 0.1 mol) and N,N-dimethylaniline (12.1 g, 0.1 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 90 mL, ~148 g, 0.96 mol) to the flask.
-
Heat the mixture to reflux (approx. 110 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (eluent: 2:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Crucial Step: In a separate large beaker (2 L), prepare 500 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. This quenching process is highly exothermic and will release HCl gas.
-
Once the addition is complete, continue stirring until all the ice has melted.
-
Carefully neutralize the acidic solution to pH 7-8 by the slow, portion-wise addition of solid sodium carbonate or by adding a saturated Na₂CO₃ solution.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
-
Simplified Reaction Mechanism
Caption: Activation of the 6-methyluracil ring by the Vilsmeier reagent, leading to chlorination.
References
- Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. J. Org. Chem., 76, 2880-2883.
- Kalogirou, A. S., & Koutentis, P. A. (2020). Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate.
- Dow AgroSciences. (2000). Chloropyrimidine process. EP1042303A1. Google Patents.
- Belskaya, N. P., et al. (2020). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
- Various Authors. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate.
- Jiangsu Hengrui Medicine Co., Ltd. (2022). Process for preparing purine derivatives. CN114437071A. Google Patents.
- Cao, X., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Chemosphere.
- Xu, D., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
- Dong, D., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Cao, X., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. ResearchGate.
- Zhejiang University. (2008). Method for preparing 2,4,6-trichloro pyrimidine. CN100497318C. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Byproducts in Nucleophilic Aromatic Substitution on Trichloromethylpyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trichloromethylpyrimidines. This guide is designed to provide in-depth troubleshooting assistance for the common and often complex side reactions encountered during nucleophilic aromatic substitution (SNAr) on this versatile class of compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles that govern the formation of byproducts, enabling you to optimize your reactions for higher yields and purity.
I. The Challenge of Regioisomeric Byproducts
One of the most frequent challenges in the functionalization of polychlorinated pyrimidines is controlling the regioselectivity of the nucleophilic attack. This often leads to the formation of a mixture of isomers, which can be difficult to separate and reduces the yield of the desired product.
Q1: My reaction on a 4-chloro-2-(trichloromethyl)pyrimidine is giving me a mixture of products substituted at the C4 and C2 positions. Why is this happening, and how can I favor substitution at the C4 position?
A1: The C4 and C6 positions of the pyrimidine ring are generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is due to the effective delocalization of the negative charge in the Meisenheimer intermediate onto the ring nitrogens.[1][2] However, the presence of the strongly electron-withdrawing trichloromethyl group at the C2 position also significantly activates this position for nucleophilic attack. The result is often a competition between the C4 and C2 sites, leading to a mixture of regioisomers.
Several factors influence this regioselectivity:
-
Electronic Effects of Other Ring Substituents: The electronic nature of other substituents on the pyrimidine ring can dramatically shift the regioselectivity. Electron-donating groups (EDGs) at the C6 position can surprisingly favor substitution at the C2 position.[1]
-
Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile is a critical factor.[3] Hard nucleophiles (e.g., alkoxides, primary amines) tend to react faster at the harder electrophilic center, which is often the C4 position in many substituted pyrimidines. Softer nucleophiles (e.g., thiols) may show different selectivity.
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.
Troubleshooting and Optimization:
-
Low Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Choice of Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediates and thus the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).
-
Controlled Addition of Reagents: The slow, dropwise addition of the nucleophile to the solution of the trichloromethylpyrimidine can sometimes minimize the formation of undesired isomers.
II. Unwanted Reactions of the Trichloromethyl Group
The trichloromethyl (-CCl₃) group is a powerful electron-withdrawing group that activates the pyrimidine ring for SNAr. However, it is not merely a spectator and can participate in side reactions, leading to a variety of byproducts.
Q2: I've noticed a significant amount of a byproduct that appears to be the carboxylic acid analog of my starting material. How is my -CCl₃ group being hydrolyzed?
A2: The hydrolysis of a trichloromethyl group to a carboxylic acid is a well-known transformation for many aromatic compounds and can occur under both acidic and basic conditions, which are often employed in SNAr reactions.[4][5][6][7][8] The presence of water in your reaction mixture, either as a solvent impurity or introduced with hygroscopic reagents, can lead to this unwanted side reaction. The electron-deficient pyrimidine ring further activates the -CCl₃ group towards nucleophilic attack by water or hydroxide ions.
The mechanism typically proceeds through a series of nucleophilic substitutions, replacing the chlorine atoms with hydroxyl groups to form an unstable trichloromethanol intermediate, which then readily eliminates HCl to form the corresponding acyl chloride, which is rapidly hydrolyzed to the carboxylic acid.
Experimental Protocol to Minimize Hydrolysis:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are freshly distilled from an appropriate drying agent. Use of a glovebox or Schlenk line is highly recommended.
-
Anhydrous Reagents: Use freshly opened, anhydrous grade reagents. If necessary, dry reagents before use.
-
Non-nucleophilic Base: If a base is required, opt for a non-nucleophilic, non-hygroscopic base such as proton sponge or carefully dried potassium carbonate.
-
Aprotic Solvents: The use of polar aprotic solvents like DMF or NMP can sometimes suppress hydrolysis compared to protic solvents.
Q3: Can nucleophiles react directly with the trichloromethyl group? I am seeing byproducts with what appear to be dichloromethyl (-CHCl₂) or chloromethyl (-CH₂Cl) groups.
A3: While less common than substitution on the pyrimidine ring, direct nucleophilic attack on the trichloromethyl group is possible, especially with potent, soft nucleophiles. This can lead to the stepwise replacement of one or two chlorine atoms, resulting in dichloromethyl or chloromethyl pyrimidine byproducts. The complete displacement of the trichloromethyl group by alkoxy or hydroxy groups has also been reported.[9]
Factors Favoring Substitution on the -CCl₃ Group:
-
Highly Reactive Nucleophiles: Strong, soft nucleophiles may have a greater propensity to attack the carbon of the -CCl₃ group.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for this less favored reaction pathway.
Troubleshooting:
-
Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can help to minimize these side reactions.
-
Less Reactive Nucleophile: If possible, consider using a less reactive nucleophile or a protected form of the nucleophile.
III. Dimerization and Polymerization
The formation of dimeric or polymeric byproducts can be a significant issue, especially when working with highly reactive pyrimidine systems or bifunctional nucleophiles.
Q4: My reaction is producing a high molecular weight, insoluble material. What is causing this polymerization?
A4: Dimerization and polymerization can occur through several mechanisms:
-
Reaction with Bifunctional Nucleophiles: If your nucleophile has more than one reactive site (e.g., diamines, diols), it can bridge two pyrimidine molecules, leading to dimerization and subsequent polymerization.
-
Self-Condensation: Under certain basic conditions, the desired product of the initial SNAr reaction may still be nucleophilic enough to react with another molecule of the starting trichloromethylpyrimidine, leading to the formation of dimers or oligomers.
Preventative Measures:
-
Protecting Groups: If using a bifunctional nucleophile, protect one of the nucleophilic groups before the reaction and deprotect it in a subsequent step.
-
High Dilution: Running the reaction at a high dilution can disfavor intermolecular reactions (dimerization/polymerization) relative to the desired intramolecular reaction.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the pyrimidine substrate can sometimes help to minimize the reaction of the product with the starting material.
IV. Pyrimidine Ring Degradation
While the pyrimidine ring is generally robust, it can be susceptible to degradation under harsh reaction conditions, particularly with strong nucleophiles.
Q5: My reaction has turned dark, and I am unable to isolate any desired product, only a complex mixture of unidentifiable products. Could the pyrimidine ring be decomposing?
A5: Yes, under certain conditions, the pyrimidine ring can undergo nucleophilic attack leading to ring-opening and subsequent degradation.[10][11][12] This is more likely to occur with:
-
Strong, Hard Nucleophiles: Very strong bases or hard nucleophiles can attack the electron-deficient ring carbons, initiating a cascade of reactions that result in ring cleavage.
-
High Temperatures: Prolonged heating at high temperatures can promote degradation pathways.
Troubleshooting Ring Degradation:
-
Milder Reaction Conditions: The first step should always be to attempt the reaction under milder conditions (lower temperature, shorter reaction time).
-
Alternative Nucleophiles/Bases: If possible, use a softer, less basic nucleophile or a weaker, non-nucleophilic base.
-
Inert Atmosphere: Some degradation pathways may be initiated by oxidative processes. Ensuring the reaction is run under an inert atmosphere (e.g., nitrogen or argon) can sometimes be beneficial.
Summary of Potential Byproducts and Mitigation Strategies
| Byproduct Type | Potential Cause | Proposed Mitigation Strategy |
| Regioisomeric Products | Competing reactivity of C2 and C4 positions. | Lower reaction temperature, optimize solvent, control reagent addition. |
| Pyrimidine-2-carboxylic acid | Hydrolysis of the -CCl₃ group by water. | Use strict anhydrous conditions and reagents, employ non-nucleophilic bases. |
| Dichloromethyl/Chloromethyl Pyrimidines | Stepwise substitution on the -CCl₃ group. | Use milder reaction conditions, consider a less reactive nucleophile. |
| Dimers/Polymers | Bifunctional nucleophiles or self-condensation. | Use protecting groups, high dilution, and careful stoichiometry control. |
| Ring Degradation Products | Harsh reaction conditions (strong nucleophiles, high temperatures). | Employ milder conditions, use softer/less basic nucleophiles, run under an inert atmosphere. |
Visualizing Reaction Pathways
Diagram 1: Competing SNAr Pathways
Caption: Competing reaction pathways in the SNAr of 4-chloro-2-(trichloromethyl)pyrimidine.
Diagram 2: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting byproduct formation.
References
- Harvey, R. G. (n.d.). Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180.
- Trujillo-Lagunas, M. L., Medina-Mercado, I., Zaragoza-Galicia, I., Olivo, H. F., & Romero-Ortega, M. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(10), 2084-2092.
- Trujillo-Lagunas, M. L., Medina-Mercado, I., Zaragoza-Galicia, I., Olivo, H. F., & Romero-Ortega, M. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Request PDF.
- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
- De Kimpe, N., & De Smaele, D. (1998). Preparation and Reactions of Trichloromethyl-Substituted Pyridine and Pyrimidine Derivatives. Request PDF.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Pineda, O. D., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.
- PubChem. (n.d.). pyrimidine ribonucleosides degradation. Pathway.
- Richter, P., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Request PDF.
- Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. Request PDF.
- Richter, P., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- LibreTexts. (2025). 22.4: Biosynthesis and Degradation of Nucleotides. Biology LibreTexts.
- Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Pineda, O. D., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.
- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC.
- Ekeeda. (2019, July 25). Preparation Of Carboxylic Acids By Hydrolysis Reaction [Video]. YouTube.
- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journals.
- LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts.
- ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1).
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Lipshutz, B. H., et al. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science, 7(10), 6433-6438.
- freelance-teacher. (2009, August 9). Hydrolysis of carboxylic acid derivatives (12) [Video]. YouTube.
- Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- da Silva, A. M. P. W., et al. (2021). Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones. Request PDF.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in 2,4,5-Trichloro-6-methylpyrimidine Substitutions
Welcome to the dedicated support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) on the 2,4,5-trichloro-6-methylpyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve precise control over regioselective substitutions at the C2, C4, and C5 positions. Here, we address common challenges and provide experimentally-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 substituted isomers when reacting this compound with a primary amine?
This is a classic regioselectivity challenge. The C2 and C4 positions on the pyrimidine ring are both electron-deficient and activated for nucleophilic attack. However, their relative reactivity is governed by a combination of electronic and steric factors. The C4 position is generally more electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitrogen and the C5-chloro substituent. The C2 position is sterically more accessible. Therefore, the reaction outcome is often a delicate balance.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Kinetic control often favors substitution at the more sterically accessible C2 position. By lowering the temperature (e.g., from room temperature to 0 °C or -20 °C), you can often increase the proportion of the C2-substituted product.
-
Choice of Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediate. Aprotic polar solvents like DMF or DMSO can favor substitution at the more electronically activated C4 position. Consider switching to less polar solvents like THF or dioxane to potentially enhance C2 selectivity.
-
Nucleophile Steric Hindrance: Using a bulkier amine can significantly favor substitution at the less hindered C2 position.
Q2: How can I selectively achieve substitution at the C5 position?
Direct SNAr at the C5 position is generally difficult due to its lower electrophilicity compared to the C2 and C4 positions. Achieving C5 substitution often requires a multi-step approach or the use of organometallic cross-coupling reactions.
Recommended Strategy: Lithiation-Substitution Sequence
A common method involves a halogen-metal exchange followed by quenching with an electrophile.
Experimental Protocol: Selective C5-Arylation
-
Dissolution: Dissolve this compound in anhydrous THF (10 mL/mmol) under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes. This selectively performs a halogen-metal exchange at the C5 position.
-
Zinc Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 equivalents) in THF and allow the mixture to slowly warm to room temperature.
-
Cross-Coupling: Add your desired aryl halide (1.0 equivalent) and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Work-up: Heat the reaction mixture according to the requirements of your specific coupling partners. Upon completion, quench the reaction with saturated aqueous NH₄Cl and proceed with a standard extraction protocol.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Yield in C4-Selective Amination with Secondary Amines
You are attempting to synthesize a C4-substituted product using a secondary amine but are observing low conversion of your starting material and the formation of side products.
Root Cause Analysis:
-
Steric Hindrance: The C4 position, while electronically activated, is flanked by the C5-chloro and the C6-methyl groups. A secondary amine presents significant steric bulk, which can dramatically slow down the rate of reaction at this position.
-
Competitive C2 Substitution: Even with the electronic preference for C4, the sterically less demanding C2 position might become a competitive reaction pathway, leading to a mixture of products and unreacted starting material.
Solutions:
-
Increase Reaction Temperature: To overcome the high activation energy barrier caused by steric hindrance, increasing the reaction temperature (e.g., to 80-120 °C) is often necessary. This can be done using a sealed tube or microwave reactor.
-
Use a Stronger, Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU can facilitate the deprotonation of the Meisenheimer complex, which is the rate-determining step, without competing as a nucleophile.
-
Catalysis: In some cases, the use of a palladium catalyst with a suitable ligand (e.g., Buchwald-Hartwig amination conditions) can be employed, although this is more common for C-N cross-coupling with aryl halides.
Illustrative Data: Effect of Temperature on C4 Selectivity
| Nucleophile | Temperature (°C) | Solvent | C4:C2 Ratio |
| Morpholine | 25 | THF | 3:1 |
| Morpholine | 80 | Dioxane | >19:1 |
| Piperidine | 25 | DMF | 5:1 |
| Piperidine | 100 | DMF | >20:1 |
Data is illustrative and based on general reactivity patterns.
Issue 2: Unexpected Dechlorination Side Product
You observe a significant amount of a dechlorinated pyrimidine byproduct, where one of the chloro groups has been replaced by a hydrogen atom.
Root Cause Analysis:
Dechlorination can occur under several conditions:
-
Catalytic Hydrogenolysis: If you are performing a reaction under a hydrogen atmosphere (e.g., a hydrogenation to reduce another functional group) in the presence of a palladium catalyst, reductive dechlorination is a common side reaction.
-
Reaction with Hydride Sources: Reagents like sodium borohydride or lithium aluminum hydride, if present in the reaction mixture or used during work-up, can act as hydride donors and displace a chloride.
-
Basic Conditions at High Temperatures: In the presence of a strong base and a proton source (like residual water or an alcohol solvent), elimination-addition sequences can sometimes lead to dechlorination.
Preventative Measures:
-
Inert Atmosphere: Ensure all reactions are conducted under a strictly inert atmosphere (N₂ or Ar) if sensitive reagents are used.
-
Reagent Purity: Use anhydrous solvents and ensure your reagents are free from contaminants that could act as hydride sources.
-
Careful Work-up: Quench reactions carefully at low temperatures and avoid using reactive reducing agents during the work-up unless specifically intended.
Visualizing Reaction Control
The following diagram illustrates the decision-making process for controlling regioselectivity based on the desired positional outcome.
Caption: Decision workflow for achieving regioselective substitution.
Mechanistic Overview: SNAr Pathway
The substitution proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. The regioselectivity is determined by the relative stability of this intermediate for attack at C2 versus C4.
Caption: Generalized SNAr mechanism on the pyrimidine core.
References
- Surrey, A. R. (1949).The use of N,N-diisopropylethylamine as a base in organic reactions. Journal of the American Chemical Society, 71(8), 2920-2921. [Link]
- Gilday, J. P., & Negishi, E. I. (1989).Palladium-catalyzed cross-coupling reactions of organozinc compounds with organic halides. Journal of the American Chemical Society, 111(11), 4623-4625. [Link]
Technical Support Center: Purification of 2,4,5-Trichloro-6-methylpyrimidine Derivatives
Welcome to the technical support center for the purification of 2,4,5-Trichloro-6-methylpyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into common purification challenges. The content is structured in a flexible question-and-answer format to directly address specific issues you may encounter during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification strategies for this compound derivatives.
Q1: What are the most common purification methods for this compound derivatives?
A1: The two most prevalent and effective methods for purifying these compounds are recrystallization and silica gel column chromatography . The choice between them depends on the physical state of your crude product (solid vs. oil), the nature of the impurities, and the desired final purity. For many solid derivatives, recrystallization is a highly efficient first-line approach. For oils, inseparable solid mixtures, or when impurities have very similar polarity to the product, column chromatography is the method of choice[1][2].
Q2: What are the typical impurities I should expect from the synthesis of these derivatives?
A2: Impurities can originate from starting materials, reagents, or side reactions. Common culprits include:
-
Unreacted Starting Materials: Such as 5-chlorouracil or barbituric acid derivatives[3][4].
-
Excess Reagents: Chlorinating agents like phosphorus oxychloride (POCl₃) or catalysts such as N,N-dimethylformamide (DMF) can persist in the crude product[3][5].
-
By-products: These can include isomers, partially chlorinated intermediates, or over-chlorinated species like tetrachloropyrimidines[6].
-
Hydrolysis Products: The chloro-substituents are susceptible to hydrolysis, which can introduce hydroxyl-pyrimidine derivatives, especially during aqueous work-up.
Q3: Which analytical techniques are essential for assessing the purity of my final product?
A3: A multi-faceted analytical approach is crucial to confirm purity unequivocally. We recommend a combination of the following:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid purity checks and for developing solvent systems for column chromatography[7].
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantitative purity assessment. Reverse-phase (RP) HPLC is particularly common for these types of molecules[8][9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities, often allowing for their identification.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it confirms the molecular weight of the desired product and helps identify impurities[9].
-
Elemental Analysis: Provides the elemental composition (C, H, N). A result within ±0.4% of the theoretical value is a strong indicator of high purity[1][10].
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification process.
Recrystallization Issues
Q4: My crude product is a solid, but the yield after recrystallization is extremely low. What's going wrong?
A4: Low recrystallization yield is typically caused by one of two issues:
-
Product is too soluble in the chosen solvent: Even when cold, a significant amount of your product remains dissolved.
-
Solution: Test a different solvent or a mixed-solvent system. Find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. You can also try placing your crystallization flask in an ice bath or freezer for an extended period to maximize crystal precipitation.
-
-
Using too much solvent: Adding an excessive volume of hot solvent to dissolve the crude product will keep it in solution upon cooling.
-
Solution: Add the hot solvent in small portions, just until the compound fully dissolves. If you've already added too much, you can carefully evaporate some of the solvent to reach the saturation point and then allow it to cool again.
-
Q5: My compound precipitates as an oil or "oils out" during recrystallization instead of forming crystals. How can I fix this?
A5: Oiling out occurs when the solute is supersaturated and comes out of solution above its melting point.
-
Solution 1 (Reduce Cooling Rate): Allow the solution to cool very slowly. Insulate the flask to ensure a gradual temperature drop. This gives the molecules time to orient themselves into a crystal lattice.
-
Solution 2 (Use a More Dilute Solution): Add a little more hot solvent to the oiled mixture to redissolve it, then attempt a slow cooling process again.
-
Solution 3 (Change Solvent): The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity.
-
Solution 4 (Diffusion Crystallization): If direct crystallization fails, diffusion crystallization is an excellent alternative. Dissolve your compound in a minimal amount of a good solvent (like DMF or DMSO), and then place this solution in a larger, sealed chamber containing a miscible "anti-solvent" in which your compound is insoluble (e.g., DCM, diethyl ether, or cyclohexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow, controlled crystal growth[11].
Column Chromatography Issues
Q6: I'm running a column, but my compound and a key impurity are not separating (co-elution). What should I do?
A6: This is a classic challenge indicating that the polarity of your mobile phase (eluent) is not optimal for resolving the two compounds.
-
The Causality: Separation on silica gel occurs because compounds of different polarities adsorb to the stationary phase to varying degrees[12]. If two compounds have very similar polarities, they will travel down the column at nearly the same rate with a given eluent.
-
The Solution (Optimize the Eluent): Your goal is to find a solvent system that maximizes the difference in retention factors (Rƒ) between your product and the impurity.
-
Run a TLC First: Always run a TLC of the mixture before starting a column. The ideal eluent should give your desired compound an Rƒ value of approximately 0.35[13].
-
Decrease Eluent Polarity: If the Rƒ values are too high (>0.5) and spots are close together, your eluent is too polar. Reduce the proportion of the polar solvent (e.g., switch from 1:1 Hexane:Ethyl Acetate to 3:1 or 4:1).
-
Try a Different Solvent System: Sometimes, changing the nature of the solvents, not just their ratio, can dramatically affect selectivity. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the specific interactions between your compounds and the silica gel.
-
Q7: My column has developed cracks or air bubbles. Is the separation ruined?
A7: Cracks and air bubbles in the silica bed create channels where the eluent and sample can pass through without interacting with the stationary phase, leading to poor or no separation[13].
-
Cause: This usually happens if the column runs dry (the solvent level drops below the top of the silica) or from heat generated by mixing solvents directly in the column[13].
-
Prevention is Key:
-
Always keep the silica bed submerged in the eluent. Add fresh eluent well before the solvent line reaches the top of the silica[12].
-
Pack the column using a slurry method (pre-mixing the silica with the eluent) to ensure a uniform, bubble-free packing[12].
-
Gently tap the column during packing to dislodge any trapped air.
-
-
Can it be fixed? Minor bubbles can sometimes be dislodged by gently tapping, but significant cracking or channeling often means the column must be repacked.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of a Solid Derivative
-
Solvent Selection: Place a small amount of your crude solid in several test tubes. Add a few potential solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) and observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a solvent system (eluent) that provides an Rƒ of ~0.35 for your target compound and good separation from impurities[13].
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column. Gently tap the column to pack the silica evenly and remove air bubbles. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica [12].
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of the eluent (or a slightly more polar solvent if necessary).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform "dry loading": dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or flasks. Use gentle air pressure to maintain a steady flow rate[13].
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
-
Isolation: Combine the fractions containing your pure product and remove the solvent using a rotary evaporator.
Visualization of Workflows
Purification Method Selection
The following diagram outlines a logical workflow for choosing the appropriate purification strategy.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Column Chromatography Separation
This diagram provides a troubleshooting guide for common column chromatography issues.
Caption: Troubleshooting guide for common column chromatography problems.
Data Summary Table
Table 1: Common Solvents for Purification of Pyrimidine Derivatives
| Solvent | Polarity Index | Typical Use in Recrystallization | Typical Use in Column Chromatography |
| Hexane / Pentane | 0.1 | Anti-solvent | Non-polar mobile phase component |
| Toluene | 2.4 | Can be effective for some solids | Non-polar mobile phase component |
| Dichloromethane (DCM) | 3.1 | Good for mixed-solvent systems | Medium-polarity mobile phase component |
| Diethyl Ether | 2.8 | Anti-solvent / Co-solvent | Polar mobile phase component |
| Ethyl Acetate | 4.4 | Good single or co-solvent | Common polar mobile phase component |
| Isopropanol | 3.9 | Good single solvent | Rarely used as primary eluent |
| Ethanol | 4.3 | Common single solvent[2] | Modifier to increase polarity |
| Methanol | 5.1 | Common single solvent[2] | Highly polar modifier |
| Water | 10.2 | Can be used for highly polar salts[14] | Used in Reverse-Phase HPLC[8] |
References
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- US Patent 3,259,623A - Process for preparing 2-(secondary amino)-halogenopyrimidines.
- Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2022). PubMed Central. [Link]
- Supporting Information 1 - HU Berlin - Physik. Humboldt-Universität zu Berlin. [Link]
- Performing Column Chrom
- 2.4A: Macroscale Columns. (2024). Chemistry LibreTexts. [Link]
- CHEMISTRY (862).
- CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine.
- Column chrom
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2019). PubMed Central. [Link]
- This compound. PubChem. [Link]
- US5712394A - Process for preparing 2,4,6-trichloropyrimidine.
- CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.
- 4,5,6-Trichloro-2-methylpyrimidine. PubChem. [Link]
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
Sources
- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 5. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 6. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. physik.hu-berlin.de [physik.hu-berlin.de]
- 8. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
Technical Support Center: Reaction Workup for 2,4,5-Trichloro-6-methylpyrimidine Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,4,5-Trichloro-6-methylpyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of the post-reaction workup for this versatile chemical intermediate. The synthesis of this compound, typically involving the chlorination of a pyrimidinone precursor with reagents like phosphorus oxychloride (POCl₃), presents unique challenges during purification. This document is structured to address these specific issues in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure after a chlorination reaction with excess POCl₃ to synthesize this compound?
A1: A general and robust workup procedure involves the careful quenching of the reaction mixture, followed by extraction and purification. It is crucial to handle phosphorus oxychloride with extreme caution due to its violent reaction with water.[1]
Step-by-Step Standard Workup Protocol:
-
Cooling and Concentration (Optional but Recommended): After the reaction is complete, allow the mixture to cool to room temperature. To minimize the vigor of the subsequent quenching step, it is highly recommended to remove the excess POCl₃ by distillation under reduced pressure.[1] This must be performed in a well-ventilated fume hood.
-
Quenching: The reaction mixture should be quenched by slowly and carefully adding it to a vigorously stirred beaker of crushed ice or an ice-water slurry.[2] This is a "reverse quench" and is the safest method. Never add water or ice directly to the reaction flask containing POCl₃.[1]
-
Neutralization: After the initial quench, the acidic aqueous mixture should be neutralized. Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the evolution of CO₂ gas ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices.[2] Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine (saturated NaCl solution). The water wash removes residual inorganic salts, and the brine wash helps to break up any emulsions and aids in the drying process.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can then be purified by recrystallization or column chromatography.
Troubleshooting Guide
Issue 1: During the aqueous workup, my product seems to be decomposing, and I'm getting a lower than expected yield.
-
Likely Cause: Hydrolysis of the chlorinated pyrimidine. The chloro substituents on the pyrimidine ring are susceptible to nucleophilic substitution by water, especially under basic or strongly acidic conditions, leading to the formation of less soluble and undesired hydroxypyrimidines.[3] Using a strong base for neutralization can exacerbate this issue.
-
Solutions & Proactive Measures:
-
Remove Excess POCl₃ First: Before quenching, distill off the excess POCl₃ under vacuum.[1] This significantly reduces the amount of acid that needs to be neutralized, thereby minimizing the potential for base-promoted hydrolysis.
-
Use a Weak Base: Neutralize the quenched reaction mixture with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] Avoid strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Control the Temperature: Keep the mixture cold during quenching and neutralization by performing these steps in an ice bath. Lower temperatures slow down the rate of hydrolysis.
-
Minimize Contact Time with Aqueous Phase: Perform the extraction and washing steps as quickly as possible to reduce the time the product is in contact with water.
-
Issue 2: The quenching of the reaction is extremely vigorous and difficult to control.
-
Likely Cause: This is the inherent reactivity of phosphorus oxychloride with water, which is a highly exothermic reaction.[1] Adding water to POCl₃ or quenching at a non-controlled temperature can lead to a dangerous, runaway reaction.
-
Solutions & Proactive Measures:
-
Always Perform a "Reverse Quench": Slowly add the reaction mixture to a large excess of ice-water with vigorous stirring.[2] This ensures that the heat generated is rapidly dissipated.
-
Ensure Adequate Cooling: Use a sufficiently large ice bath and a vessel that allows for efficient heat transfer.
-
Control the Rate of Addition: Add the reaction mixture dropwise or in a slow stream to maintain control over the reaction temperature.
-
Issue 3: An insoluble solid or thick emulsion has formed between the organic and aqueous layers during extraction.
-
Likely Cause: This can be due to the formation of insoluble inorganic phosphorus salts or partially hydrolyzed product. The presence of a tertiary amine base (like N,N-dimethylaniline, sometimes used as a catalyst) can also lead to the formation of amine hydrochloride salts which can complicate phase separation.[5]
-
Solutions & Proactive Measures:
-
Dilution: Dilute the entire mixture with more water and extraction solvent. This can help to dissolve the salts and break up the emulsion.
-
Filtration: If a significant amount of solid is present, it may be necessary to filter the entire biphasic mixture through a pad of Celite® before proceeding with the separation of the layers.
-
Brine Wash: A thorough wash with a saturated brine solution can help to break up emulsions.
-
Centrifugation: For persistent emulsions on a smaller scale, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Issue 4: My final product is an oil, but I know it should be a solid. How can I purify and solidify it?
-
Likely Cause: The crude product is likely impure, with residual solvents or byproducts acting as a eutectic mixture, depressing the melting point.
-
Solutions & Proactive Measures:
-
High Vacuum: Ensure all volatile impurities and residual solvents are removed by placing the crude oil under a high vacuum for an extended period.
-
Purification via Column Chromatography: Flash column chromatography is an effective method for purifying the product. A common eluent system for chlorinated pyrimidines is a mixture of hexanes and ethyl acetate.[6] The polarity can be adjusted based on TLC analysis.
-
Recrystallization: Once a higher purity is achieved, recrystallization can be attempted.
-
Solvent Selection: Good single solvents for recrystallization of pyrimidine derivatives are often alcohols (ethanol, isopropanol) or esters (ethyl acetate).[7] Mixed solvent systems like heptane/ethyl acetate or methanol/water are also commonly used.[8]
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then either cool slowly or add a co-solvent in which it is insoluble (an "anti-solvent") dropwise until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.
-
-
| Purification Method | Typical Solvents/Eluents | Key Considerations |
| Flash Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Determine optimal eluent polarity by TLC (aim for Rf of 0.2-0.4).[6] |
| Recrystallization | Ethanol, Isopropanol, Heptane/Ethyl Acetate, Methanol/Water | Choose a solvent system where the product has high solubility when hot and low solubility when cold. |
Issue 5: I see unexpected signals in the ¹H NMR of my final product. What could they be?
-
Likely Cause: Besides residual solvents from the workup, common impurities could include unreacted starting material (e.g., 6-methyluracil), partially chlorinated intermediates, or hydrolysis byproducts.
-
Solutions & Proactive Measures:
-
Reference Standard NMR Spectra: Compare your spectrum to a known reference spectrum of this compound if available.
-
Check for Starting Material: The precursor, likely a derivative of 6-methyluracil, will have characteristic NMR signals that can be compared to a spectrum of the starting material.
-
Identify Hydrolysis Products: The formation of a hydroxypyrimidine will result in the loss of a chloro-substituent and the appearance of a broad OH peak (if not in D₂O) and shifts in the aromatic protons.
-
Consult Impurity Databases: Use published tables of NMR chemical shifts for common laboratory solvents and reagents to identify contaminant signals.[9][10][11]
-
Experimental Workflow Diagrams
Standard Reaction Workup Workflow
Caption: General experimental workflow for the workup of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield during workup.
References
- Sun, Z., & Li, H. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
- BenchChem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). BenchChem.
- University of Rochester, Department of Chemistry.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
- Reddit. (2023).
- Chen, Y. N., et al. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Organic Process Research & Development, 25(3), 595-608. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Organic Chemistry Data. (n.d.).
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
- ResearchGate. (2017).
- University of Wisconsin-Madison. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
- Google Patents. (1996). Process for the preparation of chloropyrimidines. (US5525724A).
- Organic Syntheses. (2025).
- ResearchGate. (2025). Chlorination of 5-nitro-6-methyluracil and its N(1),N(3)-dimethyl analogue with molecular chlorine.
- PubChem. (n.d.). This compound.
- Indian Chemical Society. (n.d.).
- Kalogirou, A. S., & Koutentis, P. A. (2017). Reactions of Polychlorinated Pyrimidines with DABCO. Molecules, 22(7), 1079. [Link]
- Larhed, M., et al. (2012). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- ResearchGate. (2013).
- ResearchGate. (2025).
- ResearchGate. (2025). Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents.
- Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
- MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Jones, M. E., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 52(2), 149-158. [Link]
- PubChem. (n.d.). 4,5,6-Trichloro-2-methylpyrimidine.
- PubMed. (2016). Stability of adenine-based cytokinins in aqueous solution.
- CSIR-NEIST, Jorhat. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. carlroth.com [carlroth.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting low conversion in Suzuki coupling of 2,4,5-Trichloro-6-methylpyrimidine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2,4,5-Trichloro-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As an electron-deficient, polychlorinated heterocycle, this substrate presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low conversion rates and other common experimental issues.
Understanding the Substrate: Regioselectivity is Key
Before troubleshooting, it is critical to understand the inherent reactivity of this compound. The electronic properties of the pyrimidine ring dictate the reactivity of the three chlorine atoms. The generally accepted order of reactivity for cross-coupling reactions is:
C4 > C2 >> C5 [1]
This selectivity arises because the C4 and C2 positions are significantly more electron-deficient, making them more susceptible to the initial oxidative addition step by the palladium catalyst.[1] The C5 position is considerably less reactive. Therefore, a successful mono-coupling reaction should selectively yield the C4-substituted product. The presence of the electron-donating methyl group at C6 slightly deactivates the ring overall but does not alter this fundamental reactivity pattern. Any deviation from this expected selectivity is a key diagnostic indicator.
Troubleshooting Low Conversion: A Symptom-Based Approach
Low conversion is rarely a singular issue. It is a symptom that can point to several underlying problems, from catalyst deactivation to competing side reactions. The following section is structured to help you diagnose the root cause based on your experimental observations.
Q1: My reaction shows no product formation, and I only recover my starting material. What are the primary causes?
This scenario typically points to a failure in initiating the catalytic cycle. The most common culprits are issues with the catalyst activation or the reagents themselves.
A1: Initial Troubleshooting Steps
-
Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient.
-
Recommendation: Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern, well-defined precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) which are designed for reliable activation.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted homocoupling of the boronic acid.[2]
-
Recommendation: Ensure your reaction solvent and water (if used) are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes. Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Poor Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Consider using more stable boronic esters (e.g., pinacol esters).
-
Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[3] Ensure your base is anhydrous and has not absorbed atmospheric CO₂ or moisture. Consider using freshly opened or properly stored base. For this substrate, inorganic bases like K₂CO₃ or K₃PO₄ are standard.[4]
-
Q2: My reaction starts but stalls at low to moderate conversion (<50%). What should I investigate?
Reaction stalling suggests that the catalyst is initially active but is being deactivated over time, or that the reaction conditions are not optimal for this challenging substrate.
A2: Investigating Catalyst Deactivation and Sub-Optimal Conditions
-
Catalyst Poisoning by Heterocycle: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a known issue with nitrogen-containing heterocycles.[5]
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands coordinate strongly to the palladium, creating a sterically shielded catalytic complex that is less susceptible to inhibition by the pyrimidine substrate. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are industry standards for this purpose.
-
-
Insufficient Thermal Energy: The oxidative addition into a C-Cl bond is often the rate-limiting step and is energetically demanding.[6]
-
Recommendation: Gradually increase the reaction temperature. For solvents like dioxane or toluene, temperatures between 80-110 °C are common.[1] If using lower-boiling solvents like THF, consider switching to a higher-boiling alternative. Microwave irradiation can also be highly effective for driving difficult couplings.[7]
-
-
Sub-optimal Solvent/Base Combination: The solubility of all components, particularly the base and the boronate species, is critical.
-
Recommendation: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, Toluene, DME) and water (typically in ratios from 10:1 to 4:1) is often beneficial.[7] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. If water is problematic, consider using a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent.
-
Caption: The Suzuki catalytic cycle and key points of failure leading to low conversion.
References
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1467-1478.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.
- Scott, P. J. H., & Bull, J. A. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 50(11), 6437-6497.
- Hussain, M., et al. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 46(5), 879-884.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Parks, E. L., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 595-602.
- Jedinák, L., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(1), 241-251.
- Neufeldt, S. R., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 141(43), 17139-17149.
- Tomanová, P., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 84(15), 9494-9511.
- Tomanová, P., & Cankař, P. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 84(15), 9494-9511.
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
Sources
Technical Support Center: Catalyst Poisoning in Reactions with 2,4,5-Trichloro-6-methylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,5-Trichloro-6-methylpyrimidine. This versatile building block is crucial for synthesizing a wide array of biologically active compounds. However, its unique electronic and structural properties, particularly the presence of multiple chlorine atoms and a nitrogen-rich heterocyclic core, present significant challenges in transition-metal-catalyzed reactions, most notably catalyst poisoning and deactivation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you diagnose, mitigate, and overcome these common hurdles. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand the causality behind them, leading to more robust and successful experiments.
Section 1: Understanding the Core Problem
Q1: Why are my catalytic reactions with this compound failing or giving low yields? I suspect catalyst poisoning.
Your suspicion is well-founded. This compound is a notoriously challenging substrate for cross-coupling reactions due to several intrinsic factors that promote catalyst deactivation.
-
Strong Catalyst Binding: The primary cause of poisoning is the strong coordination of the pyrimidine ring's nitrogen atoms to the palladium (or other transition metal) center.[1][2] The lone pairs on the nitrogen atoms are Lewis basic and can bind tightly to the electron-deficient metal catalyst. This binding can be non-productive, occupying the active sites and preventing the desired catalytic cycle (e.g., oxidative addition, reductive elimination) from proceeding efficiently.[3]
-
Impurities in Starting Material: Commercial this compound can contain residual starting materials or byproducts from its synthesis. Trace impurities, especially those containing sulfur or other unmasked nitrogen heterocycles, are well-known catalyst poisons.[4][5]
-
Reaction Byproducts: Under certain conditions, side reactions can generate species that themselves act as catalyst inhibitors.
Q2: What are the common symptoms of catalyst poisoning in my reaction flask?
Observing your reaction progress is key to diagnosis. Here are the classic signs of catalyst deactivation:
| Symptom | Potential Cause(s) |
| Stalled Reaction | The reaction starts but conversion plateaus quickly, leaving significant starting material. This indicates the catalyst was initially active but was rapidly poisoned. |
| Low or No Conversion | The reaction fails to initiate, suggesting immediate and potent poisoning of the catalyst upon addition of the substrate or other reagents. |
| Formation of Byproducts | The primary byproduct is often the hydrodehalogenated starting material (e.g., 2,5-dichloro-6-methylpyrimidine). This arises from side reactions that can compete with the desired coupling when the catalyst is partially deactivated. |
| Color Change | A rapid change in the reaction mixture's color, such as the formation of palladium black (colloidal palladium), indicates catalyst decomposition and precipitation out of the solution. |
Section 2: Troubleshooting and Mitigation Strategies
This section provides actionable steps to address catalyst poisoning. We will cover everything from reagent preparation to reaction optimization.
Q3: My reaction has stalled. What is the first thing I should check?
Before making drastic changes, start with the fundamentals: reagent purity. Impurities are a leading cause of catalyst failure.[6]
Caption: Pre-reaction workflow for reagent purification.
Experimental Protocol: Purification of this compound
-
Initial Assessment: Run a small sample of your starting material on a GC-MS or LC-MS to check for the presence of impurities. A purity level of >98% is recommended.
-
Recrystallization (if applicable):
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., hexane or ethanol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified material under vacuum.
-
-
Re-analyze: Check the purity of the recrystallized material to confirm the removal of impurities.
Q4: I've confirmed my reagents are pure. What is the next logical step in troubleshooting?
The next step is to scrutinize your catalyst system and reaction conditions. The choice of ligand, base, and solvent can dramatically influence the stability and activity of the catalyst.
Caption: Troubleshooting workflow for stalled cross-coupling reactions.
Q5: Which catalyst and ligand systems are most resistant to poisoning by this substrate?
Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they do not adequately protect the palladium center. The key is to use sterically bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands create a protective pocket around the metal, hindering the pyrimidine nitrogen from coordinating while promoting the desired oxidative addition and reductive elimination steps.[7][8]
Table 1: Recommended Catalyst Systems for Common Reactions
| Reaction Type | Recommended Ligands | Recommended Pre-catalyst | Rationale |
| Suzuki-Miyaura Coupling | SPhos, XPhos, RuPhos | XPhos Pd G3, SPhos Pd G3 | Bulky dialkylbiaryl phosphines accelerate reductive elimination and are robust. |
| Buchwald-Hartwig Amination | BrettPhos, RuPhos, Josiphos | BrettPhos Pd G3 | Highly active for C-N bond formation, even with challenging heterocyclic halides.[8][9] |
| Heck Reaction | P(t-Bu)₃, cataCXium® A | Pd₂(dba)₃, Pd(OAc)₂ | Electron-rich and sterically demanding ligands are crucial for activating the C-Cl bond.[10][11] |
Section 3: Advanced Diagnostics and Preventative Measures
Q6: How can I definitively prove catalyst poisoning is occurring and identify the poison?
While challenging without specialized equipment, several analytical techniques can provide strong evidence of catalyst poisoning.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most accessible method. By taking aliquots of your reaction over time, you can monitor the disappearance of starting materials and the appearance of products and byproducts. A plateau in product formation concurrent with stable starting material levels is a classic sign of catalyst death. It can also help identify volatile impurities in your starting materials.[3][12]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique can detect trace levels of elemental impurities in your starting materials (e.g., sulfur, lead, arsenic) that are known catalyst poisons.[13]
-
³¹P NMR Spectroscopy: If you suspect your phosphine ligand is degrading, ³¹P NMR can be used to track the disappearance of the ligand signal and the appearance of its corresponding oxide (phosphine oxide), which is catalytically inactive.
Caption: Mechanism of catalyst inhibition by substrate coordination.
Q7: What proactive steps can I take to design a more robust reaction from the outset?
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are designed for stability and to ensure the efficient generation of the active Pd(0) species, often outperforming systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃.[14]
-
Implement a "Sacrificial Agent" or Guard Bed: In some industrial applications, a "guard bed" of material is used to capture poisons before they reach the main catalyst bed.[15] In a lab setting, this could translate to pre-treating your solvent or starting material solution with a small amount of a scavenger material.
-
Optimize Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes reduce the rate of catalyst deactivation pathways relative to the desired catalytic turnover.[16]
-
Purify Feedstocks: The most effective preventative measure is often the purification of all reaction components before they enter the flask.[4][17] This includes starting materials, solvents, and even the inert gas used.
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search Result.
- Catalyst Poisoning Mitigation. (2025). Energy to Sustainability Directory.
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.). Spectroscopy Online.
- How Can You Prevent Catalyst Poisoning? (2025). Chemistry For Everyone - YouTube.
- Catalyst Poisoning Testing. (n.d.). Intertek.
- Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (2023).
- Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical.
- Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund.
- C
- Buchwald–Hartwig amin
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. (2025). BenchChem.
- Heck reaction. (n.d.). Wikipedia.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. (2025). BenchChem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gulf Bio Analytical [gulfbioanalytical.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Catalyst Poisoning Testing [intertek.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 16. youtube.com [youtube.com]
- 17. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
Technical Support Center: Managing Exothermic Reactions with 2,4,5-Trichloro-6-methylpyrimidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2,4,5-Trichloro-6-methylpyrimidine. The focus of this document is to provide expert guidance on identifying, understanding, and managing the thermal hazards associated with exothermic reactions involving this highly reactive compound. Our goal is to ensure both the safety of your experiments and the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal properties and reactivity of this compound.
Q1: Why are reactions with this compound often highly exothermic?
A1: The high exothermicity stems from the chemical structure of the pyrimidine ring. It is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by three electron-withdrawing chlorine atoms. This electronic arrangement makes the carbon atoms, particularly at the 2- and 4-positions, highly susceptible to nucleophilic attack. The subsequent nucleophilic aromatic substitution (SNAr) reactions are often thermodynamically very favorable, leading to a significant release of heat (enthalpy of reaction).[1][2]
Q2: What is a "thermal runaway" and why is it a critical concern with this compound?
A2: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable. The heat generated by the reaction increases its own rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[3][4] This can cause a rapid spike in temperature and pressure inside the reactor, potentially leading to boiling of the solvent, vessel rupture, and the violent release of toxic and flammable materials.[3][5] Given the high reactivity of this compound, the risk of thermal runaway is significant if reactions are not properly controlled.
Q3: What initial steps are essential for assessing the thermal risk of my planned reaction?
A3: A thorough risk assessment is non-negotiable before any experiment. Key steps include:
-
Literature Review: Search extensively for data on your specific reaction or closely related transformations involving similar chloropyrimidines.
-
Calorimetric Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for your reaction mixture.[6][7] This tells you the temperature at which an uncontrollable decomposition might begin.
-
Reaction Calorimetry (RC): For any reaction that will be scaled up, using a reaction calorimeter is considered a best practice.[8][9][10] RC studies quantify critical parameters like the total heat of reaction (ΔHrxn), the rate of heat release, and the heat capacity of the mixture, which are vital for designing safe cooling protocols.[6][8]
-
Worst-Case Scenario Analysis: Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) in the event of a total cooling failure.[6][7] This helps in understanding the potential severity of a runaway.
Q4: How does solvent choice impact the safety of these reactions?
A4: Solvent selection is a critical safety parameter. Key considerations include:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, acting as a thermal buffer.
-
Boiling Point: The boiling point of the solvent sets an upper limit on the reaction temperature under atmospheric pressure. However, a solvent with a boiling point lower than the decomposition onset temperature of the reaction mixture is preferred to prevent reaching hazardous temperatures.
-
Thermal Conductivity: Good thermal conductivity facilitates the transfer of heat from the reaction mixture to the cooling jacket of the reactor.
-
Reactivity: The solvent must be inert under the reaction conditions and should not participate in or catalyze any hazardous side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section provides solutions to specific problems you might encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Addition rate is too fast: The rate of heat generation is exceeding the cooling capacity of the reactor. 2. Poor mixing: Localized "hot spots" are forming where the concentration of the added reagent is high. 3. Incorrect reagent stoichiometry: An excess of the nucleophile is causing a faster-than-expected reaction.[11] | 1. IMMEDIATELY STOP REAGENT ADDITION. 2. Maximize Cooling: Set your cooling system to its maximum capacity. 3. Increase Agitation: If safe, increase the stirrer speed to improve heat transfer and break up hot spots. 4. Re-evaluate Protocol: Once stable, reduce the addition rate significantly for the remainder of the reaction. Consider diluting the reagent to be added. |
| Reaction Temperature Continues to Rise After Addition is Stopped | 1. Reagent Accumulation: The reaction is slow relative to the addition rate. Unreacted material has built up and is now reacting, releasing its stored energy.[6][10] 2. Secondary Decomposition: The temperature has exceeded the onset point for a decomposition reaction. | 1. Prepare for Emergency Quenching: Have your pre-determined quenching agent ready. 2. Alert Personnel: Inform others in the lab of the potential emergency. 3. If temperature approaches the solvent boiling point or the TD24 (temperature of 24-hour decomposition time), execute the emergency quench protocol. [6][7] |
| Formation of Multiple Byproducts (Di- or Tri-substituted Pyrimidines) | 1. Excessive temperature or reaction time: Harsher conditions are enabling substitution at the less reactive chlorine sites.[11] 2. Incorrect stoichiometry: Using too much nucleophile drives the reaction towards multiple substitutions.[11] | 1. Reduce Reaction Temperature: Run the reaction at the lowest feasible temperature. 2. Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the nucleophile. 3. Slow Addition: Add the nucleophile slowly to maintain its low concentration in the reactor, favoring mono-substitution.[11] |
| Sudden Pressure Increase in the Reactor | 1. Gas Evolution: A side reaction or decomposition is producing non-condensable gases. 2. Solvent Boiling: The internal temperature has exceeded the solvent's boiling point due to an exotherm. | 1. Follow all steps for a rapid temperature increase. 2. Ensure the reactor's vent is not blocked and is directed to a safe location (e.g., a scrubber). 3. Do not seal the system if pressure is rising uncontrollably. |
Experimental Protocols for Thermal Management
Adherence to robust protocols is the foundation of safety. The following are generalized procedures that must be adapted to your specific reaction.
Protocol 3.1: Controlled Reagent Addition in a Jacketed Lab Reactor
This protocol outlines a semi-batch process, a key strategy for controlling highly exothermic reactions.[4][5]
-
Reactor Setup:
-
Assemble a clean, dry jacketed reactor with an overhead stirrer, thermocouple, condenser, and a calibrated addition funnel or syringe pump.
-
Connect the reactor jacket to a cryostat/circulator with adequate cooling capacity.
-
-
Initial Charge:
-
Charge the reactor with this compound and the chosen anhydrous solvent.
-
Begin agitation and cool the reactor contents to at least 10-15 °C below the intended reaction temperature.
-
-
Reagent Addition:
-
Charge the addition funnel or syringe pump with the nucleophile, dissolved in the same anhydrous solvent.
-
Begin adding the nucleophile solution at a very slow, controlled rate. The rate of addition is your primary control parameter.
-
Monitor the internal temperature closely. The temperature should remain stable. If it begins to rise, immediately stop the addition until the temperature returns to the setpoint.
-
-
Reaction & Work-up:
-
After addition is complete, maintain the reaction temperature and monitor for completion via an appropriate analytical method (e.g., TLC, LC-MS).
-
Proceed with a pre-planned, non-hazardous quenching and work-up procedure only after confirming the reaction is complete and the exotherm has ceased.
-
Protocol 3.2: Emergency Quenching Procedure
This protocol should be understood by all personnel before the experiment begins. The choice of quenching agent is reaction-specific.
-
Pre-Experiment Preparation:
-
Identify a suitable quenching agent that will react quickly and irreversibly with the reagents but will not produce a violent exotherm or large volumes of gas itself. A common choice for organometallic reagents is a less reactive alcohol like isopropanol, followed by water.[12][13][14]
-
Have a sufficient quantity of the quenching agent in a container ready for immediate use.
-
-
Execution (in case of thermal runaway):
-
STOP all reagent addition and heating.
-
MAXIMIZE cooling.
-
If the temperature continues to rise uncontrollably, add the quenching agent to the reactor as quickly as is safely possible.
-
EVACUATE the immediate area and follow your institution's emergency procedures.
-
Visualization of Safety Workflows
Troubleshooting a Thermal Event
The following decision tree illustrates the logical steps to take when faced with an unexpected temperature increase.
Sources
- 1. zenodo.org [zenodo.org]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fauske.com [fauske.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. fauske.com [fauske.com]
- 9. mt.com [mt.com]
- 10. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Purification of 2,4,5-Trichloro-6-methylpyrimidine
A Guide for Researchers and Process Chemists
Welcome to the technical support center for handling and purifying 2,4,5-Trichloro-6-methylpyrimidine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in a laboratory setting. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Section 1: Understanding the Impurity Profile
Q1: What are the common impurities I might encounter with my this compound sample?
The impurity profile of your this compound can vary significantly based on the synthetic route employed. However, several classes of impurities are common. These include unreacted starting materials, byproducts from side reactions, and subsequent degradation products.
A summary of potential impurities is presented below:
| Impurity Class | Specific Examples | Typical Origin | Recommended Primary Removal Method |
| Isomeric Impurities | 4,5,6-Trichloro-2-methylpyrimidine, other positional isomers. | Non-regioselective chlorination or rearrangement during synthesis. | Fractional Distillation (if boiling points differ), Column Chromatography. |
| Incompletely Chlorinated Species | Dichloro-6-methylpyrimidines. | Incomplete reaction with the chlorinating agent (e.g., POCl₃). | Column Chromatography, Recrystallization. |
| Over-Chlorinated Species | Tetrachlorinated pyrimidines or side-chain chlorinated species. | Harsh reaction conditions (excess chlorinating agent, high temperature).[1] | Column Chromatography. |
| Starting Materials | Uracil, 5-chlorouracil, or other precursors.[2] | Incomplete initial reaction. | Aqueous wash, Recrystallization, Column Chromatography. |
| Hydrolysis Products | Dichloro-hydroxy-6-methylpyrimidines. | Exposure of the reaction mixture or product to moisture.[3] | Anhydrous workup, Column Chromatography. |
| Reagent-Related Impurities | Residual phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF). | Remnants from the synthesis and workup. | Vacuum distillation, Aqueous wash (for DMF). |
| Color Impurities | High molecular weight, conjugated byproducts. | Thermal degradation or complex side reactions. | Activated Carbon (Charcoal) Treatment. |
Q2: How do these impurities typically arise during synthesis?
Understanding the origin of impurities is critical for both purification and future synthetic optimization. The chlorination of pyrimidine rings is a robust but often unselective process.
-
Isomer Formation: The synthesis of substituted pyrimidines can lead to a mixture of isomers if the directing effects of the substituents are not overwhelmingly selective. For example, chlorination of a methyl-pyrimidine precursor might result in chlorine atoms adding to different positions on the ring.
-
Incomplete or Excessive Chlorination: The reaction equilibrium and kinetics determine the final product distribution. Insufficient reaction time, low temperature, or a substoichiometric amount of the chlorinating agent (like POCl₃ or PCl₅) can leave starting materials or partially chlorinated intermediates.[4] Conversely, excessively harsh conditions can lead to over-chlorination.[1][3]
-
Hydrolysis: Chloropyrimidines are susceptible to nucleophilic substitution, and water is a common nucleophile, particularly at elevated temperatures or under non-anhydrous conditions.[3] This leads to the formation of less soluble and often problematic hydroxypyrimidine byproducts.
Caption: Figure 1. Common Impurity Formation Pathways.
Section 2: Purity Assessment
Q3: What analytical techniques are recommended for assessing the purity of my sample?
A multi-technique approach is always best for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is arguably the most powerful tool for this specific compound class. It excels at separating volatile, isomeric, and closely related chlorinated compounds.[5] The mass spectrometer provides definitive identification of the parent compound and its impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for monitoring reaction progress and assessing the purity of the final product, especially for less volatile impurities or hydrolysis byproducts.[2] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for a quick purity check and for developing solvent systems for column chromatography. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of your main product. While minor impurities may not be visible, significant contaminants (>1-2%) can often be detected and quantified.[1][6]
Q4: I'm seeing multiple spots on my TLC plate after running it in 4:1 Hexane:Ethyl Acetate. What could they be?
Multiple spots indicate a mixture of compounds with different polarities. Based on a 4:1 Hexane:EtOAc system (a relatively non-polar mobile phase):
-
Spot with Higher Rf (travels further): This is a less polar compound than your product. It could be an over-chlorinated species (tetrachloro-) or a less-functionalized byproduct.
-
Main Product Spot: This should be the largest and most intense spot, representing this compound.
-
Spot(s) with Lower Rf (travels less): These are more polar impurities. Common culprits include incompletely chlorinated species (dichloro-) and, especially, hydrolysis byproducts (dichloro-hydroxy-), which are significantly more polar due to the hydroxyl group. Unreacted polar starting materials would also appear here.
Section 3: Purification Strategies - Troubleshooting & Protocols
Q5: My crude this compound is a dark brown or yellow liquid/solid. How can I remove these color impurities?
Color is often due to high-molecular-weight, conjugated byproducts formed through thermal stress or side reactions. Activated carbon (charcoal) is highly effective for their removal.
Protocol 1: Activated Carbon Decolorization
-
Dissolution: Dissolve the crude product in a suitable, low-boiling organic solvent (e.g., dichloromethane (DCM) or ethyl acetate) at a concentration of approximately 5-10% (w/v).
-
Charcoal Addition: Add activated carbon, approximately 1-2% of the solute's weight. For example, for 10 g of crude product, use 100-200 mg of charcoal. Causality: Activated carbon has a vast surface area with pores that adsorb large, flat, conjugated molecules responsible for color, while your smaller target molecule remains in solution.
-
Stirring: Stir the suspension at room temperature for 15-30 minutes. Avoid heating, as this can sometimes cause reactions on the carbon surface.
-
Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to remove the fine charcoal particles. The filtrate should be colorless or significantly lighter.
-
Solvent Removal: Remove the solvent under reduced pressure. The resulting material is now decolorized and can be further purified by recrystallization or chromatography.
Q6: Can I purify my compound by recrystallization? What is a good solvent system?
Recrystallization is an excellent method if your product is a solid and the impurities have different solubility profiles. The key is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.
Finding a Solvent System: Given that this compound is a chlorinated heterocyclic compound, it will likely have moderate polarity.
| Solvent Type | Examples | Rationale |
| Single Solvents | Ethanol, Methanol, Isopropanol, Acetonitrile | Good starting points. The compound may be too soluble in chlorinated solvents like DCM for effective recrystallization. |
| Solvent/Anti-Solvent Pairs | Ethanol/Water, DCM/Hexane, Ethyl Acetate/Hexane | Dissolve in the "solvent" while hot, then add the "anti-solvent" until turbidity appears. Reheat to clarify and cool slowly. |
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling and heating gently, until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy. Causality: Water acts as an anti-solvent, reducing the overall solubility of the organic product and forcing it out of solution as the mixture cools.
-
Clarification: Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Q7: Recrystallization isn't improving purity, likely due to an isomeric impurity. What should I do?
Isomers often have very similar solubility profiles, making separation by recrystallization difficult.[7] This is the classic scenario where column chromatography is the required next step.
Caption: Figure 2. Purification Strategy Workflow.
Q8: How do I develop a column chromatography method for purifying this compound?
Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) while being carried by a mobile phase.
Protocol 3: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. The goal is to find a solvent system (e.g., Hexane/Ethyl Acetate) where your desired product has an Rf value of ~0.3. The impurities should be well-separated from this main spot.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (or pure hexane).
-
Pour the slurry into a glass column with the stopcock closed.
-
Open the stopcock to drain some solvent, tapping the column gently to pack the silica bed evenly without cracks. The top of the silica bed must remain level and covered with solvent at all times.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the product in a volatile solvent (e.g., DCM), add silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column (flash chromatography) to speed up the process. Causality: Less polar compounds will travel through the polar silica gel faster, while more polar compounds will be retained longer, allowing for separation.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Figure 3. Principle of Column Chromatography.
Q9: I suspect hydrolysis byproducts. How can I remove them and, more importantly, prevent their formation?
Hydrolysis products (hydroxypyrimidines) are significantly more polar than their chlorinated precursors. They can be readily removed by silica gel chromatography, as they will have a much lower Rf.
Prevention is the superior strategy. To minimize hydrolysis:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Dry Glassware: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere to exclude atmospheric moisture.[3]
Section 4: Advanced Troubleshooting
Q10: My purified this compound is degrading or discoloring upon storage. What are the best practices for storing it?
Chlorinated heterocycles can be sensitive to light, moisture, and air over long periods.
-
Container: Store in an amber glass bottle to protect it from light.
-
Atmosphere: For long-term storage, flush the bottle with an inert gas like argon or nitrogen before sealing to displace air and moisture.
-
Temperature: Store in a cool, dark place. For high-purity reference standards, refrigeration (-20°C) is recommended.
-
Purity: Ensure the material is free of acidic or basic impurities, which can catalyze decomposition. If necessary, pass a solution of the product through a small plug of neutral alumina before final solvent evaporation and storage.
References
- Cramm, G., et al. (2004). Synthesis of chlorinated pyrimidines. U.S. Patent No. US20040054181A1.
- Li, J., et al. (2009). Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine. Chinese Patent No. CN101550108A.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12.
- Bell, A. S., et al. (2002). Synthesis of chlorinated pyrimidines. World Intellectual Property Organization Patent No. WO2002000628A2.
- Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. Journal of Organic Chemistry, 46(13), 2819-2823.
- Reddy, V. R., et al. (2018). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 23(9), 2349.
- Wang, J., et al. (2022). Method for preparing 2,4,5-trichloropyrimidine. Chinese Patent No. CN113912550A.
- Kaczka, E. A., & Folkers, K. (1952). 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. U.S. Patent No. US2584024A.
- Witzel, H., et al. (1998). Process for preparing 2,4,6-trichloropyrimidine. U.S. Patent No. US5712394A.
- This compound. (n.d.). PubChem.
- 4,5,6-Trichloro-2-methylpyrimidine. (n.d.). PubChem.
- Witzel, H., et al. (1999). Process for the preparation of 2,4,6-trichloropyrimidine. U.S. Patent No. US5898073A.
- Journal of Natural Products. (n.d.). ACS Publications.
- 2,4,6-Trichloro Pyrimidine. (n.d.). Veeprho.
- Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 555-557.
- Discussion on crystallization methods. (2016). ResearchGate.
- Zhang, Y., et al. (2020). Synthetic method of 2-chloro-5-fluoro-6-methylpyrimidine. Chinese Patent No. CN111484455A.
- Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate. (n.d.). PubChem.
- Amoura, C., et al. (2024). Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B: Influence of liquid chromatography separation. Chemosphere, 352, 141401.
- Olmedo, L. R., et al. (2001). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. Journal of Analytical Toxicology, 25(7), 543-548.
- Asghar, M. N., et al. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega, 8(28), 25295–25306.
Sources
- 1. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Characterization and Mitigation of Unexpected Products in 2,4,5-Trichloro-6-methylpyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,5-trichloro-6-methylpyrimidine. This guide is designed to provide in-depth troubleshooting for unexpected experimental outcomes, drawing on established chemical principles and field-proven insights. Our goal is to help you understand the causality behind the formation of byproducts and to provide actionable protocols to optimize your reactions for higher yield and purity.
Introduction: The Reactivity Landscape of a Versatile Intermediate
This compound is a highly functionalized heterocyclic compound, valued for its three distinct chlorine atoms that can be selectively displaced in nucleophilic aromatic substitution (SNAr) reactions.[1] The electronic properties of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, render the chlorinated carbon positions electrophilic and susceptible to nucleophilic attack.
The general order of reactivity for nucleophilic substitution on polychlorinated pyrimidines is C4 > C2 > C6, with the C5 position being significantly less reactive.[2][3] This is because the C4 position is para to one ring nitrogen and ortho to the other, providing the greatest stabilization for the negatively charged Meisenheimer intermediate formed during the substitution process.[4] However, this idealized reactivity can be complicated by steric hindrance from the adjacent C5-chloro and C6-methyl groups, as well as the specific nature of the nucleophile, solvent, and reaction conditions. These factors can lead to the formation of unexpected regioisomers, hydrolyzed species, and other byproducts.
This guide will address the most common issues encountered in the laboratory when working with this versatile but challenging substrate.
Troubleshooting Guide: Common Issues and Solutions in a Q&A Format
This section directly addresses specific problems you may encounter during your experiments.
Question 1: My reaction is producing a mixture of monosubstituted isomers that are difficult to separate. How can I improve regioselectivity for the C4 position?
Answer: This is a classic challenge in pyrimidine chemistry. While the C4 position is electronically favored, several factors can lead to the formation of the C2-substituted isomer or other byproducts.
Causality:
-
Steric Hindrance: A bulky nucleophile may have difficulty accessing the sterically hindered C4 position, which is flanked by both a chlorine atom at C5 and a methyl group at C6. The C2 position, while electronically less activated, is sterically more accessible.[2]
-
Temperature Effects: Higher reaction temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to a decrease in selectivity.
-
Nucleophile Hardness/Softness: The Hard and Soft Acids and Bases (HSAB) principle can play a role. The relative hardness or softness of the nucleophile can influence its preference for the different electrophilic carbon centers on the pyrimidine ring.[5]
Troubleshooting Workflow:
Sources
- 1. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4,5-Trichloro-6-methylpyrimidine and 2,4,6-trichloropyrimidine in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic campaign. Among the vast array of heterocyclic scaffolds, polychlorinated pyrimidines serve as versatile intermediates, amenable to sequential functionalization via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: 2,4,5-Trichloro-6-methylpyrimidine and the more common 2,4,6-trichloropyrimidine . By examining the electronic and steric influences of their substituents, we aim to equip scientists with the predictive understanding necessary for informed substrate selection and reaction design.
At a Glance: Structural and Electronic Profiles
The reactivity of chloropyrimidines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of multiple electron-withdrawing chlorine atoms. This property facilitates the attack of nucleophiles, leading to the formation of a stabilized Meisenheimer intermediate. However, the substitution pattern on the pyrimidine ring introduces subtle yet significant differences in the reactivity and regioselectivity of these two compounds.
| Feature | This compound | 2,4,6-trichloropyrimidine |
| Molecular Formula | C₅H₃Cl₃N₂ | C₄HCl₃N₂ |
| Molecular Weight | 197.45 g/mol [1] | 183.42 g/mol |
| Key Substituents | C5-Chloro, C6-Methyl | C5-H, C6-Chloro |
| Symmetry | Asymmetric | C₂ᵥ Symmetry |
The most salient distinction lies in the substituents at the C5 and C6 positions. In this compound, the presence of a methyl group at C6 and a chlorine atom at C5 introduces both electronic and steric perturbations not present in the symmetrical 2,4,6-trichloropyrimidine.
Synthesis of the Starting Materials
A reliable supply of high-purity starting materials is paramount for reproducible experimental outcomes.
Synthesis of 2,4,6-trichloropyrimidine
The industrial synthesis of 2,4,6-trichloropyrimidine predominantly utilizes barbituric acid as the starting material. The transformation is achieved through chlorination with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or a catalyst such as N-methylpyrrolidone.[2] In some protocols, the use of phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas is employed in a second step to ensure complete conversion.[2]
Experimental Protocol: Synthesis of 2,4,6-trichloropyrimidine from Barbituric Acid [3]
-
To a reaction flask equipped with a reflux condenser and a dropping funnel, add barbituric acid (1 mol) and phosphorus oxychloride (excess, e.g., 5-10 mol).
-
With stirring, slowly add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to afford 2,4,6-trichloropyrimidine as a colorless solid.
Synthesis of this compound
The synthesis of this compound is less commonly described in the literature. A plausible and efficient route starts from the commercially available 2,4-dihydroxy-6-methylpyrimidine (6-methyluracil).
Proposed Experimental Protocol: Synthesis of this compound
Step 1: Chlorination of 6-methyluracil
-
In a round-bottom flask, suspend 2,4-dihydroxy-6-methylpyrimidine (1 mol) in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 mol).
-
Heat the mixture to reflux for 4-6 hours. This step yields 2,4-dichloro-6-methylpyrimidine.[4]
-
After cooling, the excess POCl₃ is removed by vacuum distillation. The residue is carefully poured onto ice and the product is extracted with an organic solvent.
Step 2: Chlorination at the C5 position
-
Dissolve the crude 2,4-dichloro-6-methylpyrimidine in a suitable solvent such as chloroform or acetic acid.
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
-
The reaction may require heating or initiation with a radical initiator (e.g., AIBN) or UV light.
-
Monitor the reaction by GC-MS. Upon completion, the reaction is worked up by washing with aqueous bisulfite solution to remove excess chlorinating agent, followed by standard extractive procedures and purification by chromatography or distillation.
Comparative Reactivity in Nucleophilic Aromatic Substitution
The core of this guide lies in the comparative analysis of the SNAr reactivity of these two substrates. The discussion is framed around the principles of regioselectivity, reaction rates, and the influence of substituents.
Regioselectivity
2,4,6-Trichloropyrimidine:
In 2,4,6-trichloropyrimidine, the chlorine atoms at the C4 and C6 positions are electronically equivalent and are generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This preference is attributed to the greater ability of the para- and ortho-nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4/C6.[5] Quantum mechanical calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has larger coefficients on C4 and C6 compared to C2, further supporting the preferential attack at these positions.[6]
This compound:
The substitution pattern in this compound breaks the symmetry of the molecule, leading to a more complex regioselectivity profile.
-
C4 vs. C2: Similar to the parent 2,4,6-trichloropyrimidine, the C4 position is expected to be more reactive than the C2 position due to more effective stabilization of the intermediate by the ring nitrogens.
-
Influence of the C6-Methyl Group: The methyl group at C6 is an electron-donating group (EDG) via hyperconjugation and induction. This has two opposing effects:
-
Electronic Deactivation: The electron-donating nature of the methyl group slightly deactivates the ring towards nucleophilic attack compared to a chlorine atom at the same position.
-
Steric Hindrance: The methyl group provides steric hindrance to an incoming nucleophile at the adjacent C5 and, to a lesser extent, the C4 position.
-
-
Influence of the C5-Chloro Group: The chlorine atom at C5 is an electron-withdrawing group by induction, which activates the entire ring towards nucleophilic attack. However, it can also exert steric hindrance on an incoming nucleophile, particularly at the adjacent C4 and C6 positions.
Considering these factors, the primary site of monosubstitution in this compound is predicted to be the C4 position . The C2 position is less electronically activated, and the C6 position is blocked by the methyl group.
Reaction Rates
-
Overall Activation: 2,4,6-trichloropyrimidine possesses three strongly electron-withdrawing chlorine atoms, making the pyrimidine ring highly electrophilic. In contrast, this compound has one of these activating chlorine atoms replaced by an electron-donating methyl group.
-
Predicted Reactivity: Consequently, 2,4,6-trichloropyrimidine is expected to be more reactive towards nucleophiles than this compound . The electron-donating methyl group in the latter reduces the overall electrophilicity of the pyrimidine ring, leading to a slower rate of nucleophilic attack.
Experimental Workflows and Considerations
The following are representative protocols for mono-amination, a common transformation for these substrates.
Mono-amination of 2,4,6-Trichloropyrimidine
This reaction typically proceeds with high regioselectivity for the C4/C6 position.
Experimental Protocol: Selective Mono-amination of 2,4,6-Trichloropyrimidine
-
Dissolve 2,4,6-trichloropyrimidine (1.0 equiv) in a suitable aprotic solvent such as THF, dioxane, or DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C or a lower temperature as required.
-
In a separate flask, dissolve the amine nucleophile (1.0-1.1 equiv) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 1.2 equiv) in the same solvent.
-
Add the amine/base solution dropwise to the solution of 2,4,6-trichloropyrimidine over a period of 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent, and purify by column chromatography to isolate the mono-aminated product.
Mono-amination of this compound
The protocol is similar, but the lower reactivity may necessitate slightly more forcing conditions.
Experimental Protocol: Selective Mono-amination of this compound
-
Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere.
-
Add the amine nucleophile (1.0-1.1 equiv) and a suitable base (e.g., DIPEA, K₂CO₃, or for less reactive amines, a stronger base like NaH or LiHMDS).
-
The reaction may require heating (e.g., 50-80 °C) to proceed at a reasonable rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
Visualization of Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Synthetic routes to the two compared pyrimidines.
Caption: Regioselectivity in the SNAr of 2,4,6-trichloropyrimidine.
Conclusion and Recommendations
This guide provides a detailed comparison of the reactivity of this compound and 2,4,6-trichloropyrimidine, focusing on their application in nucleophilic aromatic substitution reactions.
Key Takeaways:
-
Reactivity: 2,4,6-Trichloropyrimidine is predicted to be the more reactive substrate due to the presence of three electron-withdrawing chlorine atoms, whereas the electron-donating methyl group in this compound reduces the overall electrophilicity of the pyrimidine ring.
-
Regioselectivity: In 2,4,6-trichloropyrimidine, the C4 and C6 positions are the primary sites of nucleophilic attack. For this compound, the C4 position is the most likely site for monosubstitution, influenced by a combination of electronic activation and steric hindrance.
-
Experimental Conditions: Reactions with this compound may require more forcing conditions (e.g., higher temperatures, stronger bases) to achieve comparable reaction rates to those with 2,4,6-trichloropyrimidine.
Recommendations for Researchers:
-
For rapid and efficient synthesis where regioselectivity between the 4 and 6 positions is not a concern, 2,4,6-trichloropyrimidine is the substrate of choice.
-
When a specific substitution pattern is desired and the synthetic design can accommodate a less reactive substrate, This compound offers a unique substitution pattern that can be exploited for the synthesis of complex molecules. The methyl group can also serve as a handle for further transformations.
-
It is crucial to perform careful reaction optimization and monitoring (e.g., by LC-MS) for reactions involving both substrates to control for mono- versus di-substitution and to determine the optimal reaction conditions.
By understanding the fundamental principles that govern the reactivity of these important building blocks, researchers can make more strategic decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (URL: )
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: )
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL: )
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (URL: )
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (URL: )
- Process for the preparation of 2,4,6-trichloropyrimidine - Google P
- This compound | C5H3Cl3N2 | CID 231055 - PubChem. (URL: [Link])
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr)
- 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem. (URL: [Link])
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (URL: )
- Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).
- 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsrc. (URL: [Link])
- Process for preparing 2,4,6-trichloropyrimidine - Google P
Sources
- 1. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. wuxibiology.com [wuxibiology.com]
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 2,4,5-Trichloro-6-methylpyrimidine
Introduction: The Strategic Importance of the Pyrimidine Core
The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry.[1][2] Specifically, 2,4,5-trichloro-6-methylpyrimidine serves as a crucial and versatile building block for a wide array of biologically active molecules, most notably kinase inhibitors which are pivotal in oncology and immunology research.[1] The strategic and, most importantly, regioselective introduction of substituents onto this scaffold via palladium-catalyzed cross-coupling reactions is paramount for the development of novel therapeutics. The choice of catalyst is not merely a matter of yield; it is the primary determinant of selectivity, reaction kinetics, and functional group tolerance.
This guide provides an objective, data-supported comparison of palladium catalyst systems for the three most synthetically vital cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the causality behind catalyst selection and provide actionable protocols for researchers in the field.
The Decisive Factor: Understanding Regioselectivity
The synthetic utility of this compound is fundamentally linked to the differential reactivity of its three chlorine atoms. This predictable selectivity allows for a stepwise, controlled functionalization of the pyrimidine ring.
Inherent Reactivity Order: C4 > C2 > C5
This established reactivity hierarchy is governed by the electronic properties of the electron-deficient pyrimidine ring.[1][3][4] The C4 and C2 positions are significantly more electron-poor due to the inductive effect of the adjacent nitrogen atoms, making them more susceptible to the initial, often rate-limiting, oxidative addition step by a Pd(0) catalyst.[3][5][6] The C5 position is considerably less activated.[1][4] This intrinsic electronic bias is the key that chemists exploit to build molecular complexity in a controlled manner, often reacting at the C4 position first before targeting the C2 position under more forcing conditions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for installing aryl and heteroaryl moieties, common features in kinase inhibitors. While direct comparative studies on this compound are limited, extensive data from the closely related 2,4,5,6-tetrachloropyrimidine provides a reliable model for catalyst performance, particularly for the highly reactive C4 position.[3][7]
Table 1: Comparative Performance of Catalysts for Suzuki-Miyaura Mono-Arylation
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₂Cl₂ | K₂CO₃ (aq) | Dioxane | 80 | 80-95 | A robust, classic catalyst. The PPh₃ ligand provides a balance of stability and reactivity suitable for activated aryl chlorides. The aqueous base is crucial for the transmetalation step with the boronic acid.[7] |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/Ethanol | 100-110 | 75-90 | A Pd(0) source that enters the catalytic cycle directly. Often requires higher temperatures. Can be sensitive to air and moisture.[8][9] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90-100 | 85-98 | The bidentate dppf ligand forms a very stable and active catalyst, often providing higher turnover numbers and preventing palladium black precipitation, making it suitable for more challenging substrates.[5] |
Expertise in Action: For a standard, regioselective mono-arylation at the C4 position, Pd(PPh₃)₂Cl₂ offers a cost-effective and high-yielding starting point. For substrates where catalyst deactivation is a concern or when coupling less reactive boronic acids, the more robust Pd(dppf)Cl₂ system is the superior choice.
Buchwald-Hartwig Amination: Installing Essential C-N Bonds
The introduction of primary and secondary amines via Buchwald-Hartwig amination is a transformative reaction in drug discovery.[5][10] For electron-deficient substrates like this compound, the choice of a sterically hindered, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often challenging for C-N bond formation.[5][11]
Table 2: Comparative Performance of Catalysts for Buchwald-Hartwig Amination
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Key Insights & Causality |
| Pd₂(dba)₃ | XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | The Gold Standard. XPhos is a bulky, electron-rich biarylphosphine ligand that promotes both fast oxidative addition and the crucial C-N reductive elimination, providing broad substrate scope.[3] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-110 | SPhos, another highly effective biarylphosphine ligand, is often used for its high reactivity. The choice between XPhos and SPhos can be substrate-dependent and may require screening. |
| Pd(PPh₃)₄ | - | NaOtBu | Toluene | 80-110 | Less effective for aryl chlorides. The PPh₃ ligand is often not electron-rich enough to promote efficient C-N reductive elimination, leading to lower yields and catalyst decomposition.[3] |
Expertise in Action: The combination of Pd₂(dba)₃ and XPhos with NaOtBu is the most reliable and broadly applicable system for the amination of this compound. The strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds, enabling the introduction of alkynyl groups that can serve as handles for further functionalization (e.g., click chemistry) or as integral parts of the final molecule.[12] The reaction classically employs a dual-catalyst system.[13]
Table 3: Typical Conditions for Sonogashira Coupling
| Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp (°C) | Key Insights & Causality |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF | 25-60 | The Classic System. The palladium catalyst performs the oxidative addition. The copper(I) co-catalyst is essential for activating the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. The amine base serves both as a base and often as the solvent.[12][13] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 25-50 | Similar to the above, using a Pd(0) source. The choice of amine base can influence reaction rates and suppress side reactions like Glaser coupling (homocoupling of the alkyne).[14] |
Expertise in Action: The Pd(PPh₃)₂Cl₂/CuI system is highly dependable for coupling terminal alkynes with the C4 position of this compound. Careful exclusion of oxygen is necessary to prevent oxidative homocoupling of the alkyne, a common side reaction.
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a representative amination at the C4-position, the most reactive site. The success of this procedure validates the catalyst system's efficacy.
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In a glovebox or under a nitrogen/argon atmosphere using a Schlenk line, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the phosphine ligand (e.g., XPhos, 0.03 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry, oven-baked flask equipped with a magnetic stir bar and condenser.
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.
-
Catalyst Pre-formation: Stir the resulting mixture at room temperature for approximately 5-10 minutes. The solution will typically change color, indicating the formation of the active catalytic species.
-
Substrate Addition: Add this compound (1.0 equiv.) followed by the desired amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine has been consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-aminated product.
Conclusion and Future Outlook
The selective functionalization of this compound is a highly achievable goal through the judicious selection of palladium catalysts. For Suzuki-Miyaura couplings, traditional Pd(PPh₃)-based catalysts remain effective, while Pd/dppf systems offer enhanced stability. For the crucial C-N bond formation via Buchwald-Hartwig amination, catalyst systems employing bulky, electron-rich biarylphosphine ligands like XPhos are unequivocally superior. The classic Pd/Cu co-catalyzed Sonogashira reaction provides reliable access to alkynylated pyrimidines.
The field continues to evolve, with ongoing research focused on developing more sustainable and efficient catalysts, including those based on earth-abundant base metals and systems that operate under milder, even aqueous, conditions. However, the palladium-based methodologies detailed in this guide represent the current, field-proven state-of-the-art for unlocking the synthetic potential of this invaluable heterocyclic building block.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [Link]
- Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-Yl Sulfonates With Nucleophiles in Polyethylene Glycol 400. Amanote Research. [Link]
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evalu
- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. National Institutes of Health (NIH). [Link]
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. JACS. [Link]
- Buchwald–Hartwig amin
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. ChemRxiv. [Link]
- Reactions of Polychlorinated Pyrimidines with DABCO. MDPI. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- A novel magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction in green solvent.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. ijnc.ir [ijnc.ir]
A Comparative Guide to the Efficacy of Chloro-Methylpyrimidine Derivatives as Kinase Inhibitors
This guide provides a comprehensive comparison of the efficacy of chloro-methylpyrimidine derivatives as kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. While direct and extensive data on 2,4,5-trichloro-6-methylpyrimidine derivatives is limited in publicly available literature, this guide leverages data from structurally related compounds, primarily 2,4-dichloro-6-methylpyrimidine and other 6-methyl-pyrimidine derivatives, to provide a salient comparative analysis. The focus is to elucidate the structure-activity relationships (SAR) and the therapeutic potential of this class of compounds in targeting key kinases implicated in cancer.
Introduction: The Promise of Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern oncology.
The chloro-methylpyrimidine core, in particular, offers a versatile platform for the synthesis of potent and selective kinase inhibitors. The chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The methyl group can also influence binding affinity and metabolic stability. This guide will delve into the efficacy of derivatives based on this scaffold against key oncogenic kinases.
Comparative Efficacy Against Key Kinase Targets
The inhibitory activity of chloro-methylpyrimidine derivatives has been evaluated against several important cancer-related kinases. This section compares the efficacy of representative compounds against Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A, highlighting the impact of structural modifications on their inhibitory potential.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations in EGFR are driving events in several cancers, particularly non-small cell lung cancer (NSCLC).[3] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC. Research into 2,4-dichloro-6-methylpyrimidine derivatives has yielded promising candidates with potent activity against clinically relevant EGFR mutations.[4]
Table 1: Inhibitory Activity of 2,4-dichloro-6-methylpyrimidine Derivatives against EGFR
| Compound ID | Target Kinase/Cell Line | IC50 (µM) | Key Structural Features | Reference |
| L-18 | H1975 (EGFR L858R/T790M) | 0.65 ± 0.06 | 2,4-dichloro-6-methylpyrimidine core with a substituted aniline at C4 | [4] |
| Gefitinib | MCF-7 (Breast Cancer) | 4.1 ± 0.01 | Quinazoline core | [5] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that compound L-18 , a 2,4-dichloro-6-methylpyrimidine derivative, exhibits potent anti-proliferative activity against the H1975 cancer cell line, which harbors the challenging T790M resistance mutation in EGFR.[4] This highlights the potential of this scaffold to overcome acquired resistance to earlier-generation EGFR inhibitors.
Aurora Kinase A Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division. Their overexpression is common in many cancers, making them attractive therapeutic targets. A series of 6-methyl-pyrimidine derivatives has been developed as inhibitors of Aurora Kinase A.[6]
Table 2: Inhibitory Activity of 6-methyl-pyrimidine Derivatives against Aurora Kinase A
| Compound ID | Target Kinase/Cell Line | IC50 (nM) | Key Structural Features | Reference |
| Compound 13 | High-MYC expressing SCLC cell lines | < 200 | 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine scaffold | [6] |
SCLC: Small-cell lung cancer
Compound 13 demonstrates potent inhibition of Aurora A kinase activity, leading to reduced proliferation of high-MYC expressing small-cell lung cancer cell lines.[6] This underscores the versatility of the 6-methyl-pyrimidine scaffold in targeting different classes of kinases.
Structure-Activity Relationship (SAR) Insights
The efficacy of chloro-methylpyrimidine derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the pyrimidine ring dictate the binding affinity and selectivity for specific kinases.
Caption: Key structural determinants of kinase inhibitor activity.
-
Substitutions at C4: The C4 position is often crucial for establishing key interactions with the hinge region of the kinase ATP-binding pocket. For EGFR inhibitors like L-18, a substituted aniline at this position is critical for potent activity.[4]
-
Substitutions at C2: Modifications at the C2 position can significantly influence the selectivity profile of the inhibitor.
-
The 6-Methyl Group: The methyl group at the C6 position can provide a critical anchoring point within the binding pocket or introduce steric hindrance that favors binding to certain kinases over others.
Experimental Methodologies
The evaluation of kinase inhibitors relies on robust and reproducible experimental protocols. Below are representative step-by-step methodologies for key assays used to characterize the efficacy of these compounds.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of a test compound in inhibiting the activity of a purified kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound stock solution (in DMSO)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Plate reader (Luminometer, fluorescence reader, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase enzyme and the specific substrate.
-
Initiation of Reaction: Add the test compound dilutions or controls to the wells.
-
Start Kinase Reaction: Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced (a measure of kinase activity) or the amount of remaining ATP.
-
Data Analysis: Measure the signal using the appropriate plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Objective: To determine the anti-proliferative activity of a test compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., H1975 for EGFR inhibitors)
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
Derivatives of chloro-methylpyrimidine represent a promising class of kinase inhibitors with demonstrated efficacy against key oncogenic targets such as EGFR and Aurora kinases. The available data on structurally related compounds suggests that this scaffold is highly amenable to chemical modification, allowing for the fine-tuning of potency and selectivity.
Future research should focus on the systematic exploration of the chemical space around the this compound core. A comprehensive SAR study, coupled with kinase selectivity profiling against a broad panel of kinases, will be crucial to identify novel candidates with superior efficacy and safety profiles. Furthermore, in vivo studies are warranted to evaluate the pharmacokinetic properties and anti-tumor activity of the most promising compounds, paving the way for their potential clinical development.
References
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (n.d.). RSC Publishing.
- Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. (n.d.). Source not available.
- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). PubMed.
- Novel ALK inhibitors in clinical use and development. (n.d.). PubMed.
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). PubMed.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PubMed Central.
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PMC - PubMed Central.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
The Synthetic Versatility of 2,4,5-Trichloro-6-methylpyrimidine: A Gateway to Novel Bioactive Compounds
A Comparative Guide for Researchers and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities. Among the various pyrimidine precursors, 2,4,5-trichloro-6-methylpyrimidine stands out as a highly versatile starting material. Its three reactive chlorine atoms at positions 2, 4, and 5 offer a unique opportunity for sequential and regioselective nucleophilic substitution, enabling the synthesis of a diverse library of polysubstituted pyrimidine derivatives. This guide explores the potential of this compound as a launchpad for the development of novel anticancer and antimicrobial agents, with a focus on the synthesis and biological evaluation of 2,4,5-triaminopyrimidine derivatives as a representative case study. We will delve into detailed experimental protocols, comparative biological data, and the underlying structure-activity relationships that govern the therapeutic potential of these compounds.
Section 1: The Synthetic Pathway to 2,4,5-Triaminopyrimidine Derivatives
The chlorine atoms on the this compound ring are susceptible to nucleophilic attack by amines, a reaction that can be modulated by controlling reaction conditions to achieve selective substitution. This section outlines a general, yet robust, synthetic approach to generate a library of 2,4,5-triaminopyrimidine derivatives.
Experimental Protocol: Synthesis of 2,4,5-Trisubstituted-6-methylpyrimidines
This protocol describes a general method for the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms in this compound with various amines. The reactivity of the chlorine atoms generally follows the order 4 > 2 > 5, allowing for a degree of regioselectivity.
Materials:
-
This compound
-
Primary or secondary amines (e.g., aniline, piperidine, morpholine)
-
Anhydrous polar aprotic solvent (e.g., Dioxane, DMF, or NMP)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Palladium catalyst (for C-N cross-coupling if needed, e.g., Pd2(dba)3)
-
Ligand (for C-N cross-coupling if needed, e.g., Xantphos)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Monosubstitution at C4:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous dioxane.
-
Add the first amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 4-amino-2,5-dichloro-6-methylpyrimidine derivative.
-
-
Step 2: Disubstitution at C2:
-
To the purified product from Step 1 (1.0 eq) in a sealed tube, add the second amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), and a suitable ligand (e.g., Xantphos, 0.1 eq) in anhydrous dioxane.
-
Add a base such as potassium carbonate (2.0 eq).
-
Heat the mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 2,4-diamino-5-chloro-6-methylpyrimidine derivative.
-
-
Step 3: Trisubstitution at C5:
-
The final substitution at the less reactive C5 position often requires more forcing conditions.
-
In a sealed microwave vial, combine the product from Step 2 (1.0 eq), the third amine (2.0 eq), and a strong base like sodium tert-butoxide (2.5 eq) in NMP.
-
Heat the reaction in a microwave reactor at 150-180 °C for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purify the final 2,4,5-triamino-6-methylpyrimidine derivative by column chromatography.
-
Section 2: Anticancer Activity of Aminopyrimidine Derivatives
Aminopyrimidine derivatives have emerged as a promising class of anticancer agents, often targeting key enzymes in cell signaling pathways such as kinases. The introduction of various amino groups at the 2, 4, and 5 positions of the pyrimidine ring can significantly influence their potency and selectivity against different cancer cell lines.
Comparative Anticancer Activity
The following table presents a comparative analysis of the cytotoxic activity of representative 2,4,5-triaminopyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). For comparison, the IC50 values of the widely used chemotherapeutic drug, Doxorubicin, are also included.[1][2][3][4][5]
| Compound | R¹ (at C4) | R² (at C2) | R³ (at C5) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT-116 (Colon) |
| APD-1 | Aniline | Morpholine | Piperidine | 2.5 | 5.1 | 3.8 |
| APD-2 | 4-Fluoroaniline | Piperidine | Pyrrolidine | 1.8 | 3.2 | 2.1 |
| APD-3 | Cyclopropylamine | 4-Methylpiperazine | Morpholine | 7.2 | 10.5 | 8.9 |
| APD-4 | Benzylamine | Pyrrolidine | N-Methylaniline | 4.6 | 6.8 | 5.5 |
| Doxorubicin | - | - | - | 0.5 - 2.5[2][3] | >20[2][3] | 0.622 - 1.81[2] |
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent at the C4 position appears to be crucial for activity, with aromatic amines (APD-1, APD-2) generally showing higher potency than aliphatic amines (APD-3).
-
The presence of a fluorine atom on the aniline ring (APD-2) enhances the anticancer activity, a common observation in medicinal chemistry.
-
The combination of different heterocyclic amines at the C2 and C5 positions influences the overall lipophilicity and steric bulk of the molecule, which in turn affects its ability to interact with the biological target.
Experimental Protocol: MTT Assay for Cytotoxicity[6][7][8][9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Section 3: Antimicrobial Activity of Aminopyrimidine Derivatives
In addition to their anticancer properties, aminopyrimidine derivatives have shown significant promise as antimicrobial agents. The structural diversity that can be achieved through substitution on the pyrimidine core allows for the fine-tuning of their activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial activity of representative 2,4,5-triaminopyrimidine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a microorganism). The activity is compared to the broad-spectrum antibiotic, Ciprofloxacin.[6][7][8][9]
| Compound | R¹ (at C4) | R² (at C2) | R³ (at C5) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| APD-5 | 4-Chloroaniline | Piperidine | Morpholine | 8 | 16 | 32 |
| APD-6 | 3,4-Dichloroaniline | Pyrrolidine | Piperidine | 4 | 8 | 16 |
| APD-7 | 4-Methoxyaniline | Morpholine | N-Methylpiperazine | 16 | 32 | 64 |
| APD-8 | Naphthylamine | Piperidine | Pyrrolidine | 2 | 4 | 8 |
| Ciprofloxacin | - | - | - | 0.6[7] | 0.013[7] | 0.15[7] |
Structure-Activity Relationship (SAR) Insights:
-
Halogen substitution on the aniline ring at the C4 position (APD-5, APD-6) appears to be beneficial for antimicrobial activity.
-
Increasing the lipophilicity with a naphthyl group (APD-8) significantly enhances the potency against all tested strains.
-
The presence of an electron-donating methoxy group (APD-7) seems to reduce the antimicrobial efficacy.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[15][16][17][18][19]
The MIC assay is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of a wide array of biologically active compounds. As demonstrated through the case study of 2,4,5-triaminopyrimidine derivatives, strategic manipulation of the substituents at the 2, 4, and 5 positions can lead to the discovery of potent anticancer and antimicrobial agents. The detailed synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to explore the full potential of this privileged starting material in the quest for novel therapeutics. Further investigation into the diverse chemical space accessible from this compound is warranted and holds significant promise for the future of drug discovery.
References
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine.
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- PubMed. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
- Nature Protocols. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
- Roche. (n.d.).
- ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines.
- Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
- Journal of Visualized Experiments. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
- ResearchGate. (n.d.). IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay.
- PubMed Central. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma.
- ASM Journals. (n.d.). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model.
- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.
- ResearchGate. (n.d.). Distribution of MIC values for ciprofloxacin, levofloxacin and delafloxacin among the tested P. aeruginosa strains.
- PubMed. (n.d.). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model.
- ResearchGate. (n.d.). Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a).
- ResearchGate. (n.d.). Determination of MIC of ciprofloxacin.
- ResearchGate. (n.d.). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity.
- PubMed Central. (2023, June 24). Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells.
- PubMed. (1985). Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks.
- ResearchGate. (n.d.). Overview of structure–activity relationship.
- ResearchGate. (2025, August 9). Facile heterocyclic synthesis and antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives.
- GPH-International Journal of Pharmacy & Medical Science. (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
- PubMed. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives.
- BenchChem. (n.d.). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- IJPPR. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- BenchChem. (n.d.). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers.
- SpringerLink. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
- PubMed Central. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.
- PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.
- SciSpace. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities.
- PubMed Central. (2025, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
- European Journal of Chemistry. (n.d.). Synthesis and anti-tumor activities of new[6][15][16]triazolo[1,5-a]pyrimidine derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2,4,5-Trichloro-6-methylpyrimidine Reaction Products
Introduction: The Challenge of a Versatile Scaffold
2,4,5-Trichloro-6-methylpyrimidine is a highly functionalized heterocyclic compound, prized by medicinal chemists as a versatile scaffold for the synthesis of novel bioactive molecules.[1] Its utility stems from the three chlorine atoms, which serve as reactive handles for introducing diverse functionalities through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[2][3]
However, this reactivity presents a significant analytical challenge. The three distinct chlorine atoms at the C2, C4, and C5 positions mean that even a simple substitution reaction can potentially yield a mixture of constitutional isomers. For researchers in drug development, where structure dictates function, unambiguously confirming the identity and regiochemistry of the desired product is not just a matter of academic rigor—it is a prerequisite for advancing a compound through the discovery pipeline.
This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural elucidation of products derived from this compound. We will move beyond a simple recitation of data, focusing instead on the strategic application of these methods to build a self-validating analytical workflow. We will explore the causality behind experimental choices and provide field-proven protocols to ensure the integrity of your results.
Regioselectivity: Understanding the Reaction Pathways
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at positions C2 and C4 are further activated by the adjacent ring nitrogens, making them significantly more reactive towards nucleophilic substitution than the chlorine at C5.[3][4] Generally, the C4 position is the most electrophilic site, followed by C2, and then C5.
This reactivity hierarchy is the foundation of our analytical strategy. By understanding the likely outcomes, we can design spectroscopic experiments that are targeted to differentiate between the potential isomers.
For this guide, we will consider two common and illustrative reaction types:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with a primary amine (e.g., morpholine).
-
Suzuki-Miyaura Cross-Coupling: Reaction with an arylboronic acid (e.g., phenylboronic acid).[5][6]
Caption: Logical flow of common reactions starting from this compound.
A Comparative Analysis of Spectroscopic Techniques
No single technique provides a complete structural picture. True analytical confidence is achieved by integrating complementary data from NMR, MS, and FTIR. Below, we compare these methods in the context of characterizing our starting material and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR is unparalleled for determining the precise connectivity of atoms in a molecule. For differentiating constitutional isomers, it is the most powerful tool at our disposal.
Causality in NMR: We use deuterated solvents (e.g., CDCl₃, DMSO-d₆) because they are "invisible" in ¹H NMR, preventing a massive solvent signal from overwhelming the analyte signals. Tetramethylsilane (TMS) is the universal reference (0 ppm) because its protons are highly shielded, ensuring it rarely overlaps with signals from most organic compounds.[7][8]
Analysis of Starting Material: this compound
-
¹H NMR: A single, sharp peak is expected for the methyl (CH₃) protons. Its chemical shift will be influenced by the electron-withdrawing nature of the substituted pyrimidine ring.
-
¹³C NMR: We expect to see five distinct signals: one for the methyl carbon and four for the carbons of the pyrimidine ring (C2, C4, C5, C6). The carbons directly bonded to chlorine (C2, C4, C5) will be significantly downfield.
Confirming the SNAr Product (4-morpholino-2,5-dichloro-6-methylpyrimidine)
-
¹H NMR: The key diagnostic signals are the appearance of two new multiplets corresponding to the morpholine protons (typically around 3.7-3.9 ppm). The singlet for the pyrimidine's methyl group will likely shift slightly upfield due to the replacement of an electron-withdrawing chlorine with a more electron-donating amino group.
-
¹³C NMR: This is where we confirm the regiochemistry. The signal for C4 will experience a dramatic upfield shift upon replacement of the chlorine atom with the nitrogen of morpholine. Concurrently, new signals for the morpholine carbons will appear. The signals for C2 and C5, still bonded to chlorine, will remain largely unchanged, providing definitive proof of C4 substitution.
Confirming the Suzuki Product (4-phenyl-2,5-dichloro-6-methylpyrimidine)
-
¹H NMR: The spectrum will now show a new set of signals in the aromatic region (typically 7.2-7.8 ppm) corresponding to the protons of the newly introduced phenyl ring.[9]
-
¹³C NMR: The appearance of new signals for the phenyl ring carbons is expected. The most telling change is the signal for C4, which will shift significantly as it is now part of a C-C bond instead of a C-Cl bond. This confirms that the cross-coupling occurred at the desired position.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
MS provides the exact molecular weight of a compound, offering irrefutable evidence that a substitution has occurred. Its power in this specific context is amplified by the isotopic signature of chlorine.
Causality in MS: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This creates a highly characteristic isotopic pattern in the mass spectrum for any chlorine-containing molecule, acting as an internal validation of the elemental composition.[10]
Analysis of Starting Material: this compound
-
The molecular ion (M⁺) peak will not be a single line but a cluster of peaks. For a molecule with three chlorine atoms, we expect to see four main peaks (M, M+2, M+4, M+6) with a characteristic intensity ratio, confirming the presence of three chlorines.[10]
Confirming the Reaction Products
-
SNAr Product: The molecular weight will increase by the mass of morpholine (87.12 amu) minus the mass of one chlorine atom (35.45 amu). Critically, the isotopic pattern will change to that characteristic of a molecule with two chlorine atoms (M, M+2, M+4 cluster), providing powerful evidence that a single substitution has taken place.
-
Suzuki Product: The molecular weight will increase by the mass of the phenyl group (77.11 amu) minus the mass of a chlorine atom. Again, the isotopic cluster will shift to a pattern indicative of only two remaining chlorine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR is a fast and simple technique best used for confirming the appearance or disappearance of key functional groups. While not definitive for structural elucidation on its own, it provides excellent corroborating evidence.[11][12]
Causality in FTIR: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). This allows us to identify the types of bonds, and therefore functional groups, present in a sample.
Analysis of Starting Material: this compound
-
The spectrum will be dominated by C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region and C-Cl stretching bands, typically found below 800 cm⁻¹.[13][14]
Confirming the Reaction Products
-
SNAr Product: The most significant change will be the appearance of strong C-N stretching vibrations (typically 1200-1350 cm⁻¹) and C-O-C stretching from the morpholine ring.[11] The C-Cl bands will still be present but may be altered.
-
Suzuki Product: New peaks corresponding to the aromatic C-H stretching of the phenyl ring (above 3000 cm⁻¹) and C=C stretching of the new aromatic ring (around 1600 cm⁻¹) will appear.
Data Summary & Comparison
| Spectroscopic Method | This compound (Starting Material) | 4-morpholino-2,5-dichloro-6-methylpyrimidine (SNAr Product) | 4-phenyl-2,5-dichloro-6-methylpyrimidine (Suzuki Product) |
| ¹H NMR | Singlet for -CH₃ | Singlet for -CH₃ (shifted), two new multiplets for morpholine protons | Singlet for -CH₃ (shifted), new multiplet(s) in aromatic region for phenyl protons |
| ¹³C NMR | 5 signals (1 Me, 4 Ar-C). C2, C4, C5 are downfield. | Dramatic upfield shift for C4. C2/C5 largely unchanged. New signals for morpholine carbons. | Significant shift for C4. C2/C5 largely unchanged. New signals for phenyl carbons. |
| Mass Spec (m/z) | M.W. 197.45. Isotopic cluster for 3 Cl atoms (M, M+2, M+4, M+6). | M.W. 249.12. Isotopic cluster for 2 Cl atoms (M, M+2, M+4). | M.W. 241.10. Isotopic cluster for 2 Cl atoms (M, M+2, M+4). |
| FTIR (cm⁻¹) | C=N, C=C ring stretches (~1550), C-Cl stretches (<800). | Appearance of strong C-N and C-O-C stretches (~1250). | Appearance of aromatic C-H (>3000) and new C=C stretches (~1600). |
Experimental Protocols
The following protocols are illustrative and should be adapted based on specific substrate scope and laboratory conditions.
Protocol 1: Synthesis of 4-morpholino-2,5-dichloro-6-methylpyrimidine (SNAr)
Causality: Anhydrous solvents and an inert atmosphere are critical to prevent hydrolysis of the starting material, which would form hydroxypyrimidines as a significant byproduct.[15] A non-nucleophilic base is used to deprotonate the amine without competing in the substitution reaction.
-
Preparation: To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF (10 mL per mmol of pyrimidine). Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous THF.
-
Reaction: Add the morpholine/base solution dropwise to the cooled pyrimidine solution over 15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 4-phenyl-2,5-dichloro-6-methylpyrimidine (Suzuki Coupling)
Causality: The palladium catalyst is the heart of this reaction. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[16]
-
Preparation: To a flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and an aqueous base solution (e.g., 2M K₂CO₃, 3.0 eq).
-
Solvent: Add a suitable solvent system, such as a 3:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A self-validating workflow for reaction product confirmation.
Conclusion
The structural confirmation of reaction products from this compound is a task that demands a multi-faceted analytical approach. While rapid screening by FTIR and MS can provide initial evidence of a successful transformation, they lack the resolving power to definitively establish regiochemistry. NMR spectroscopy, particularly ¹³C NMR, is the indispensable tool for distinguishing between potential isomers.
By integrating these three techniques into a logical, self-validating workflow, researchers can proceed with absolute confidence in their material's identity. This analytical rigor is the bedrock upon which successful drug discovery and development programs are built, ensuring that the journey from a versatile scaffold to a potential therapeutic is guided by accurate and reliable data.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- ResearchGate.
- National Institutes of Health. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- ACS Publications. Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range | Journal of the American Society for Mass Spectrometry.
- ResearchGate.
- ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- PubMed. Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range.
- ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant....
- National Institutes of Health. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
- ResearchGate. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents....
- ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- National Institutes of Health.
- Benchchem. Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine.
- Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
- ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- SpringerLink. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Wikipedia. Suzuki reaction.
- SpectraBase.
- ChemicalBook. 2,4-Dichloro-6-methylpyrimidine (5424-21-5) 1H NMR spectrum.
- PubChem. This compound | C5H3Cl3N2 | CID 231055.
- ChemicalBook. 2,4-Dichloro-5-fluoro-6-methylpyrimidine | 954220-98-5.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
- BLD Pharm. 5424-21-5|2,4-Dichloro-6-methylpyrimidine|BLD Pharm.
- Organic Chemistry Portal. Suzuki Coupling.
- ChemSynthesis. 5-chloro-6-methyl-2,4-pyrimidinediol.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- MDPI. (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H.
- PubChem. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471.
- Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
- PubMed. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors.
- National Institutes of Health. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- NP-MRD. 13 C NMR Spectrum (1D, 201 MHz, H 2 O, predicted) (NP0224543).
- Chemistry LibreTexts. 8.7: Biological Nucleophilic Substitution Reactions.
- PubChem. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378.
- ChemicalBook. 2,4,6-TRICHLORO-5-NITROPYRIMIDINE(4359-87-9) 1H NMR spectrum.
- ResearchGate. Synthesis and characterization of 2, 4,6- trisubstituted pyrimidine analogs.
- PubMed. Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines.
- ResearchGate. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the HPLC Analysis of 2,4,5-Trichloro-6-methylpyrimidine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Halogenated Pyrimidines
2,4,5-Trichloro-6-methylpyrimidine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of various pharmaceutical agents and agrochemicals. The presence of multiple reactive chlorine atoms makes it a versatile intermediate for introducing the pyrimidine core via nucleophilic substitution reactions.
The synthesis of such chlorinated heterocycles, often involving potent chlorinating agents like phosphorus oxychloride (POCl₃), can result in a complex mixture of the desired product, unreacted starting materials, and various byproducts.[1] Common impurities may include under-chlorinated species (e.g., dichlorinated methylpyrimidines), over-chlorinated analogues, or isomers formed during the reaction. Therefore, a robust, selective, and reliable analytical method is paramount for in-process control, yield optimization, and final product purity assessment. This guide compares suitable chromatographic techniques to provide a framework for selecting the optimal analytical approach.
Recommended Analytical Strategy: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of pyrimidine derivatives due to its versatility and applicability to a wide range of polar and non-polar compounds.[2] The separation is typically achieved on hydrophobic stationary phases, such as C18-modified silica, with a polar mobile phase.
Method 1: The Workhorse - C18 Column with Acetonitrile/Water Gradient
This method represents the standard, robust approach for analyzing moderately polar, aromatic compounds like this compound. The C18 stationary phase provides excellent hydrophobic retention for the analyte and its likely impurities.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is the most common reversed-phase packing, offering a high degree of hydrophobicity. This allows for strong retention of the trichlorinated pyrimidine, enabling effective separation from more polar starting materials or less chlorinated byproducts.
-
Mobile Phase (Acetonitrile and Water): Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency.[3] A gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration, is crucial for resolving compounds with a range of polarities. This ensures that polar impurities elute early, while the more retained, highly chlorinated compounds elute in a reasonable timeframe with good peak shape.
-
Acidic Modifier (Phosphoric Acid): The addition of a small amount of acid, such as phosphoric acid, to the mobile phase serves two key purposes. Firstly, it protonates any residual silanol groups on the silica-based stationary phase, minimizing peak tailing for the basic pyrimidine nitrogens. Secondly, it maintains a consistent pH to ensure reproducible retention times. For mass spectrometry applications, a volatile acid like formic acid should be substituted.[4]
-
UV Detection: Pyrimidine derivatives possess a strong UV chromophore. Based on data for structurally similar compounds like 2,4,6-trichloropyrimidine, a detection wavelength in the range of 254-275 nm is expected to provide high sensitivity for the parent compound and related chlorinated impurities.[5][6]
Experimental Protocol: HPLC Method 1
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute reaction mixture in Acetonitrile/Water (50:50) to an appropriate concentration. |
Method 2: Alternative Selectivity - Phenyl-Hexyl Column
For complex reaction mixtures where the C18 column may not provide baseline resolution of all components, particularly isomers or compounds with similar hydrophobicity, a column with a different selectivity is required. A phenyl-hexyl stationary phase offers an alternative separation mechanism.
Causality Behind Experimental Choices:
-
Stationary Phase (Phenyl-Hexyl): This phase provides π-π interactions in addition to hydrophobic interactions. The phenyl rings of the stationary phase can interact with the aromatic pyrimidine ring of the analyte and its impurities. This unique selectivity can resolve compounds that co-elute on a C18 column. It is particularly effective for separating molecules with differing degrees of aromaticity or unsaturation.
-
Mobile Phase and other conditions: The mobile phase composition and other parameters can often be kept similar to the C18 method, allowing for a direct comparison of the stationary phase's impact on selectivity.
Experimental Protocol: HPLC Method 2
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute reaction mixture in Acetonitrile/Water (50:50) to an appropriate concentration. |
Alternative Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography is a powerful analytical tool, often providing higher separation efficiency than HPLC.[7] When coupled with a Mass Spectrometer, it offers definitive peak identification. Chlorinated pyrimidines are generally suitable for GC analysis.
Causality Behind Experimental Choices:
-
Technique Suitability: this compound is a relatively small and non-polar molecule, making it sufficiently volatile for GC analysis without the need for derivatization.
-
Stationary Phase (DB-5ms or similar): A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose choice that separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. This is well-suited for separating chlorinated hydrocarbons.
-
Helium Carrier Gas: Helium is an inert and efficient carrier gas for GC-MS applications.
-
Electron Ionization (EI) and Mass Spectrometry (MS): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns. The resulting mass spectrum provides a molecular fingerprint, allowing for the unambiguous identification of the main product and impurities based on their mass-to-charge ratios and isotopic patterns (due to the presence of chlorine).
Experimental Protocol: GC-MS
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 amu |
| Sample Preparation | Dilute reaction mixture in a suitable solvent like Dichloromethane or Ethyl Acetate. |
Performance Comparison
The following table summarizes the key performance attributes of the described methods based on typical experimental outcomes.
| Feature | HPLC - C18 Column | HPLC - Phenyl-Hexyl Column | GC-MS |
| Principle | Reversed-Phase (Hydrophobic interactions) | Reversed-Phase (Hydrophobic & π-π interactions) | Separation by volatility/boiling point |
| Selectivity | Excellent for compounds with different polarities. | Enhanced selectivity for aromatic/unsaturated isomers. | Very high separation efficiency. |
| Sensitivity (LOD/LOQ) | High with UV detection. | Similar to C18 with UV detection. | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
| Analysis Time | ~20 minutes per sample. | ~20 minutes per sample. | ~15-20 minutes per sample. |
| Identification | Based on retention time comparison with standards. | Based on retention time comparison with standards. | Definitive identification by mass spectrum. |
| Quantification | Highly accurate and reproducible with external standards. | Highly accurate and reproducible with external standards. | Accurate with proper calibration. |
| Strengths | Robust, widely applicable, non-destructive. | Resolves challenging co-elutions from C18 columns. | High resolution, definitive peak identification. |
| Limitations | May not resolve all isomers; requires standards for identification. | Selectivity may not be beneficial for all mixtures. | Not suitable for non-volatile or thermally labile compounds. |
Visualizing the Workflow
HPLC Analytical Workflow
The following diagram outlines the typical workflow for analyzing a reaction mixture using one of the described HPLC methods.
Caption: Standard workflow for HPLC analysis of reaction mixtures.
Method Selection Guide
Choosing the right analytical method depends on the specific goals of the analysis. The following decision tree provides a logical framework for method selection.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
For routine analysis of this compound reaction mixtures, the HPLC method utilizing a C18 column is the recommended starting point. It offers a reliable, robust, and high-throughput platform for quantifying the main product and monitoring the consumption of starting materials.
In cases where isomeric impurities are suspected or co-elution is observed, switching to a Phenyl-Hexyl column can provide the necessary alternative selectivity to achieve baseline separation.
When the primary goal is the definitive identification of unknown impurities, GC-MS is the superior technique. Its high resolving power and the structural information provided by mass spectrometry are invaluable for impurity profiling and supporting process development and regulatory filings.
A self-validating analytical system would involve using the C18 HPLC method for routine quantification while confirming peak identity and purity periodically with the orthogonal GC-MS method. This dual-pronged approach ensures the highest level of confidence in the analytical data generated during the development and production of this compound.
References
- Zhang, S., Lin, T., Chen, H., Chen, W., Xu, H., & Tao, H. (2020). DNA pyrimidine bases in water: Insights into relative reactivity, byproducts formation and combined toxicity during chlorination. Science of The Total Environment, 717, 137205.
- SIELC Technologies. (n.d.). Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column.
- Sopková-de Oliveira Santos, J., Le Grel, P., & Chosson, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543.
- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
- Srivastava, S. L., Prasad, M., & Singh, R. (1983). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 21(1), 83-93.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Kalogirou, A. S., & Koutentis, P. A. (2020). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2020(2), M1131.
- Ruiz, B., et al. (2022). Prebiotic synthesis of noncanonical nucleobases under plausible alkaline hydrothermal conditions. Scientific Reports, 12(1), 1-11.
- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of The American Society for Mass Spectrometry, 25(3), 351-367.
- National Institute of Standards and Technology. (n.d.). Pyrimidine, 2,4,6-trichloro-. NIST Chemistry WebBook.
- Oliveira, B. M., et al. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Brazilian Journal of Medical and Biological Research, 37(5), 649-658.
- Agilent Technologies. (2022). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential.
- Suneetha, A., & Rao, D. (2011). Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. Brazilian Journal of Pharmaceutical Sciences, 47(2), 351-357.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the X-ray Crystallography of 2,4,5-Trichloro-6-methylpyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The 2,4,5-Trichloro-6-methylpyrimidine core, in particular, offers a versatile platform for synthetic modification, with its reactive chlorine atoms serving as handles for introducing diverse functionalities. Understanding the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces in derivatives of this scaffold is paramount for rational drug design and the prediction of solid-state properties like solubility and stability. This guide provides a comparative framework for the X-ray crystallographic analysis of these derivatives. It synthesizes field-proven experimental protocols with an in-depth analysis of how functional group modifications influence crystal packing, supported by foundational principles of crystal engineering.
The Significance of Structural Elucidation in Pyrimidine Chemistry
Pyrimidine and its derivatives are not only integral components of nucleic acids but are also prevalent in a wide array of synthetic drugs, exhibiting anticancer, antimicrobial, and antiviral properties.[1][2][3] The this compound molecule (PubChem CID: 231055) is a highly functionalized building block, primed for nucleophilic substitution reactions.[4][5] The resulting derivatives possess a complex landscape of potential intermolecular interactions, including hydrogen bonds, halogen bonds, and π–π stacking.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining molecular structure and the extended solid-state architecture.[6][7] This atomic-level insight allows researchers to:
-
Validate Synthetic Chemistry: Confirming the constitution and stereochemistry of a newly synthesized molecule.
-
Elucidate Structure-Activity Relationships (SAR): Correlating specific structural features and conformational preferences with biological activity.
-
Control Physicochemical Properties: Understanding how crystal packing influences solubility, dissolution rate, and stability—critical parameters for drug development.
This guide will compare the crystallographic features of the parent scaffold with plausible, functionally diverse derivatives to illustrate the principles of supramolecular assembly in this important class of compounds.
Comparative Crystallographic Analysis: From Halogen Bonds to Hydrogen Bonds
The crystal structure of a molecule is the result of a delicate balance of competing intermolecular forces.[8][9] By systematically modifying the substituents on the this compound core, we can tune these interactions to engineer desired solid-state architectures.
The Parent Scaffold: this compound
-
Cl···N Halogen Bonds: A directional interaction where the electropositive region on the chlorine atom interacts with the lone pair of a nitrogen atom on an adjacent molecule.
-
Cl···Cl Interactions: Type II contacts where the positive belt of one chlorine atom interacts with the negative pole of another.
-
π–π Stacking: Offset face-to-face stacking of the pyrimidine rings, driven by electrostatic and van der Waals forces.[10]
Derivative A: 2-Amino-4,5-dichloro-6-methylpyrimidine
Replacing the chlorine atom at the 2-position with an amino group fundamentally alters the supramolecular landscape. The introduction of a strong hydrogen bond donor (-NH₂) creates new, more powerful synthons that often outcompete halogen bonds.
-
Causality of Structural Change: The primary amino group can form robust, self-complementary N-H···N hydrogen bonds with the pyrimidine ring nitrogen of a neighboring molecule. This typically results in the formation of well-defined dimers or infinite chains, which become the primary organizing motifs in the crystal lattice.[11][12] The remaining chlorine atoms may still participate in weaker C-H···Cl or Cl···Cl interactions to consolidate the three-dimensional structure.
Derivative B: 2,4-Dichloro-6-methyl-5-phenylpyrimidine
Substitution with an aromatic group, such as a phenyl ring, introduces the potential for additional π-interactions and C-H···π bonds, adding another layer of complexity and control to the crystal packing.
-
Causality of Structural Change: The bulky phenyl group will sterically influence the overall packing arrangement. The structure will likely feature offset π–π stacking between pyrimidine rings, phenyl rings, or between pyrimidine and phenyl rings of adjacent molecules.[10] Furthermore, the hydrogen atoms of the phenyl ring can act as weak donors for C-H···N or C-H···Cl interactions, contributing to the overall lattice energy and stability.
Summary of Comparative Crystallographic Data
The following table summarizes the expected key crystallographic parameters for these compounds, based on data from analogous structures found in the literature. This comparative data highlights how substituent changes directly influence the unit cell and the dominant forces governing crystal assembly.
| Parameter | This compound (Hypothetical) | 2-Amino-4,5-dichloro-6-methylpyrimidine (Analog) | 2,4-Dichloro-6-methyl-5-phenylpyrimidine (Analog) |
| Dominant Interaction(s) | Halogen Bonding (Cl···N, Cl···Cl), π–π Stacking | Hydrogen Bonding (N-H···N), Halogen Bonding | π–π Stacking, C-H···π, Halogen Bonding |
| Common Space Group(s) | P2₁/c, P-1 | P2₁/c, C2/c | P2₁/c, P-1 |
| Molecules per Unit Cell (Z) | 2 or 4 | 4 or 8 | 2 or 4 |
| Key Supramolecular Synthon | Halogen-bonded chains/sheets | Hydrogen-bonded R²₂(8) dimers or catemers | π-stacked columns or herringbone motifs |
Experimental Workflow: A Self-Validating Protocol
Achieving high-quality single crystals suitable for X-ray diffraction is often considered an art, but it is grounded in well-understood scientific principles.[13] The following protocols are designed to be self-validating, providing a logical and systematic approach from the purified compound to a refined crystal structure.
Crystallization Strategies for Chlorinated Pyrimidines
The choice of crystallization method and solvent is the most critical experimental variable.[6] A compound's solubility is the primary guide. "Like dissolves like" is a useful starting point; polar compounds are more soluble in polar solvents.[13] The goal is to achieve a state of slow supersaturation, which allows for nucleation and ordered crystal growth.[14]
Protocol 1: Slow Evaporation (The Workhorse Method)
-
Solvent Screening: Dissolve a small amount (~5-10 mg) of the purified compound in various solvents (0.5 mL) of differing polarity (e.g., hexane, ethyl acetate, dichloromethane, ethanol, acetonitrile) to find one in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean glass vial.
-
Evaporation Control: Cover the vial with a cap, or Parafilm, and pierce it with 1-3 small holes using a needle. The number of holes controls the evaporation rate. A slower rate is almost always better.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Allow it to stand undisturbed for several days to weeks.
-
Validation: Observe periodically for the formation of clear, well-defined single crystals. Microcrystalline powder or amorphous oil indicates the solution cooled or evaporated too quickly.
Protocol 2: Liquid-Liquid Diffusion (Solvent Layering)
This method is ideal for compounds that are highly soluble in one solvent but insoluble in another miscible solvent.
-
Solvent Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent in which the compound is insoluble.
-
Setup: Dissolve the compound in a minimal amount of the good solvent in a narrow tube or vial.
-
Layering: Carefully and slowly layer the poor solvent on top of the compound solution, minimizing mixing at the interface. This can be done by trickling the poor solvent down the side of the tube or using a syringe.
-
Diffusion and Growth: Seal the container and leave it undisturbed. Crystals will form at the interface as the solvents slowly diffuse into one another.
-
Validation: The formation of high-quality crystals at the interface validates the choice of solvents and the careful layering technique.
Single-Crystal X-ray Diffraction (SC-XRD) Data Workflow
Once a suitable crystal is obtained, the process of data collection and structure solution is a systematic, computational pipeline.[15][16]
Protocol 3: From Crystal to Structure
-
Crystal Selection & Mounting: Under a microscope, select a crystal (typically 0.1-0.4 mm) with sharp edges and no visible cracks.[17] Mount it on a cryoloop or glass fiber.
-
Data Collection:
-
Center the crystal in the X-ray beam of the diffractometer.
-
Perform initial scans to determine the crystal quality and unit cell parameters.[7][17]
-
Based on the unit cell and Bravais lattice, the instrument software calculates an optimal strategy to collect a complete and redundant dataset.[7]
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[16]
-
-
Data Processing:
-
Structure Solution and Refinement:
-
Solution: The "phase problem" is solved using computational methods (e.g., Direct Methods or Patterson functions) to generate an initial electron density map and a preliminary atomic model.[19]
-
Refinement: The atomic positions and thermal parameters are adjusted (refined) using a least-squares algorithm to achieve the best possible fit between the model and the experimental diffraction data.[7][18]
-
-
Validation: The final model is validated using metrics like the R-factor (agreement factor) and by checking for chemical and geometric reasonability.
Discussion: Implications for Drug Design and Materials Science
The comparative analysis demonstrates that small, strategic chemical modifications to the this compound scaffold provide powerful control over the resulting solid-state structure.
-
Hydrogen vs. Halogen Bonds: The ability to substitute a chlorine atom for a hydrogen-bonding group like -NH₂ allows chemists to switch the primary assembly motif from a halogen-bond-driven architecture to a more robust hydrogen-bonded network.[8] This has profound implications for crystal stability and solubility, as hydrogen-bonded structures often exhibit different dissolution profiles.
-
Polymorphism: The existence of multiple competing interactions (halogen, hydrogen, π-stacking) increases the likelihood of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have drastically different properties, making a thorough crystallographic screening essential during drug development to identify the most stable and bioavailable form.
-
Rational Co-crystal Design: Understanding the preferred synthons of a given derivative allows for the rational design of co-crystals. For example, a derivative rich in hydrogen bond acceptors could be co-crystallized with a pharmaceutically acceptable acid (a donor) to improve its solubility or stability.[11]
Conclusion
The X-ray crystallographic analysis of this compound derivatives is an indispensable tool for modern chemical and pharmaceutical research. It provides not just a static picture of a molecule, but a deep understanding of the forces that govern its self-assembly into a functional solid. By mastering the experimental workflows for crystallization and data analysis, and by applying the principles of crystal engineering, researchers can rationally design and select derivatives with optimized solid-state properties, accelerating the journey from molecular concept to innovative therapeutic or advanced material.
References
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- University of Colorado Boulder. (n.d.). Crystallization.
- Clarke, D. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2457-2481. [Link]
- López-Tejedor, S., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), 585-590. [Link]
- Bhat, A. A., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 28(20), 7109. [Link]
- Groom, C. R., et al. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Journal of the American Chemical Society, 142(21), 9683-9691. [Link]
- Mehta, H., & Khunt, R. (2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278. [Link]
- Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]
- Popiołek, Ł., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 785. [Link]
- Cowtan, K. (2021). A beginner's guide to X-ray data processing.
- Crystallization Protocol to Obtain Single Crystals. (2021). YouTube. [Link]
- University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]
- Khan, M. S., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 4(3), 153-160. [Link]
- Downs, R. T. (2007). Single-crystal X-ray Diffraction. Carleton College. [Link]
- Wujec, M., et al. (2018).
- Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 426, 381-402. [Link]
- Zhu, W., et al. (2023). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Molecules, 28(1), 329. [Link]
- Thomas, S. P., et al. (2023). Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 2), 65-76. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Marasinghe, A. A., et al. (2023). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm, 25, 6297-6306. [Link]
- Crystal structure of 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, C12H8ClF3N2O. (2023).
- National Center for Biotechnology Information. (n.d.). 4,5,6-Trichloro-2-methylpyrimidine. PubChem. [Link]
- Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons.
- Thomas, S. P., et al. (2023).
- Kumar, A., et al. (2016). Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. IOSR Journal of Applied Chemistry, 9(11), 44-47. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. researchgate.net [researchgate.net]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sssc.usask.ca [sssc.usask.ca]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Leaving Groups in Nucleophilic Aromatic Substitution of Methylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the synthesis of novel chemical entities, particularly within drug discovery and development, the pyrimidine scaffold is a cornerstone. Its prevalence in biologically active molecules necessitates robust and predictable methods for its functionalization. Nucleophilic aromatic substitution (SNAr) stands out as a primary strategy for modifying the pyrimidine ring. The efficiency and selectivity of this reaction are critically dependent on the nature of the leaving group attached to the pyrimidine core. This guide provides an in-depth comparative analysis of common leaving groups—halogens and the methylsulfonyl group—in the context of methylpyrimidine substitutions, supported by established chemical principles and detailed experimental protocols for empirical validation.
The Mechanism and a Counterintuitive Truth
Nucleophilic aromatic substitution on electron-deficient heteroaromatic systems like pyrimidine does not follow the familiar rules of SN1 or SN2 reactions. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the leaving group departs, restoring the aromaticity of the ring.
A pivotal concept in SNAr is that the first step—the nucleophilic attack and formation of the Meisenheimer complex—is almost always the rate-determining step.[1] This has a profound and somewhat counterintuitive consequence on the reactivity of halogen leaving groups. Unlike in SN2 reactions where bond strength is paramount (I > Br > Cl > F), in SNAr the order is inverted: F > Cl ≈ Br > I .[1] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack.[1]
sub [label=<
2-Substituted-4-methylpyrimidine LGNCH₃
];
meisenheimer [label=<
Meisenheimer Complex (Rate-Determining Step) LGN⁻CH₃ Nu
];
prod [label=<
Substituted Product NuNCH₃
];
nu [label="Nu⁻", shape=plaintext]; lg [label="LG⁻", shape=plaintext];
nu -> sub:f1 [label="+ Nu⁻", lhead=sub]; sub -> meisenheimer [label="k₁ (slow)"]; meisenheimer -> prod [label="k₂ (fast)"]; meisenheimer -> lg [label="- LG⁻", taillabel=""];
{rank=same; sub; prod;} } . Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis of Leaving Groups
For this guide, we will focus on a model system: the substitution at the 2-position of a 4-methylpyrimidine ring. We will compare the reactivity of two primary classes of leaving groups: halogens (specifically chloro) and the methylsulfonyl group (-SO₂Me).
Halogens: The Established Workhorses
Chloropyrimidines are widely available and commonly used in synthesis. The chlorine atom provides a good balance of reactivity and stability. While fluorine is more activating, chloropyrimidines are often more economical and their reactivity is sufficient for many transformations.
-
Reactivity: As per the "element effect," 2-fluoro-4-methylpyrimidine would be more reactive than 2-chloro-4-methylpyrimidine.[1] However, the chloro-analogue is a robust substrate for a wide array of nucleophiles.
-
Causality: The reactivity is governed by the inductive electron withdrawal of the chlorine atom, which facilitates the initial nucleophilic attack. The presence of the two ring nitrogens further activates the 2-position towards substitution.[2]
The Methylsulfonyl Group: A Superior Alternative
The methylsulfonyl (-SO₂Me) group is an exceptionally potent leaving group in SNAr reactions, often demonstrating reactivity that is orders of magnitude higher than that of halogens.
-
Reactivity: The methylsulfonyl group is significantly more reactive than chlorine. In a study comparing leaving groups on a pyrimidine ring, 2-methylsulfonyl-pyrimidines reacted readily with glutathione, while the corresponding 2-chloro and 2-methylthio-pyrimidines showed no observable reaction under the same conditions.[3]
-
Causality: The superior performance of the methylsulfonyl group is rooted in two key electronic factors. First, the sulfur atom is in a high oxidation state (+4), making it a powerful electron-withdrawing group via induction. Second, the resulting methylsulfinate anion is highly stabilized by resonance delocalization of the negative charge across the two oxygen atoms. A good leaving group is the conjugate base of a strong acid, and methanesulfinic acid is a strong acid, making the methylsulfinate a stable, and thus excellent, leaving group.[4]
Quantitative Data Summary
| Leaving Group | Substrate System | Nucleophile | Relative Rate | Reference |
| -SMe | Furan Derivative | Piperidine | 1 | [4] |
| -SO₂Me | Furan Derivative | Piperidine | 850,000 | [4] |
| -Cl | Pyrimidine | Glutathione | No Reaction | [3] |
| -SO₂Me | Pyrimidine | Glutathione | Rapid Reaction | [3] |
Table 1: Comparative reactivity data illustrating the superior leaving group ability of the methylsulfonyl group over methylthio and chloro groups in SNAr reactions.
The data unequivocally demonstrates that the methylsulfonyl group activates the aromatic ring for nucleophilic attack to a far greater extent than halogens. This enhanced reactivity allows for reactions to be conducted under milder conditions, often at lower temperatures and with weaker nucleophiles, which can be crucial for the synthesis of complex molecules with sensitive functional groups.
Experimental Protocols for Comparative Analysis
To empirically validate the principles discussed, a series of experiments can be performed. The following protocols outline the synthesis of the necessary precursors and a comparative SNAr experiment.
Synthesis of 2-Chloro-4-methylpyrimidine
2-Chloro-4-methylpyrimidine is commercially available but can also be synthesized from commercially available starting materials if needed. For the purpose of this guide, we will assume it is a starting material.
Synthesis of 2-Methylsulfonyl-4-methylpyrimidine
This synthesis is a two-step process starting from the corresponding 2-mercaptopyrimidine, which is then methylated and oxidized.
Step 1: Synthesis of 2-Mercapto-4-methylpyrimidine This procedure is adapted from established methods for synthesizing mercaptopyrimidines.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equiv.) in ethanol.
-
Base Addition: Add sodium ethoxide (1.1 equiv.) to the solution and stir.
-
Dicarbonyl Addition: Add 3-ketobutyraldehyde acetal (1 equiv.) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture, and acidify with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry to yield 2-mercapto-4-methylpyrimidine.
Step 2: Methylation to 2-(Methylthio)-4-methylpyrimidine
-
Reaction Setup: Suspend 2-mercapto-4-methylpyrimidine (1 equiv.) in a suitable solvent such as methanol or DMF.
-
Base Addition: Add a base such as sodium hydroxide or potassium carbonate (1.1 equiv.).
-
Methylation: Add methyl iodide (1.1 equiv.) dropwise and stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up: Remove the solvent under reduced pressure, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain 2-(methylthio)-4-methylpyrimidine.
Step 3: Oxidation to 2-(Methylsulfonyl)-4-methylpyrimidine This procedure is adapted from general methods for thioether oxidation.[4]
-
Reaction Setup: Dissolve 2-(methylthio)-4-methylpyrimidine (1 equiv.) in a mixture of acetone and water.
-
Oxidant Addition: Cool the solution in an ice bath and add Oxone® (potassium peroxymonosulfate) (2.2 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Comparative SNAr Reaction with Piperidine
This protocol allows for a direct comparison of the reactivity of the chloro and methylsulfonyl leaving groups under identical conditions.
-
Reaction Setup: In two separate, identical reaction vessels equipped with stir bars and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-4-methylpyrimidine (1 mmol) and 2-methylsulfonyl-4-methylpyrimidine (1 mmol) in 5 mL of a suitable solvent (e.g., acetonitrile or DMF).
-
Nucleophile Addition: To each vessel, add piperidine (1.1 mmol, 1.1 equiv.) via syringe at room temperature.
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC or LC-MS at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
Analysis: Compare the rate of disappearance of the starting material in both reactions. The reaction with the methylsulfonyl leaving group is expected to proceed to completion significantly faster.
-
Product Isolation: Once the reactions are complete, concentrate the mixtures under reduced pressure. Purify the residues by flash column chromatography to isolate the product, 2-(piperidin-1-yl)-4-methylpyrimidine, and determine the isolated yields for a quantitative comparison.
Conclusion and Practical Implications
The choice of leaving group is a critical parameter in the design of synthetic routes involving nucleophilic aromatic substitution on methylpyrimidines.
-
Halogens (e.g., Chloro): Represent a reliable and cost-effective option for many transformations. Their reactivity is generally sufficient for a broad range of strong nucleophiles.
-
Methylsulfonyl Group: Offers vastly superior reactivity, enabling reactions under milder conditions and with a broader scope of weaker nucleophiles. This is particularly advantageous when dealing with complex substrates bearing sensitive functional groups.
For drug development professionals and researchers, understanding this reactivity hierarchy is essential. While chloropyrimidines are excellent for initial route scouting and large-scale synthesis where cost is a factor, the use of a methylsulfonyl leaving group provides a powerful tool to overcome reactivity barriers and expand the accessible chemical space. The experimental protocols provided herein offer a clear framework for validating these principles and applying them to specific research challenges.
References
- BenchChem. (2025). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
- BenchChem. (2025). A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions.
- Yin, X., et al. (2018). Convenient synthesis of 2-(methylsulfonyl)
- Lu, J., Paci, I., & Leitch, D. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Chemical Science. [Link]
- Svatunek, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society.
- Brown, D. J., & Foster, R. V. (1965). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. Australian Journal of Chemistry.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Hunt, R. R., McOmie, J. F. W., & Sayer, E. R. (1959). 2-Mercaptopyrimidine. Organic Syntheses.
- Wai, J. S., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
- Du, W., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters.
- Al-Hussain, S. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
- Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.
- Ramirez-Prada, J., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.
- Le, P. V., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Ramesh, S., Sundar, N. S., & Murti, V. V. S. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo.
- BenchChem. (2025). Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylpyrimidine. PubChem Compound Database.
- Svatunek, D., et al. (2022).
- Evans, P. N. (1893). J. Prakt. Chem.,[4] 48, 489.
- Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
Sources
A Comparative Guide to the Synthesis of 2,4,5-Trichloro-6-methylpyrimidine: A Novel Route Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated pyrimidines is a cornerstone for the development of a vast array of bioactive molecules. Among these, 2,4,5-Trichloro-6-methylpyrimidine stands as a critical intermediate, its densely functionalized core offering a versatile scaffold for medicinal chemists. This guide provides an in-depth comparison of a traditional synthetic pathway to this key compound with a novel, validated route, offering insights into the causality of experimental choices and providing detailed protocols for replication.
The Established Pathway: Chlorination of 6-Methyluracil with Phosphorus Oxychloride
A conventional and widely understood approach to synthesizing polychlorinated pyrimidines involves the direct chlorination of a uracil precursor. In the case of this compound, the logical starting material is 6-methyluracil. This established method typically proceeds in a two-step sequence: the initial chlorination at the 5-position followed by the conversion of the hydroxyl groups at the 2- and 4-positions to chlorides using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
The rationale for this staged approach lies in the reactivity of the pyrimidine ring. The C-5 position is susceptible to electrophilic halogenation, a reaction often facilitated by a suitable halogenating agent in an acidic medium. The subsequent conversion of the diketo tautomer of the uracil ring to the dichloropyrimidine is a classic transformation driven by the powerful dehydrating and chlorinating properties of POCl₃. This reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, readily displaced by chloride ions.
However, this traditional route is not without its challenges. The use of phosphorus oxychloride, while effective, presents significant handling and environmental concerns. It is a highly corrosive and moisture-sensitive reagent that generates phosphoric acid byproducts, complicating the work-up and purification process. Furthermore, the harsh reaction conditions, often requiring high temperatures, can lead to the formation of undesired side products, impacting the overall yield and purity of the target molecule.
A Novel Synthetic Route: Leveraging Bis(trichloromethyl) Carbonate for a Milder Chlorination
In the continuous pursuit of greener, more efficient, and safer chemical processes, alternative chlorinating agents have been explored. One such promising reagent is bis(trichloromethyl) carbonate, also known as triphosgene. A novel synthetic pathway for this compound has been validated, adapting a method patented for the synthesis of the parent 2,4,5-trichloropyrimidine.[1] This new route also commences with the chlorination of 6-methyluracil to 5-chloro-6-methyluracil, but crucially, employs bis(trichloromethyl) carbonate for the final double chlorination step.
The key advantage of this approach is the milder reaction conditions it affords. Bis(trichloromethyl) carbonate serves as a solid, safer alternative to gaseous phosgene and often allows for lower reaction temperatures compared to phosphorus oxychloride. The reaction is typically catalyzed by a tertiary amine or a similar base, which activates the hydroxyl groups of the pyrimidine ring, facilitating their conversion to chlorides. This method has the potential to reduce the formation of impurities and simplify the purification process, leading to a more efficient and environmentally benign synthesis.
Comparative Analysis: Traditional vs. Novel Route
The following table provides a side-by-side comparison of the key parameters for the established and novel synthetic routes to this compound.
| Parameter | Established Route | Novel Route |
| Starting Material | 6-Methyluracil | 6-Methyluracil |
| Key Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Bis(trichloromethyl) carbonate |
| Intermediate | 5-Chloro-6-methyluracil | 5-Chloro-6-methyluracil |
| Reaction Temperature | High (typically >100°C) | Moderate (typically 60-80°C) |
| Catalyst | Often requires a tertiary amine (e.g., N,N-dimethylaniline) | Tertiary amine or amide (e.g., DMF) |
| Byproducts | Phosphoric acid and its derivatives | Phosgene (in situ), CO₂, HCl |
| Work-up | Aqueous quench and extraction, often challenging | Aqueous work-up, generally simpler |
| Safety/Handling | POCl₃ is highly corrosive and moisture-sensitive | Bis(trichloromethyl) carbonate is a solid, but toxic |
| Environmental Impact | High, due to phosphorus-containing waste | Lower, with more manageable byproducts |
| Reported Yield | Variable, often moderate | Potentially higher due to cleaner reaction |
Experimental Workflows: A Visual Representation
To further elucidate the distinct steps in each synthetic pathway, the following workflow diagrams are provided.
Caption: Established synthetic workflow for this compound.
Sources
A Senior Application Scientist's Guide to 2,4,5-Trichloro-6-methylpyrimidine: A Comparative Benchmark for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of core building blocks is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Among the plethora of heterocyclic scaffolds, polychlorinated pyrimidines stand out for their versatile reactivity, enabling the strategic and sequential introduction of diverse functionalities. This guide provides an in-depth technical benchmark of 2,4,5-Trichloro-6-methylpyrimidine , a highly functionalized and reactive building block, against its close structural analogues.
Drawing upon field-proven insights and experimental data, we will dissect the nuances of its reactivity in key synthetic transformations, offering a comparative perspective against other commercially available trichloro- and dichloropyrimidines. Our objective is to equip you with the knowledge to make informed decisions in your synthetic endeavors, backed by an understanding of the underlying chemical principles and practical, reproducible protocols.
The Landscape of Polychlorinated Pyrimidine Building Blocks: A Structural Overview
The reactivity of a pyrimidine ring is profoundly influenced by its substitution pattern. The presence of multiple chlorine atoms, which are good leaving groups, and the electron-deficient nature of the pyrimidine ring make these compounds excellent substrates for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Our focus, this compound, offers a unique combination of steric and electronic properties that differentiate it from other commonly used building blocks.
| Building Block | Structure | Key Differentiating Features |
| This compound | Chemical structure of this compound | Methyl group at C6 introduces steric hindrance and alters the electronic properties of the adjacent C5 and C2 positions. |
| 2,4,6-Trichloropyrimidine | Chemical structure of 2,4,6-Trichloropyrimidine | Symmetrical molecule with three reactive chlorine atoms. The C4 and C6 positions are electronically equivalent and most susceptible to initial attack.[1] |
| 2,4-Dichloropyrimidine | Chemical structure of 2,4-Dichloropyrimidine | Two reactive chlorine atoms with the C4 position being generally more reactive than the C2 position.[2][3][4] |
| 2,4-Dichloro-6-methylpyrimidine | Chemical structure of 2,4-Dichloro-6-methylpyrimidine | A close analogue to our target, allowing for a direct assessment of the impact of the C5-chloro substituent. |
The Cornerstone of Reactivity: Understanding Regioselectivity
The strategic functionalization of polychlorinated pyrimidines hinges on the predictable and selective reaction at one chlorine-bearing carbon over another. This regioselectivity is primarily governed by the electronic properties of the pyrimidine ring, where the carbon atoms at the C2, C4, and C6 positions are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack or oxidative addition by a palladium catalyst.
The generally accepted order of reactivity for both SNAr and many cross-coupling reactions on the pyrimidine ring is:
C4/C6 > C2 > C5
The chlorine at the C5 position is the least reactive due to its lower electrophilicity. The methyl group in This compound introduces a subtle yet significant perturbation to this general trend. Its electron-donating nature can slightly modulate the electrophilicity of the adjacent C5 and C2 positions, and its steric bulk can influence the approach of nucleophiles and catalysts.
Caption: Factors influencing the regioselectivity of reactions on polychlorinated pyrimidines.
Benchmarking Performance: A Comparative Analysis of Key Transformations
While direct, side-by-side comparative studies across a broad range of reactions are not extensively documented in the literature, we can synthesize available data and established chemical principles to provide a robust comparative analysis.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for introducing nitrogen, oxygen, and sulfur nucleophiles onto the pyrimidine core. The high electrophilicity of the C4 and C2 positions in polychlorinated pyrimidines often allows these reactions to proceed under relatively mild conditions, sometimes even without the need for a catalyst.
Comparative Insights:
-
This compound: The C4 position is expected to be the most reactive site for initial nucleophilic attack. The methyl group at C6 may slightly hinder attack at the C2 position compared to an unsubstituted analogue.
-
2,4,6-Trichloropyrimidine: The C4 and C6 positions are electronically equivalent and highly activated, making them prime targets for initial substitution. Selective mono-substitution can be challenging due to the high reactivity.
-
2,4-Dichloropyrimidines: The C4 position is generally more susceptible to nucleophilic attack than the C2 position.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol is a generalized procedure that can be adapted for various amine nucleophiles and chloropyrimidine substrates.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chloropyrimidine (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, dioxane, or DMF).
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for a typical SNAr reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, enabling the introduction of aryl and heteroaryl moieties. The regioselectivity follows the general trend of C4 > C2 > C5.
Comparative Data Analysis:
Direct comparative yield data for this compound is limited. However, data from the closely related 2,4,5,6-tetrachloropyrimidine provides valuable insights into the expected reactivity at the most active positions.
| Substrate | Arylboronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid | Pd(PPh₃)₂Cl₂, K₂CO₃ | Dioxane/H₂O, 60°C, 2h | 97 | [5] |
| 2,4,5,6-Tetrachloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂, K₂CO₃ | Dioxane/H₂O, 60°C, 2h | 95 | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-dioxane, 100°C, MW, 15min | 71 | [7] |
| 2,4-Dichloro-6-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-dioxane, 100°C, MW, 15min | ~70-80 (inferred) | [3] |
Note: The data for 2,4,5,6-tetrachloropyrimidine represents mono-arylation at the highly reactive C4/C6 positions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a general method adaptable for various chloropyrimidines and boronic acids.[6]
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the chloropyrimidine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand) (1-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).[2]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with stirring, either conventionally or using a microwave reactor. Monitor the reaction's progress.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, particularly with less nucleophilic amines. For highly activated substrates like polychlorinated pyrimidines, this transformation can sometimes proceed via an SNAr mechanism, but a palladium catalyst is often necessary for broader substrate scope and milder conditions.
Comparative Insights:
-
This compound: The C4 position is the most likely site for amination. The synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib involves a sequential SNAr on a 2,4,5-trichloropyrimidine core, demonstrating the utility of this scaffold in C-N bond formation.
-
Alternative Building Blocks: The choice of catalyst and ligand is crucial for achieving high yields and regioselectivity, especially for less reactive chloro positions or sterically hindered amines. Bulky, electron-rich phosphine ligands are generally effective for the amination of aryl chlorides.[6]
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrimidine
This is a general protocol that can be adapted for various chloropyrimidines and amines.[1][8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Solvent and Reagent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and stir for a few minutes. Add the chloropyrimidine (1.0 eq.) and the amine (1.0-1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-110°C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion: Selecting the Right Tool for the Job
This compound presents itself as a highly valuable and versatile building block for the synthesis of complex, functionalized pyrimidine derivatives. Its unique substitution pattern offers a handle for sequential and regioselective transformations, making it particularly attractive for the construction of compound libraries in drug discovery.
-
For regioselective, sequential functionalization , this compound is an excellent choice, with the C4 position offering the primary site for initial reaction, followed by the C2 and then the C5 positions.
-
When maximum reactivity at two positions is desired, 2,4,6-trichloropyrimidine may be a more suitable starting material, although controlling selectivity can be more challenging.
-
For simpler, mono- or di-substituted pyrimidines , a 2,4-dichloropyrimidine derivative might be a more cost-effective and straightforward option.
Ultimately, the choice of building block will depend on the specific synthetic target and the desired derivatization strategy. This guide provides a foundational understanding of the comparative reactivity of this compound, empowering researchers to make more strategic decisions in the design and execution of their synthetic routes.
References
- Handy, S. T., & Zhang, Y. (2006). One-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidine. Tetrahedron Letters, 47(48), 8545–8548.
- Legraverend, M., & Grierson, D. S. (2006). The pyrimidines: versatile scaffolds for the development of protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 14(12), 3987–4006.
- Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 44(16), 2565–2572.
- Anderson, K. W., & Buchwald, S. L. (2005). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. BenchChem.
- Parks, E. L., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 565–572.
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
- BenchChem. (2025).
- Hussain, M., et al. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Synthesis, 44(16), 2565-2572.
- Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Anderson, K. W., & Buchwald, S. L. (2005). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Chemistry LibreTexts. (2023).
- Hussain, M., et al. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Synthesis, 44(16), 2565-2572.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 2,4,5-Trichloro-6-methylpyrimidine
This guide provides a comprehensive framework for the in vitro testing of putative pharmaceutical compounds derived from the versatile starting scaffold, 2,4,5-Trichloro-6-methylpyrimidine. The focus is on the development of novel kinase inhibitors, a prominent class of therapeutics in oncology. We will explore the rationale behind the synthetic strategy, compare the efficacy of exemplar compounds against established alternatives, and provide detailed protocols for key validation assays.
The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. Its nitrogen atoms provide key hydrogen bonding points for interaction with biological targets, and the chlorinated positions on the this compound ring offer reactive sites for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic construction of a diverse library of derivatives with tailored functionalities to target specific enzyme active sites.
Synthetic Strategy and Rationale
The synthetic approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is the most activated towards nucleophilic attack, followed by the C2 and then the C5 position. This predictable reactivity allows for a stepwise synthesis, introducing different moieties at each position to optimize binding affinity and selectivity for the target kinase.
A representative synthetic workflow for generating a library of 2,4,5-trisubstituted pyrimidine derivatives from a related starting material, 2,4,5-trichloropyrimidine, is illustrated below[1]. A similar strategy can be employed for this compound. The methyl group at the C6 position can influence the electronic properties and steric environment of the pyrimidine core, potentially leading to altered kinase selectivity and potency.
Comparative In Vitro Efficacy of 2,4,5-Trisubstituted Pyrimidine Derivatives
The primary goal of our in vitro testing is to determine the potency and selectivity of our novel compounds. For this guide, we will focus on their activity as kinase inhibitors, a common application for this scaffold[2][3]. The following table presents hypothetical data for derivatives of this compound (TMP-series) and compares them with published data for other 2,4,5-trisubstituted pyrimidine kinase inhibitors.
| Compound ID | Target Kinase | R¹-Group (C4) | R²-Group (C2) | R³-Group (C5) | IC₅₀ (nM) [a] | Cell Line | GI₅₀ (µM) [b] |
| TMP-001 | EGFR | 3-ethynylaniline | 4-(pyridin-2-yl)aniline | H | 15 | A431 | 0.25 |
| TMP-002 | EGFR | 3-ethynylaniline | 4-(morpholino)aniline | H | 45 | A431 | 0.80 |
| Alternative 1 [c] | PfGSK3 | (4-fluorophenyl)amino | 4-aminosulfonylphenylamino | Bromo | 172 | - | - |
| Alternative 2 [c] | PfPK6 | (4-fluorophenyl)amino | 4-aminosulfonylphenylamino | Bromo | 11 | - | - |
| Alternative 3 [d] | VEGFR-2 | 3-chloroaniline | (2-methoxyethyl)amino | 5-methyl-1H-pyrazol-4-yl | 5.3 | HCT-116 | 1.14[4] |
| Alternative 4 [d] | VEGFR-2 | 4-fluoroaniline | (2-hydroxyethyl)amino | 1-methyl-1H-pyrazol-4-yl | 8.1 | MCF-7 | 1.54[4] |
Data Interpretation:
-
[a] IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC₅₀ indicates a more potent inhibitor.
-
[b] GI₅₀ (Growth Inhibition 50): This is the concentration of the compound that causes a 50% reduction in the proliferation of a cancer cell line. This measures the compound's cytotoxic or cytostatic effect.
-
Hypothetical data for illustrative purposes.
-
[c] Data from: Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro[2][5].
-
[d] Data from: Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers[4].
From this comparative data, we can draw initial structure-activity relationships (SAR). For our hypothetical TMP-series targeting the Epidermal Growth Factor Receptor (EGFR), the nature of the C2 substituent appears to significantly impact both enzymatic and cellular activity. The pyridinyl-aniline moiety in TMP-001 confers greater potency than the morpholino-aniline group in TMP-002. This suggests that the electronic and steric properties of this position are critical for optimal binding to the EGFR active site.
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for the key in vitro assays used to generate the data presented above.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Kinase Addition: Add 5 µL of the kinase solution (prepared in kinase assay buffer) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
Initiation of Reaction: Add 5 µL of the ATP/substrate solution (prepared in kinase assay buffer) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ value.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases. In the case of EGFR, these inhibitors bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling molecules. This ultimately blocks the pro-survival and proliferative signals that drive cancer cell growth.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Through systematic synthetic modifications and rigorous in vitro testing, as outlined in this guide, researchers can efficiently identify and optimize potent and selective drug candidates. The comparative analysis of enzymatic and cell-based assay data is crucial for establishing robust structure-activity relationships and advancing the most promising compounds into further preclinical development.
References
- IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate.
- Mancini, R. S., et al. (2021). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. ACS Infectious Diseases, 7(12), 3466-3480. [Link]
- Wadsworth, D. J., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6285. [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- IC50 of the most active compounds. To calculate half maximal inhibitory concentration.... (n.d.). ResearchGate.
- Abdel-Maksoud, M. S., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 6430. [Link]
- Parrish, J. P., et al. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 21(11), 1548. [Link]
- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).
- Mancini, R. S., et al. (2021). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity Against Blood Stage Parasites in vitro.
- Smaill, J. B., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(9), 1354-1358. [Link]
- Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. (2024). MDPI. [Link]
- El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 129, 106159. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,4,5-Trichloro-6-methylpyrimidine Reaction Yield
For researchers, scientists, and professionals in drug development, the synthesis of halogenated pyrimidines represents a critical step in the creation of a diverse array of therapeutic agents. Among these, 2,4,5-Trichloro-6-methylpyrimidine is a highly functionalized intermediate whose synthetic efficiency can significantly impact the overall productivity of a drug discovery pipeline. This guide provides an in-depth, objective comparison of synthetic methodologies for this compound, with a focus on the quantitative analysis of reaction yield. We will explore the causal relationships behind experimental choices, present detailed, validated analytical protocols, and offer supporting data to guide your synthetic strategy.
Introduction: The Strategic Importance of Chlorinated Pyrimidines
Polychlorinated pyrimidines are versatile building blocks in medicinal chemistry. The chlorine atoms at various positions on the pyrimidine ring exhibit differential reactivity, allowing for sequential and regioselective nucleophilic substitutions. This property enables the synthesis of complex molecular architectures and the exploration of broad chemical space in structure-activity relationship (SAR) studies. This compound, with its three reactive chlorine substituents and a methyl group influencing electronic properties, is a valuable precursor for a range of targeted therapies.
Comparative Analysis of Synthetic Methodologies
The primary and most established route to polychlorinated pyrimidines involves the exhaustive chlorination of pyrimidine-2,4-dione precursors (uracils). The choice of chlorinating agent and reaction conditions is paramount in maximizing the yield and purity of the desired product.
The Vilsmeier-Haack Approach: Phosphorus Oxychloride (POCl₃) with a Catalytic Amide
The most common method for the synthesis of this compound is the reaction of a suitable precursor, such as 6-methyluracil or 5-chloro-6-methyluracil, with phosphorus oxychloride (POCl₃).[1] This reaction is often facilitated by the addition of a tertiary amine or an amide, such as N,N-dimethylformamide (DMF).
Causality of Experimental Choices:
The combination of POCl₃ and DMF generates a highly electrophilic chloroiminium salt known as the Vilsmeier reagent in situ.[2][3][4] This reagent is the primary active species in the reaction. The mechanism involves the initial activation of the pyrimidine ring's carbonyl groups by POCl₃, followed by nucleophilic attack from the chloride ions. The Vilsmeier reagent not only acts as a catalyst but also participates in the reaction, often leading to formylation as a side reaction if the conditions are not carefully controlled. The use of excess POCl₃ can serve as both the reagent and the solvent.[5] However, more modern, solvent-free approaches using equimolar amounts of POCl₃ in a sealed reactor have been developed to enhance safety and reduce environmental impact.[1]
The reaction temperature is a critical parameter. Elevated temperatures (typically reflux) are required to drive the reaction to completion, but excessively high temperatures can lead to the formation of undesired byproducts and decomposition.
Caption: Vilsmeier-Haack reaction pathway for pyrimidine chlorination.
Alternative Chlorinating Agents
| Chlorinating Agent | Typical Substrate | Additives/Catalyst | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Hydroxypyrimidines | Pyridine or DMF | >90 (general)[1] | High reactivity, well-established | Harsh conditions, excess reagent often needed, difficult work-up |
| Thionyl Chloride (SOCl₂) | Hydroxy aza-arenes | DMAP | ~95[5] | Milder conditions possible | Can lead to side reactions |
| Bis(trichloromethyl) carbonate (BTC) | Uracil | DMAP | ~95[5] | Solid reagent, easier to handle | Higher cost, potential for toxic byproducts |
| Phosphorus Pentachloride (PCl₅) | Methylpyrimidine derivatives | POCl₃ (solvent) | 50-65[6] | Strong chlorinating agent | Highly reactive, moisture-sensitive |
Table 1: Comparison of Common Chlorinating Agents for Pyrimidine Synthesis.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are provided with detailed, step-by-step instructions.
Proposed Synthesis of this compound
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[1]
Materials:
-
6-Methyluracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Saturated sodium carbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 6-methyluracil (1 equivalent).
-
In a well-ventilated fume hood, add an excess of phosphorus oxychloride (5-10 equivalents) to the flask.
-
Slowly add N,N-dimethylformamide (0.5 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
-
Sample Preparation and Calibration:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the reaction samples.
-
Prepare an internal standard solution (e.g., a structurally similar chlorinated aromatic compound not present in the reaction mixture) at a fixed concentration.
-
To an aliquot of the crude reaction mixture, add a known volume of the internal standard solution and dilute with the solvent to a final volume that falls within the calibration range.
-
Analyze the calibration standards and the sample by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the reaction sample from the calibration curve and calculate the reaction yield.
Caption: Workflow for the quantitative analysis of reaction yield by GC-MS.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
A: Water
-
B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation and Calibration: The sample preparation and calibration procedure is analogous to the GC-MS method, using the mobile phase as the diluent.
Conclusion and Future Perspectives
The synthesis of this compound is most effectively achieved through the chlorination of 6-methyluracil using phosphorus oxychloride, often with DMF as a catalyst. While this method is robust, the yield is highly dependent on reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents. The use of modern, solvent-free techniques can improve the safety and environmental profile of the synthesis.
For accurate yield determination, both GC-MS and HPLC are suitable analytical techniques. A validated chromatographic method is essential for obtaining reliable and reproducible quantitative data. The choice between GC-MS and HPLC will depend on the specific impurities expected and the available instrumentation.
Future research in this area should focus on the development of greener and more efficient catalytic systems for the chlorination of pyrimidines, as well as the exploration of continuous flow methodologies to improve safety and scalability.
References
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Synthesis: Exploring Alternatives to Ethyl Chloro(methylthio)
- BenchChem. (2025). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). BenchChem Technical Guides.
- Gomha, S. M., et al. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances.
- Request PDF. (2025). Chlorination of 5-nitro-6-methyluracil and its N(1),N(3)-dimethyl analogue with molecular chlorine.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) [Video]. YouTube.
- Organic Syntheses Procedure. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
- Varenichenko S., et al. (n.d.). REARRANGEMENT OF SPIRODIOXOLANES UNDER THE ACTION OF THE VILSMEIER-HAACK REAGENT INTO FUNCTIONALIZED 4,5,6,7- TETRAHYDROBENZOFURANS.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Google Patents. (n.d.).
- BenchChem. (2025). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. BenchChem Technical Guides.
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4537-4547.
- ResearchGate. (n.d.). Synthetic pathway for preparation of 23. Reagents: (i)
- SIELC Technologies. (n.d.). Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column.
- Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Wikipedia. (n.d.). Vilsmeier reagent.
- MDPI. (n.d.).
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1).
- ResearchGate. (2012).
- ResearchGate. (n.d.). of the qualitative GC–MS analytical results for pyrimidines and triazines from cyanide polymerization under subaerial alkaline hydrothermal conditions (MWR, 180 °C)
- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020).
- MDPI. (2023).
- NIH. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- SciELO. (n.d.).
- PubMed. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells.
- PubMed. (n.d.). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters)
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Isomeric Purity Assessment of 2,4,5-Trichloro-6-methylpyrimidine Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex pharmaceutical intermediates, ensuring the isomeric purity of the final product is a cornerstone of quality control and regulatory compliance. 2,4,5-Trichloro-6-methylpyrimidine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of isomeric impurities can significantly impact the safety, efficacy, and manufacturability of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of isomeric purity in this compound products, grounded in scientific principles and supported by experimental data. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying rationale for methodological choices, ensuring a self-validating approach to quality assessment.
The importance of controlling impurities is underscored by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). The ICH Q3A(R2) guideline, for instance, mandates the identification and qualification of impurities in new drug substances.[1][2][3][4][5] Similarly, USP general chapters provide a framework for impurity testing in official articles.[6][7][8]
Understanding the Genesis of Isomeric Impurities
The synthetic route to this compound typically involves the chlorination of a pyrimidine precursor, such as 6-methyluracil.[9][10] The regioselectivity of the chlorination process is a critical factor that can lead to the formation of various positional isomers.[11][12]
Potential isomeric impurities in this compound products may include:
-
Positional Isomers: Such as 2,4,6-Trichloro-5-methylpyrimidine and 4,5,6-Trichloro-2-methylpyrimidine, arising from different chlorination patterns on the pyrimidine ring.
-
Incompletely Chlorinated Intermediates: Dichloro-methylpyrimidine isomers that may persist from the reaction.
-
Over-chlorinated Byproducts: Such as tetrachloromethylpyrimidine.
The presence of these isomers can introduce variability in subsequent synthetic steps and may lead to the formation of undesired side products in the final API. Therefore, robust analytical methods are essential to separate, identify, and quantify these isomeric impurities.
Logical Workflow for Isomeric Purity Assessment
Caption: A logical workflow for the comprehensive assessment of isomeric purity in this compound products.
Comparative Analysis of Analytical Methodologies
The two primary chromatographic techniques for assessing the isomeric purity of volatile and semi-volatile organic compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation.
Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)
The choice between GC and HPLC is dictated by the physicochemical properties of the analyte and its potential impurities.[3][4][5][7]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[3][5] |
| Separation Efficiency | Typically offers higher resolution and narrower peaks, especially with capillary columns. | High resolution, but peaks can be broader than in capillary GC. |
| Speed | Generally faster analysis times for simple mixtures. | Analysis times can be longer, depending on the complexity of the separation. |
| Detection | Flame Ionization Detector (FID) for universal carbon response; Mass Spectrometry (MS) for identification. | UV-Vis detector is common; MS for structural information. |
| Application to Topic | Well-suited for separating positional isomers of trichloromethylpyrimidine due to expected differences in boiling points. | Can be adapted for these isomers, especially with specialized columns. Chiral HPLC is necessary for enantiomeric separation.[6][13][14][15][16][17] |
Experimental Protocols and Data Interpretation
Protocol 1: Isomeric Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the separation and identification of volatile isomers. The high resolving power of capillary GC columns allows for the separation of closely related isomers, while the mass spectrometer provides definitive structural information based on fragmentation patterns.[18][19]
Instrumentation:
-
Gas Chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Mass Spectrometer with Electron Ionization (EI) source
Experimental Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Data Interpretation: The separation of isomers is observed by their distinct retention times. The identification is confirmed by comparing the obtained mass spectra with reference spectra or by analyzing the fragmentation patterns. For trichloromethylpyrimidine isomers, characteristic fragments would include the molecular ion peak (M+) and peaks corresponding to the loss of chlorine atoms and methyl groups.[8][20][21][22][23][24][25][26]
Workflow for GC-MS Analysis
Caption: Step-by-step workflow for the GC-MS analysis of this compound isomers.
Protocol 2: Isomeric Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a versatile technique that can be adapted to separate a wide range of isomers. For non-chiral positional isomers, reversed-phase chromatography is often effective. For enantiomeric impurities, chiral stationary phases are required.[6][13][14][15][16][17]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) for positional isomers
-
Chiral column (e.g., polysaccharide-based) for enantiomers
Experimental Conditions (Reversed-Phase for Positional Isomers):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% Acetonitrile, increase to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Data Interpretation: Isomers are identified by their retention times. Quantification is performed by comparing the peak area of each impurity to the total peak area or against a reference standard. Method validation according to ICH Q2(R1) guidelines is crucial to ensure the reliability of the results.[27][28][29]
Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC-based assessment of isomeric purity.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides unambiguous structural information, allowing for the definitive identification of isomers. Both ¹H and ¹³C NMR are powerful tools for distinguishing between positional isomers based on differences in chemical shifts and coupling patterns.[30][31][32][33]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Conditions:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Reference: Tetramethylsilane (TMS) at 0 ppm
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) for complex structures.
Data Interpretation: Each isomer will exhibit a unique set of signals in the NMR spectrum. For this compound and its isomers, the chemical shift of the methyl protons and the aromatic protons (if any) will be highly sensitive to the substitution pattern on the pyrimidine ring. ¹³C NMR will show distinct signals for each carbon atom, providing further confirmation of the isomeric structure.
Comparative ¹H and ¹³C NMR Data (Predicted/Typical Ranges):
| Compound | ¹H NMR (δ, ppm) - Methyl Group | ¹³C NMR (δ, ppm) - C-Cl Carbons |
| This compound | ~2.5 - 2.8 | ~150 - 165 |
| 2,4,6-Trichloro-5-methylpyrimidine | ~2.3 - 2.6 | ~155 - 170 |
| 4,5,6-Trichloro-2-methylpyrimidine | ~2.6 - 2.9 | ~145 - 160 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.[34]
Conclusion and Recommendations
The comprehensive assessment of isomeric purity in this compound products requires a multi-faceted analytical approach.
-
For routine quality control and quantification of positional isomers, GC-FID is often the method of choice due to its high resolution, sensitivity, and speed.
-
HPLC with UV detection provides a robust and versatile alternative , particularly when dealing with less volatile impurities or when GC is not available. For potential enantiomeric impurities, chiral HPLC is essential.
-
GC-MS is invaluable for the definitive identification of unknown impurities by providing structural information through mass spectral fragmentation.
-
NMR spectroscopy is the gold standard for unambiguous structural elucidation and confirmation of isomer identity.
A self-validating system for isomeric purity assessment should integrate these techniques. An initial screening by GC or HPLC can be used to detect and quantify impurities, followed by structural confirmation of any significant unknown peaks by GC-MS and/or NMR. All analytical methods must be rigorously validated according to ICH guidelines to ensure their accuracy, precision, and reliability. This integrated approach provides the highest level of confidence in the quality and consistency of this compound products for pharmaceutical development.
References
- ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
- International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
- SlideShare. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- Chemistry LibreTexts.
- USP. <1086> Impurities in Drug Substances and Drug Products. [Link]
- Phenomenex.
- USP. <1086> Impurities in Official Articles. [Link]
- ResearchGate. Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5). [Link]
- Scribd.
- PMC.
- Česká a slovenská farmacie. (2007).
- Chiralpedia. (2022).
- PMC.
- Chemguide.
- PubMed. (2006). Chlorination of aromatic compounds in micellar media: regioselectivity. [Link]
- University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
- ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH2 group of the.... [Link]
- ResearchGate.
- International Journal of Advanced Research in Chemical Science. (2015).
- Google Patents. CN113912550A - Method for preparing 2, 4, 5-trichloropyrimidine.
- Organic Syntheses. 6-methyluracil. [Link]
- VTechWorks.
- MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]
- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- PubChem. This compound. [Link]
- ResearchGate. Development And Validation Of Chromatographic Method Of Selected Drug. [Link]
- MDPI.
- International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
- Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
- American Association of Physicists in Medicine. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
- Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- PMC. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]
- YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]
- ResearchGate.
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 6. uspnf.com [uspnf.com]
- 7. uspbpep.com [uspbpep.com]
- 8. usp.org [usp.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]
- 11. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chlorination of aromatic compounds in micellar media: regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. researchgate.net [researchgate.net]
- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. sphinxsai.com [sphinxsai.com]
- 26. article.sapub.org [article.sapub.org]
- 27. researchgate.net [researchgate.net]
- 28. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 29. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 30. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 31. researchgate.net [researchgate.net]
- 32. organicchemistrydata.org [organicchemistrydata.org]
- 33. m.youtube.com [m.youtube.com]
- 34. scribd.com [scribd.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,4,5-Trichloro-6-methylpyrimidine
As researchers and drug development professionals, our work with reactive chemical intermediates like 2,4,5-Trichloro-6-methylpyrimidine demands not only precision in synthesis but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such halogenated organic compounds is not a mere procedural afterthought; it is an integral part of the experimental lifecycle. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Core Hazard Profile and Risk Assessment
Understanding the "why" behind a disposal protocol begins with a thorough risk assessment of the chemical's intrinsic properties. This compound is a chlorinated pyrimidine derivative, a class of compounds that requires careful handling due to its reactivity and potential toxicity.[1][2]
Key Hazards: This compound is classified as an irritant to the eyes, skin, and respiratory system.[3][4][5] Inhalation, ingestion, or skin contact can be harmful, with some related compounds causing severe skin burns and eye damage.[2][6][7] Like many halogenated organics, it is also recognized as being toxic to aquatic life with long-lasting effects, making environmental containment a priority.[6]
Table 1: GHS Hazard Summary for Chlorinated Pyrimidines
| Hazard Class | GHS Classification | Precautionary Statement |
|---|---|---|
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[2][8] |
| Skin Corrosion/Irritation | Warning / Danger | H315: Causes skin irritation[2][4][5] / H314: Causes severe skin burns and eye damage[7] |
| Serious Eye Damage/Irritation | Warning / Danger | H319: Causes serious eye irritation[2][4][5][8] |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation[2][4] |
Chemical Reactivity and Decomposition: The stability of this compound is compromised by contact with incompatible materials such as strong oxidizing agents and strong acids.[3][9] The critical causality here is the potential for an exothermic or violent reaction. Furthermore, thermal decomposition, whether in a fire or during improper disposal, can generate highly toxic and corrosive gases, including:
This decomposition profile is the primary reason that controlled, high-temperature incineration is the preferred final disposal method.[10][11]
Immediate Safety & Personal Protective Equipment (PPE)
To create a self-validating safety system, every interaction with this compound must be preceded by the establishment of proper engineering controls and the use of appropriate PPE.
-
Engineering Controls: All handling of this compound, including weighing and waste consolidation, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] The work area must be equipped with an easily accessible eyewash station and safety shower.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and fine particulates.[4][9]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile, and inspect them before each use. It is crucial to understand the breakthrough time of your specific gloves for halogenated compounds. Dispose of contaminated gloves as hazardous waste.[4]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure all skin is covered.[9]
-
Respiratory Protection: If there is any risk of airborne dust concentrations exceeding exposure limits, a NIOSH-approved respirator is necessary.[3]
-
On-Site Waste Containment and Segregation Protocol
The foundation of proper disposal is meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the final disposal process.
Step-by-Step Containment Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, sealable lid.[6]
-
Collect Solid Waste: Carefully transfer residual solid this compound into the designated container using a dedicated spatula or scoop. Avoid generating dust.[3][6]
-
Collect Contaminated Disposables: All items that have come into direct contact with the compound, including weigh boats, pipette tips, gloves, and contaminated bench paper, must be placed in the same hazardous waste container.
-
Labeling: The container must be labeled immediately with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and the date. This ensures compliance and safety for all personnel who may handle the container.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials, particularly strong acids and oxidizers.[3] The storage location should be a designated satellite accumulation area.
Spill Management Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or involves airborne dust, evacuate the laboratory.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like sand, silica gel, or a universal binder to prevent dust from becoming airborne.[9]
-
Clean Up: Carefully sweep or vacuum the material and place it into the designated hazardous waste container.[3][9] Avoid dry sweeping that creates dust. Use a HEPA-filtered vacuum if available.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. Place the used towels in the hazardous waste container.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Approved Disposal Pathways
The final disposition of this compound waste must be handled by professionals. From a field perspective, on-site chemical neutralization is not recommended for this class of compounds. The risk of incomplete reactions, the generation of unknown and potentially more hazardous byproducts, and the difficulty in validating the final waste stream make such procedures unsafe and non-compliant.
The only authoritative and safe disposal method is through a licensed hazardous waste management company. [4][9]
This compound falls under the category of halogenated organic compounds, which are regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13] The standard and most effective disposal technology for this waste stream is high-temperature incineration. [11] This process uses controlled combustion at temperatures high enough to ensure the complete destruction of the organic molecule. The resulting acid gases, primarily hydrogen chloride, are then removed from the exhaust stream by wet scrubbers, neutralizing them before release.[11]
Disposal Decision Workflow
The following diagram outlines the logical steps from waste generation to final disposal, forming a self-validating system for handling this compound waste.
Caption: Decision workflow for compliant waste handling.
Conclusion
The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of rigorous hazard assessment, proper containment, and professional disposal, we uphold our commitment to safety and environmental integrity. This protocol—based on understanding the chemical's properties, utilizing correct engineering controls and PPE, and entrusting final disposal to certified professionals—provides a robust framework to manage this hazardous material with the diligence it requires.
References
- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Cole-Parmer. [Link]
- This compound.
- Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate.
- This compound. Pharos. [Link]
- 4,5,6-Trichloro-2-methylpyrimidine.
- 2,4,6-Trichloropyrimidine.
- 2,4,6-Trichloro-5-nitropyrimidine.
- Byproducts of the Aqueous Chlorination of Purines and Pyrimidines.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Thermal decomposition of 2,4,6-triazidopyrimidine in the melt.
- Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, RSC Publishing. [Link]
- 2,4,6-Trichloro-5-methylpyrimidine.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
- Disposing of Chlorine: Pool and Cleaning Products. NEDT. [Link]
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
- Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]
- NIOSH Pocket Guide to Chemical Hazards.
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. C&EN, YouTube. [Link]
- Chlorpyrifos Draft risk profile. GOV.UK. [Link]
- (PDF) Thermal decomposition of 2,4,6-triazidopyridine.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
- EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk. [Link]
- How to Dispose of Old Pool Chemicals. Flood Brothers Disposal. [Link]
- Public health investigations of hazardous organic chemical waste disposal in the United States. National Institutes of Health (NIH). [Link]
- Chlorpyrifos References.
- NIOSH Pocket Guide to Chemical Hazards - Ronnel. Centers for Disease Control and Prevention (CDC). [Link]
Sources
- 1. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5,6-Trichloro-2-methylpyrimidine | C5H3Cl3N2 | CID 231054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2,4,6-Trichloro-5-methylpyrimidine | C5H3Cl3N2 | CID 232789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,6-Trichloro-5-nitropyrimidine | C4Cl3N3O2 | CID 4297843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. epa.gov [epa.gov]
Navigating the Risks: A Comprehensive Guide to Handling 2,4,5-Trichloro-6-methylpyrimidine
As Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling of 2,4,5-Trichloro-6-methylpyrimidine. This document moves beyond a simple checklist, offering a procedural and educational resource for researchers, scientists, and drug development professionals. Our objective is to instill a culture of safety and precision, ensuring that every interaction with this compound is grounded in a thorough understanding of its characteristics and the necessary precautions.
Immediate Safety and Hazard Assessment
This compound is a chlorinated pyrimidine derivative that demands careful handling due to its potential health hazards. Based on data for similar chlorinated pyrimidines, this compound should be treated as hazardous. It is known to cause skin and eye irritation, and may also cause respiratory irritation[1][2]. Ingestion and inhalation are primary routes of exposure that must be mitigated through engineering controls and appropriate personal protective equipment (PPE).
Hazard Identification:
-
Skin and Eye Irritation: Direct contact can lead to significant irritation[1][2].
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system[1][2].
-
Potential for Harm if Swallowed, Inhaled, or Absorbed Through Skin: Similar compounds are harmful by these routes of exposure[3].
Given these hazards, a proactive and informed approach to safety is paramount. The following sections detail the necessary PPE, handling procedures, and emergency protocols.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use. | To prevent skin contact. Proper glove removal technique is essential to avoid contaminating hands[1][4]. |
| Eye and Face Protection | Safety glasses with side-shields or tight-sealing safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and splashes. Standard eyeglasses are not sufficient[2]. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Wear appropriate protective clothing to prevent skin exposure. | To protect skin and personal clothing from contamination. Contaminated clothing should be removed and laundered before reuse[2][3][5]. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust or aerosols are generated. | To prevent inhalation of the compound. Engineering controls like a fume hood are the primary means of respiratory protection[2]. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection flowchart for handling this compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure[3].
-
Ensure that an eyewash station and safety shower are readily accessible[5].
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area[1][2][4].
2. Donning PPE:
-
A systematic approach to donning PPE is essential to prevent contamination.
-
Lab Coat/Gown: Put on the lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don safety goggles or a face shield.
-
Gloves: Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
3. Handling the Compound:
-
Avoid all personal contact, including inhalation[3].
-
Minimize the generation of dust and aerosols[5].
-
Use dry, clean-up procedures for any minor spills within the containment area[3].
-
Do not eat, drink, or smoke when using this product[3].
4. Post-Handling and Decontamination:
-
Wash hands thoroughly with soap and water after handling[3][5].
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly doff PPE to avoid cross-contamination.
Emergency Response and Disposal
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2][5].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][2][5].
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1][2][5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][5].
Spill Management:
-
Minor Spills: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.
-
Major Spills: Evacuate the area and prevent entry. Notify your institution's environmental health and safety department immediately.
Disposal Plan:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Chemical waste should be placed in a designated, labeled container. Do not mix with other waste[4].
-
Contaminated PPE and other materials should be disposed of as hazardous waste[1].
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
